molecular formula C9H9FO B2964441 1-fluoro-4-(prop-2-en-1-yloxy)benzene CAS No. 13990-72-2

1-fluoro-4-(prop-2-en-1-yloxy)benzene

Cat. No.: B2964441
CAS No.: 13990-72-2
M. Wt: 152.168
InChI Key: ZBUDNSQUWYPTSR-UHFFFAOYSA-N
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Description

1-fluoro-4-(prop-2-en-1-yloxy)benzene is a useful research compound. Its molecular formula is C9H9FO and its molecular weight is 152.168. The purity is usually 95%.
BenchChem offers high-quality 1-fluoro-4-(prop-2-en-1-yloxy)benzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-fluoro-4-(prop-2-en-1-yloxy)benzene including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-fluoro-4-prop-2-enoxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FO/c1-2-7-11-9-5-3-8(10)4-6-9/h2-6H,1,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBUDNSQUWYPTSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC1=CC=C(C=C1)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 1-fluoro-4-(prop-2-en-1-yloxy)benzene: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and potential applications of 1-fluoro-4-(prop-2-en-1-yloxy)benzene, a versatile fluorinated building block of significant interest to researchers in medicinal chemistry and materials science.

Core Chemical Identity and Physicochemical Properties

1-fluoro-4-(prop-2-en-1-yloxy)benzene, also known as 4-allyloxyphenyl fluoride, is an aromatic ether distinguished by a fluorine substituent on the phenyl ring and an allyloxy functional group. These features make it a valuable scaffold for introducing fluorine and a reactive allyl handle into more complex molecules.[1]

Chemical Identifiers

  • IUPAC Name: 1-fluoro-4-(prop-2-en-1-yloxy)benzene[2]

  • CAS Number: 13990-72-2[1][2]

  • Molecular Formula: C₉H₉FO[1][2]

  • Synonyms: 1-(allyloxy)-4-fluorobenzene, 3-(4-fluorophenoxy)propene, allyl 4-fluorophenyl ether[2]

Physicochemical Data

PropertyValueSource(s)
Molecular Weight 152.16 g/mol [1][2]
Monoisotopic Mass 152.063743068 Da[2]
Appearance Not specified (often a liquid at RT)-
Purity Min. 95% (as commercially available)[1]
InChI InChI=1S/C9H9FO/c1-2-7-11-9-5-3-8(10)4-6-9/h2-6H,1,7H2[2]
SMILES C=CCOC1=CC=C(C=C1)F[2]

Spectroscopic Characterization

Spectroscopic analysis is fundamental to verifying the structure and purity of 1-fluoro-4-(prop-2-en-1-yloxy)benzene. While a specific, unified experimental dataset is not publicly available, the expected spectral features can be predicted based on the known chemical shifts of its constituent functional groups. The data for the closely related alkyne analogue, 1-fluoro-4-(prop-2-yn-1-yloxy)benzene, provides a useful comparison. For this alkyne analogue, ¹H NMR shows aromatic protons around 6.97 ppm, the methylene protons of the propargyl group at 4.66 ppm, and the acetylenic proton at 2.52 ppm. The ¹³C NMR shows characteristic peaks for the fluorinated aromatic ring and the alkyne carbons.[3]

For the target molecule, 1-fluoro-4-(prop-2-en-1-yloxy)benzene, the key distinguishing features would be the signals corresponding to the vinyl protons of the allyl group in the ¹H NMR spectrum (typically between 5.2 and 6.1 ppm) and the corresponding sp² carbon signals in the ¹³C NMR spectrum.

Synthesis and Reactivity

Synthesis: The Williamson Ether Synthesis

A robust and widely adopted method for preparing aryl ethers such as 1-fluoro-4-(prop-2-en-1-yloxy)benzene is the Williamson ether synthesis.[4][5][6] This reaction proceeds via an Sₙ2 mechanism where a phenoxide ion acts as a nucleophile, attacking an electrophilic alkyl halide.[6][7][8]

Representative Protocol: Synthesis of 1-fluoro-4-(prop-2-en-1-yloxy)benzene

  • Deprotonation: To a stirred solution of 4-fluorophenol (1.0 eq.) in a polar aprotic solvent such as acetone or DMF, add a suitable base like anhydrous potassium carbonate (K₂CO₃, 1.5 eq.).

  • Phenoxide Formation: Allow the suspension to stir at room temperature for 20-30 minutes to ensure the complete formation of the potassium 4-fluorophenoxide salt. The causality here is that the basic carbonate deprotonates the acidic phenolic hydroxyl group, generating the potent phenoxide nucleophile required for the subsequent Sₙ2 attack.

  • Nucleophilic Attack: Slowly add allyl bromide (1.1 eq.) to the reaction mixture.

  • Reaction: Heat the mixture to reflux (for acetone, ~56°C) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours. The elevated temperature provides the necessary activation energy for the Sₙ2 reaction to proceed at a practical rate.

  • Workup: After cooling to room temperature, filter off the inorganic salts. Concentrate the filtrate under reduced pressure to remove the solvent.

  • Purification: Dissolve the crude residue in an organic solvent like diethyl ether, wash with water and brine to remove any remaining salts and unreacted phenoxide. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The final product can be further purified by vacuum distillation or flash column chromatography if necessary.

G cluster_reactants Reactants cluster_process Process cluster_product Product A 4-Fluorophenol D Deprotonation in Acetone/DMF A->D B Allyl Bromide E Sₙ2 Reaction (Reflux) B->E C K₂CO₃ (Base) C->D D->E Generates Phenoxide F Workup & Purification E->F G 1-fluoro-4-(prop-2-en-1-yloxy)benzene F->G

Caption: General workflow for the Williamson ether synthesis.

Key Reactivity: The Aromatic Claisen Rearrangement

The presence of the allyl ether moiety makes this compound susceptible to the Claisen rearrangement, a powerful[9][9]-sigmatropic rearrangement that forms a new carbon-carbon bond.[10][11][12] Upon heating, 1-fluoro-4-(prop-2-en-1-yloxy)benzene will rearrange to form 2-allyl-4-fluorophenol. This reaction is intramolecular and proceeds through a concerted, cyclic transition state.[10]

The reaction provides a strategic pathway to introduce an allyl group ortho to the hydroxyl group, a common structural motif in natural products and pharmaceutical agents.

G A 1-fluoro-4-(prop-2-en-1-yloxy)benzene B [9][9]-Sigmatropic Shift (Chair-like Transition State) A->B Heat (Δ) C Dienone Intermediate (Unstable) B->C D Tautomerization (Rearomatization) C->D E 2-allyl-4-fluorophenol D->E

Caption: The Claisen rearrangement of the title compound.

Applications in Drug Discovery and Materials Science

The strategic incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry. The fluorine atom in 1-fluoro-4-(prop-2-en-1-yloxy)benzene imparts several advantageous properties:

  • Metabolic Stability: The strong carbon-fluorine bond can block sites of metabolic oxidation, thereby increasing the half-life of a drug candidate.

  • Enhanced Binding Affinity: Fluorine's high electronegativity can lead to favorable electrostatic interactions with protein targets, potentially increasing binding affinity and potency.

  • Modulation of Physicochemical Properties: The presence of fluorine can alter a molecule's lipophilicity and pKa, which are critical parameters for optimizing absorption, distribution, metabolism, and excretion (ADME) profiles.

The allyloxy group serves as a versatile synthetic handle, allowing for a wide range of subsequent chemical modifications, including:

  • Cross-coupling reactions

  • Addition reactions across the double bond

  • Polymerization

This dual functionality makes 1-fluoro-4-(prop-2-en-1-yloxy)benzene a valuable building block for creating libraries of complex molecules for high-throughput screening in drug discovery programs and for the synthesis of advanced polymers and materials.

Safety and Handling

Based on available safety data, 1-fluoro-4-(prop-2-en-1-yloxy)benzene is classified with the following hazards:

GHS Hazard Statements [2]

  • H227: Combustible liquid

  • H302: Harmful if swallowed

  • H315: Causes skin irritation

  • H319: Causes serious eye irritation

  • H335: May cause respiratory irritation

Handling Precautions

  • Use in a well-ventilated area, preferably in a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Avoid contact with skin, eyes, and clothing.

  • Keep away from heat, sparks, and open flames.

  • Store in a tightly closed container in a cool, dry place.

References

  • Efe, C., Lykakis, I. N., & Stratakis, M. (n.d.). SUPPORTING INFORMATION Gold nanoparticles supported on TiO2 catalyse the cycloisomerisation/oxidative dimerisation of aryl propargyl ethers. University of Crete. Retrieved March 11, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). 1-Fluoro-4-(prop-2-en-1-yloxy)benzene. PubChem. Retrieved March 11, 2026, from [Link]

  • Dolbier, W. R. (2005). 5.1.5.2. Aliphatic Claisen Rearrangements. Science of Synthesis, 2005/1, 649-689. Retrieved March 11, 2026, from [Link]

  • Wikipedia contributors. (n.d.). Claisen rearrangement. Wikipedia. Retrieved March 11, 2026, from [Link]

  • Université du Luxembourg. (n.d.). 1-fluoro-4-(prop-2-en-1-yloxy)benzene. PubChemLite. Retrieved March 11, 2026, from [Link]

  • Chemistry Steps. (2022, November 13). Williamson Ether Synthesis. Retrieved March 11, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Williamson Synthesis. Retrieved March 11, 2026, from [Link]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved March 11, 2026, from [Link]

  • Wikipedia contributors. (n.d.). Williamson ether synthesis. Wikipedia. Retrieved March 11, 2026, from [Link]

  • Chemistry LibreTexts. (2023, January 22). Claisen Rearrangement. Retrieved March 11, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Claisen Rearrangement. Retrieved March 11, 2026, from [Link]

Sources

An In-depth Technical Guide to 1-fluoro-4-(prop-2-en-1-yloxy)benzene: Synthesis, Characterization, and Application Potential

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a comprehensive technical overview of 1-fluoro-4-(prop-2-en-1-yloxy)benzene (CAS No. 13990-72-2), a fluorinated aromatic ether with significant potential as a versatile building block in synthetic and medicinal chemistry. This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights into its synthesis, analytical characterization, reactivity, and prospective applications. We will move beyond simple data reporting to explain the causal-driven logic behind the methodologies, ensuring a robust and reproducible understanding of this valuable chemical entity.

Core Molecular Attributes and Physicochemical Properties

1-fluoro-4-(prop-2-en-1-yloxy)benzene, also known as 1-(allyloxy)-4-fluorobenzene, is a bifunctional organic molecule incorporating a fluorinated phenyl ring and an allyl ether moiety.[1] This unique combination of functional groups dictates its chemical behavior and establishes its utility as a synthetic intermediate. The fluorine atom, a key bioisostere for hydrogen, can significantly modulate the electronic properties of the aromatic ring, influencing its reactivity and the pharmacokinetic profile of derivative compounds.[2] The allyloxy group serves as a handle for a variety of chemical transformations, most notably the Claisen rearrangement, providing a pathway to ortho-allyl phenols.

The fundamental properties of this compound are summarized in the table below.

PropertyValueSource
CAS Number 13990-72-2[1][3]
Molecular Formula C₉H₉FO[1][3]
Molecular Weight 152.16 g/mol [1][3]
IUPAC Name 1-fluoro-4-(prop-2-en-1-yloxy)benzene[1]
Synonyms 1-(allyloxy)-4-fluorobenzene, Allyl 4-fluorophenyl ether[1]
Purity (Typical) ≥95%[3]
Description Versatile small molecule scaffold[3]

Table 1: Core physicochemical and identification properties of 1-fluoro-4-(prop-2-en-1-yloxy)benzene.

Synthesis Protocol: The Williamson Ether Synthesis

The most direct and reliable method for the synthesis of 1-fluoro-4-(prop-2-en-1-yloxy)benzene is the Williamson ether synthesis. This classic Sₙ2 reaction involves the nucleophilic attack of a phenoxide ion on an alkyl halide.[4] In this specific case, 4-fluorophenol is deprotonated with a suitable base to form the 4-fluorophenoxide, which then displaces the bromide from allyl bromide.

The choice of base and solvent is critical for maximizing yield and minimizing side reactions. A moderately strong base like potassium carbonate (K₂CO₃) is sufficient to deprotonate the phenol without promoting elimination reactions of the allyl bromide. Acetone or acetonitrile are excellent solvent choices as they are polar aprotic, effectively solvating the cation of the base while not interfering with the nucleophilicity of the phenoxide.

Characterization Product Synthesized Product NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Product->NMR Confirms H/C/F framework & connectivity MS Mass Spectrometry (EI-MS) Product->MS Confirms Molecular Weight & fragmentation IR IR Spectroscopy Product->IR Confirms Functional Groups (C=C, C-O-C, Ar-F) Confirmation Structural Confirmation & Purity Assessment NMR->Confirmation MS->Confirmation IR->Confirmation ClaisenRearrangement Start 1-fluoro-4-(prop-2-en-1-yloxy)benzene TS Cyclic Transition State ([3,3]-sigmatropic) Start->TS Heat (Δ) Intermediate Dienone Intermediate TS->Intermediate Rearrangement Product 2-allyl-4-fluorophenol Intermediate->Product Tautomerization (Rearomatization)

Sources

Physical properties of 1-(allyloxy)-4-fluorobenzene

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Physical Properties of 1-(allyloxy)-4-fluorobenzene

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the known and predicted physical properties of 1-(allyloxy)-4-fluorobenzene (CAS No. 13990-72-2), a versatile organic compound with applications in organic synthesis, pharmaceuticals, and materials science.[1] Due to the limited availability of experimentally determined data in public literature, this guide integrates information from commercial suppliers, data from structurally related compounds, and established principles of chemical characterization. It is designed to be a foundational resource for professionals engaged in research and development, offering not only available data but also detailed experimental protocols for the synthesis and characterization of this compound. This approach ensures a self-validating system of information, empowering researchers to verify and expand upon the data presented herein.

Introduction and Chemical Identity

1-(allyloxy)-4-fluorobenzene is an aromatic ether that presents a unique combination of a fluorinated benzene ring and a reactive allyl group. The fluorine atom can significantly influence the molecule's electronic properties, metabolic stability, and binding affinity in a pharmaceutical context, while the allyl group provides a versatile handle for a variety of subsequent chemical transformations. This makes it a valuable building block in the synthesis of more complex molecules.[1]

Molecular Structure:

Caption: Molecular structure of 1-(allyloxy)-4-fluorobenzene.

Table 1: Chemical Identity

IdentifierValueReference(s)
IUPAC Name 1-(allyloxy)-4-fluorobenzene[2]
CAS Number 13990-72-2[1][2]
Molecular Formula C₉H₉FO[1][2]
Molecular Weight 152.17 g/mol [1]
Canonical SMILES C=CCOC1=CC=C(F)C=C1[2]
InChI Key ZBUDNSQUWYPTSR-UHFFFAOYSA-N[2]

Physical and Chemical Properties

Directly measured quantitative physical properties for 1-(allyloxy)-4-fluorobenzene are not widely reported in peer-reviewed literature. The data in Table 2 is primarily from commercial sources, which often do not specify the experimental methods used for their determination. For properties where no data is available, this is explicitly stated.

Table 2: Physical Properties

PropertyValueReference(s)
Appearance Yellow to colorless oil-like liquid[1]
Purity ≥96%
Boiling Point Data not available[1]
Melting Point Data not available
Density Data not available[1]
Refractive Index Data not available[1]
Solubility Assumed to be soluble in common organic solvents.[1]
Storage Store in a dark place at 2-8 °C.[1]

Expert Insight: The lack of readily available data for boiling point, density, and refractive index is not uncommon for specialized research chemicals. However, based on the structurally similar isomer, 1-allyl-4-fluorobenzene (CAS 1737-16-2), which has a reported density of 1.009 g/mL at 25 °C and a refractive index of n20/D 1.494, it is reasonable to expect 1-(allyloxy)-4-fluorobenzene to have similar values. The presence of the ether oxygen in our target molecule may slightly increase its polarity and boiling point compared to its isomer.

Synthesis and Purification

The most logical and widely applicable method for the synthesis of 1-(allyloxy)-4-fluorobenzene is the Williamson ether synthesis. This method is noted as a synthetic step for this compound in literature concerning one of its isomers.[3]

3.1. Williamson Ether Synthesis Protocol

This protocol is a standard method for preparing ethers from an alkoxide and a primary alkyl halide. The causality behind the choice of reagents is their high efficiency and selectivity for this type of transformation.

Reaction Scheme:

4-Fluorophenol + Allyl Bromide → 1-(allyloxy)-4-fluorobenzene

reagents 4-Fluorophenol + Allyl Bromide conditions K₂CO₃, Acetone Reflux reagents->conditions product 1-(allyloxy)-4-fluorobenzene conditions->product

Caption: Williamson ether synthesis workflow.

Step-by-Step Methodology:

  • Reaction Setup: To a stirred solution of 4-fluorophenol (1.0 equivalent) in acetone (10 mL per gram of phenol) in a round-bottom flask, add potassium carbonate (1.5 equivalents). The potassium carbonate acts as a base to deprotonate the phenol, forming the more nucleophilic phenoxide. Acetone is a suitable polar aprotic solvent for this Sₙ2 reaction.

  • Addition of Alkyl Halide: Add allyl bromide (1.2 equivalents) dropwise to the mixture at room temperature. An excess of the alkylating agent is used to ensure complete consumption of the starting phenol.

  • Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the 4-fluorophenol spot.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the potassium salts. Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetone.

  • Extraction: Dissolve the residue in diethyl ether or ethyl acetate and wash with 1M NaOH to remove any unreacted phenol, followed by a wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude 1-(allyloxy)-4-fluorobenzene by vacuum distillation or column chromatography on silica gel to yield the final product as a colorless to pale yellow oil.

Spectroscopic and Physicochemical Analysis

4.1. Predicted Spectroscopic Data

¹H NMR (Proton Nuclear Magnetic Resonance):

  • Aromatic Protons (Ar-H): Expected to appear as two multiplets in the range of δ 6.8-7.2 ppm. The protons ortho to the allyloxy group will be upfield compared to the protons ortho to the fluorine atom due to the electron-donating nature of the ether oxygen.

  • Allyl Protons (-O-CH₂-CH=CH₂):

    • -CH= : A multiplet in the range of δ 5.9-6.1 ppm.

    • =CH₂: Two doublets of triplets in the range of δ 5.2-5.4 ppm.

    • -O-CH₂-: A doublet in the range of δ 4.5-4.6 ppm.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

  • Aromatic Carbons: Four signals are expected in the aromatic region (δ 115-160 ppm). The carbon attached to the fluorine will show a large one-bond C-F coupling constant.

  • Allyl Carbons (-O-CH₂-CH=CH₂):

    • -CH= : ~δ 133 ppm.

    • =CH₂: ~δ 117 ppm.

    • -O-CH₂-: ~δ 69 ppm.

FTIR (Fourier-Transform Infrared Spectroscopy):

  • C-O-C Stretch (Aryl-Alkyl Ether): Strong, characteristic peaks around 1250 cm⁻¹ (asymmetric) and 1040 cm⁻¹ (symmetric).

  • C=C Stretch (Alkene): A peak around 1645 cm⁻¹.

  • =C-H Bending (Alkene): Peaks around 920 and 990 cm⁻¹.

  • C-F Stretch: A strong peak in the range of 1200-1240 cm⁻¹.

  • Aromatic C=C Stretch: Peaks in the 1500-1600 cm⁻¹ region.

4.2. Experimental Protocols for Characterization

The following are generalized yet robust protocols for obtaining the physical and spectroscopic data for 1-(allyloxy)-4-fluorobenzene.

4.2.1. Determination of Boiling Point

  • Methodology: The boiling point can be determined at atmospheric pressure using a simple distillation apparatus. For small quantities, a micro-boiling point apparatus can be used. The temperature at which the liquid and vapor phases are in equilibrium is recorded as the boiling point. For greater accuracy, especially if the substance is suspected to decompose at higher temperatures, distillation under reduced pressure is recommended, and the boiling point is reported with the corresponding pressure.

4.2.2. Determination of Density

  • Methodology: The density can be accurately measured using a pycnometer. The pycnometer is first weighed empty, then filled with distilled water of a known temperature to determine its volume, and finally filled with the sample liquid at the same temperature. The density is calculated by dividing the mass of the sample by the volume of the pycnometer.

4.2.3. Determination of Refractive Index

  • Methodology: The refractive index is measured using an Abbe refractometer. A few drops of the liquid are placed on the prism, and the instrument is adjusted until the dividing line between the light and dark fields is sharp and centered. The refractive index is read directly from the scale. The measurement is temperature-dependent and is typically reported at 20°C using the sodium D-line (nD²⁰).[4]

4.2.4. Acquisition of NMR Spectra

  • Instrumentation: A standard NMR spectrometer (e.g., 400 or 500 MHz).

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

  • ¹H NMR Acquisition: A standard single-pulse experiment is used. Key parameters include a spectral width of ~12 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: A proton-decoupled experiment is typically used. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are required.

4.2.5. Acquisition of FTIR Spectrum

  • Instrumentation: A Fourier-Transform Infrared Spectrometer.

  • Sample Preparation: As 1-(allyloxy)-4-fluorobenzene is a liquid, the spectrum can be obtained by placing a thin film of the neat liquid between two salt (NaCl or KBr) plates.

4.2.6. Gas Chromatography-Mass Spectrometry (GC-MS)

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Methodology: A dilute solution of the compound in a volatile solvent (e.g., dichloromethane or ethyl acetate) is injected into the GC. The compound is separated from any impurities on a capillary column and then introduced into the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides information about the molecular weight and fragmentation pattern, which is characteristic of the molecular structure.

Safety and Handling

While a specific Safety Data Sheet (SDS) for 1-(allyloxy)-4-fluorobenzene is not widely available, the GHS hazard statements for the compound indicate that it is a combustible liquid that is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation. General precautions for handling flammable and irritant organic liquids should be followed.

  • Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood. Keep away from heat, sparks, and open flames.

  • Storage: Store in a tightly sealed container in a cool, dry, and dark place as recommended.[1]

Conclusion

1-(allyloxy)-4-fluorobenzene is a valuable synthetic intermediate. This technical guide has consolidated the available physical property data and, where such data is lacking, has provided robust, field-proven experimental protocols for its synthesis and characterization. The provided methodologies and predicted spectroscopic data offer a strong starting point for researchers to work with this compound, ensuring both scientific integrity and practical utility in a laboratory setting.

References

  • A Professional Platform for Chemical Products. (n.d.). 1-(Allyloxy)-4-Fluorobenzene: A Versatile Organic Compound.
  • PubChem. (n.d.). 1-Fluoro-4-(prop-2-en-1-yloxy)benzene. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Experiment 4: Refractive Index. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Synthesis of 1-fluoro-4-(prop-2-en-1-yloxy)benzene from 4-fluorophenol

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis of 1-fluoro-4-(prop-2-en-1-yloxy)benzene, a key intermediate in the development of various pharmaceuticals and agrochemicals. The primary focus of this document is the detailed exploration of the Williamson ether synthesis, a robust and widely adopted method for this transformation. We will delve into the mechanistic underpinnings of this reaction, provide a meticulously detailed experimental protocol, and discuss essential characterization and safety considerations. This guide is intended for researchers, scientists, and professionals in the field of drug development and fine chemical synthesis, offering both theoretical knowledge and practical, field-proven insights.

Introduction: The Significance of a Fluorinated Allyl Ether

1-fluoro-4-(prop-2-en-1-yloxy)benzene, also known as 1-(allyloxy)-4-fluorobenzene, is a versatile chemical building block.[1] The presence of both a fluorine atom and an allyl group imparts unique chemical properties that are highly sought after in medicinal chemistry and materials science. The fluorine atom can enhance metabolic stability, binding affinity, and lipophilicity of a molecule, while the allyl group provides a reactive handle for further chemical modifications, such as cross-coupling reactions, additions, and polymerizations.

The synthesis of this compound from readily available 4-fluorophenol is a critical process.[2][3] This guide will focus on the most efficient and reliable synthetic route: the Williamson ether synthesis. This venerable reaction, first reported in 1850, remains a cornerstone of organic synthesis due to its broad scope and reliability in forming ether linkages.[4][5]

The Synthetic Cornerstone: Williamson Ether Synthesis

The Williamson ether synthesis is a classic SN2 reaction that involves the reaction of an alkoxide with a primary alkyl halide.[4][5] In the context of our target molecule, the synthesis proceeds by the deprotonation of 4-fluorophenol to form the corresponding phenoxide, which then acts as a nucleophile, attacking the electrophilic carbon of an allyl halide.

Mechanistic Insights: A Step-by-Step Look

The reaction mechanism can be broken down into two key steps:

  • Deprotonation: 4-fluorophenol, a weak acid, is treated with a suitable base to generate the more nucleophilic 4-fluorophenoxide ion. The choice of base is crucial for the reaction's success and will be discussed in the experimental section.

  • Nucleophilic Substitution (SN2): The generated 4-fluorophenoxide ion then undergoes a bimolecular nucleophilic substitution reaction with an allyl halide (typically allyl bromide).[4][5] The phenoxide attacks the carbon atom bearing the halogen, displacing the halide and forming the desired ether linkage.[4]

Caption: Reaction mechanism for the Williamson ether synthesis of 1-fluoro-4-(prop-2-en-1-yloxy)benzene.

Causality in Experimental Choices

The efficiency of the Williamson ether synthesis is governed by several factors:

  • Choice of Base: A moderately strong base is required to deprotonate the phenol without promoting side reactions. Common choices include potassium carbonate (K₂CO₃) and sodium hydride (NaH). Potassium carbonate is often preferred for its ease of handling and milder reactivity.

  • Solvent Selection: The solvent must be able to dissolve the reactants and be inert to the reaction conditions. Polar aprotic solvents like N,N-dimethylformamide (DMF) or acetone are excellent choices as they can solvate the cation of the base, leaving the phenoxide anion more nucleophilic.[6]

  • Alkylating Agent: Allyl bromide is a highly effective alkylating agent due to the good leaving group ability of the bromide ion.[4]

  • Reaction Temperature: The reaction is typically carried out at a moderately elevated temperature to ensure a reasonable reaction rate. However, excessively high temperatures can lead to side reactions.

Detailed Experimental Protocol

This protocol outlines a reliable and scalable procedure for the synthesis of 1-fluoro-4-(prop-2-en-1-yloxy)benzene.

Materials and Equipment
Reagent/EquipmentPurpose
4-FluorophenolStarting Material
Allyl BromideAlkylating Agent
Potassium Carbonate (anhydrous)Base
Acetone (anhydrous)Solvent
Round-bottom flaskReaction Vessel
Reflux condenserPrevent solvent loss
Magnetic stirrer and stir barEnsure mixing
Heating mantleControl reaction temperature
Separatory funnelFor liquid-liquid extraction
Rotary evaporatorSolvent removal
Standard glasswareGeneral laboratory use
Step-by-Step Procedure
  • Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-fluorophenol (1.0 eq) and anhydrous potassium carbonate (1.5 eq).

  • Solvent Addition: Add anhydrous acetone (10 mL per gram of 4-fluorophenol) to the flask.

  • Addition of Alkylating Agent: While stirring vigorously, add allyl bromide (1.2 eq) dropwise to the reaction mixture at room temperature.

  • Reaction: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 56°C for acetone). Maintain the reflux with stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Filter the solid potassium carbonate and wash it with a small amount of acetone.

  • Solvent Removal: Combine the filtrate and the washings and remove the acetone using a rotary evaporator.

  • Extraction: Dissolve the residue in diethyl ether (20 mL) and transfer it to a separatory funnel. Wash the organic layer with 1M sodium hydroxide (2 x 15 mL) to remove any unreacted 4-fluorophenol, followed by water (2 x 15 mL), and finally with brine (15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford 1-fluoro-4-(prop-2-en-1-yloxy)benzene as a colorless liquid.

Caption: A streamlined workflow for the synthesis of 1-fluoro-4-(prop-2-en-1-yloxy)benzene.

Characterization of the Final Product

The identity and purity of the synthesized 1-fluoro-4-(prop-2-en-1-yloxy)benzene should be confirmed using standard analytical techniques.

PropertyExpected Value/Observation
Molecular Formula C₉H₉FO[1]
Molecular Weight 152.16 g/mol [1][7]
Appearance Colorless liquid
¹H NMR Characteristic peaks for allyl and fluorophenyl protons
¹³C NMR Signals corresponding to the nine carbon atoms
Mass Spectrometry Molecular ion peak at m/z = 152.06[8]
Infrared (IR) Spectroscopy Peaks for C-O-C stretch, C=C stretch, and C-F stretch

Safety and Handling: A Self-Validating System

Ensuring a safe laboratory environment is paramount. Both 4-fluorophenol and allyl bromide present significant hazards.

Hazard Identification and Mitigation
ChemicalHazardsRecommended Precautions
4-Fluorophenol Toxic, Corrosive, IrritantWear appropriate PPE (gloves, goggles, lab coat). Handle in a well-ventilated fume hood.
Allyl Bromide Flammable, Toxic, Lachrymator, Carcinogen[9]Work exclusively in a fume hood.[10] Use non-sparking tools.[10] Keep away from heat and ignition sources.[9][10][11] Wear chemical-resistant gloves and safety goggles.[9][12] Have an emergency shower and eyewash station readily accessible.[12]
Potassium Carbonate IrritantAvoid inhalation of dust. Wear gloves and eye protection.
Acetone Highly FlammableKeep away from open flames and sparks. Use in a well-ventilated area.
Waste Disposal

All chemical waste should be disposed of in accordance with local, state, and federal regulations. Halogenated organic waste should be collected in a designated container.

Conclusion

The Williamson ether synthesis provides a reliable and efficient pathway for the preparation of 1-fluoro-4-(prop-2-en-1-yloxy)benzene from 4-fluorophenol. By understanding the underlying reaction mechanism and carefully controlling the experimental parameters, researchers can consistently obtain high yields of the desired product. The practical insights and detailed protocol provided in this guide are intended to empower scientists in their synthetic endeavors, while emphasizing the critical importance of safety and proper handling of hazardous materials.

References

  • PubChem. 1-Fluoro-4-(prop-2-en-1-yloxy)benzene. [Link]

  • Organic Chemistry Portal. Williamson Ether Synthesis. [Link]

  • Sdfine. allyl bromide. [Link]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. [Link]

  • New Jersey Department of Health. HAZARD SUMMARY - Allyl Bromide. [Link]

  • Wikipedia. Williamson ether synthesis. [Link]

  • PubChemLite. 1-fluoro-4-(prop-2-en-1-yloxy)benzene. [Link]

  • Chemistry LibreTexts. (2020, May 30). 15.3: The Williamson Ether Synthesis. [Link]

  • Francis Academic Press. Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Synthesis of 4-Fluorophenol: Key Methodologies and Industrial Production. [Link]

Sources

Technical Whitepaper: Synthesis, Properties, and Applications of 1-Fluoro-4-(prop-2-en-1-yloxy)benzene

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern organic synthesis and drug discovery, fluorinated building blocks are indispensable for modulating the metabolic stability, lipophilicity, and binding affinity of active pharmaceutical ingredients (APIs). 1-Fluoro-4-(prop-2-en-1-yloxy)benzene is a versatile, bi-functional aromatic ether that serves as a critical intermediate. Featuring both a para-substituted fluorine atom and a reactive allyl ether moiety, this compound is primarily utilized as a precursor for Claisen rearrangements and transition-metal-catalyzed functionalizations.

This guide provides an in-depth technical analysis of its nomenclature, physicochemical properties, synthetic methodologies, and applications in advanced drug development, grounded in field-proven protocols and mechanistic causality.

Chemical Identity and Nomenclature

The compound is characterized by a benzene ring substituted with an allyl ether group and a fluorine atom at the para position. The presence of the electronegative fluorine atom significantly alters the electron density of the aromatic ring, impacting both its reactivity in electrophilic aromatic substitutions and its physical properties [4].

  • IUPAC Name: 1-fluoro-4-(prop-2-en-1-yloxy)benzene

  • Common Synonyms:

    • 1-(allyloxy)-4-fluorobenzene

    • 4-fluorophenyl allyl ether

    • Allyl (4-fluorophenyl) ether

    • 1-fluoro-4-prop-2-enoxybenzene

    • 3-(4-fluorophenoxy)propene

Physicochemical Properties

Understanding the baseline quantitative data of 1-fluoro-4-(prop-2-en-1-yloxy)benzene is critical for optimizing reaction conditions, particularly regarding solvent selection and thermal parameters [4].

PropertyValue / Description
Molecular Formula C₉H₉FO
Molecular Weight 152.16 g/mol
CAS Registry Number 13990-72-2
Appearance Yellow to colorless liquid/oil
Topological Polar Surface Area (TPSA) 9.2 Ų
Solubility Soluble in common organic solvents (DCM, Acetone, Ether)
Storage Conditions Dark place at 2–8 °C (to prevent auto-oxidation/polymerization)

Synthetic Methodology: Williamson Ether Synthesis

The most reliable and high-yielding method for synthesizing 1-fluoro-4-(prop-2-en-1-yloxy)benzene is the Williamson ether synthesis. This involves the base-mediated alkylation of 4-fluorophenol with allyl bromide[2].

Mechanistic Causality

Phenols are weakly acidic ( pKa​≈10 ). The introduction of a base like potassium carbonate ( K2​CO3​ ) deprotonates the phenol to generate a highly nucleophilic phenoxide anion. Acetone is selected as a polar aprotic solvent because it solvates the potassium cation while leaving the phenoxide anion relatively "naked" and highly reactive. The subsequent step is a classic SN​2 displacement, where the phenoxide attacks the electrophilic carbon of allyl bromide, displacing the bromide leaving group.

Step-by-Step Protocol (Self-Validating System)
  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 4-fluorophenol (1.0 equiv) in anhydrous acetone.

  • Deprotonation: Add anhydrous K2​CO3​ (1.5 equiv). Stir at room temperature for 30 minutes.

    • Self-Validation: The mixture transitions from a clear solution to a cloudy suspension, visually confirming the formation of the insoluble phenoxide salt.

  • Alkylation: Add allyl bromide (1.2 equiv) dropwise via an addition funnel.

    • Causality: Dropwise addition prevents localized concentration spikes, mitigating the risk of polyalkylation or exothermic runaway.

  • Thermal Activation: Heat the reaction mixture to reflux (approx. 56 °C) for 12–14 hours.

  • Monitoring (TLC): Monitor the reaction via Thin-Layer Chromatography (Hexane/Ethyl Acetate eluent).

    • Self-Validation: Under a 254 nm UV lamp, the complete disappearance of the lower- Rf​ phenolic starting material spot confirms reaction completion.

  • Workup: Cool to room temperature and concentrate under reduced pressure. Partition the residue between dichloromethane (DCM) and distilled water.

    • Self-Validation: Two distinct phases will form. The target ether partitions into the denser, bottom DCM layer, while inorganic salts ( KBr , unreacted K2​CO3​ ) remain in the upper aqueous layer.

  • Purification: Wash the combined organic layers with brine (to pre-dry and prevent emulsions), dry over anhydrous MgSO4​ , filter, and concentrate. Purify via silica gel chromatography to yield the pure oil.

Williamson A 4-Fluorophenol + Allyl Bromide B Base Addition (K2CO3 in Acetone) A->B Reagents mixed C Reflux (12-14h) SN2 Displacement B->C Deprotonation D TLC Monitoring (Self-Validation) C->D Reaction progress E Aqueous Workup (H2O/DCM) D->E Upon completion F Silica Purification E->F Organic layer isolated G 1-Fluoro-4-(prop-2-en-1-yloxy)benzene F->G Pure product

Workflow for the Williamson ether synthesis of 1-fluoro-4-(prop-2-en-1-yloxy)benzene.

Mechanistic Transformations: The Claisen Rearrangement

A primary application of 1-fluoro-4-(prop-2-en-1-yloxy)benzene is its use as a substrate in the Claisen rearrangement to form 2-allyl-4-fluorophenol , a critical intermediate in the synthesis of complex benzofurans [2].

Mechanistic Causality

The Claisen rearrangement is a concerted, [3,3]-sigmatropic rearrangement. When subjected to high thermal stress (>200 °C), the allyl ether undergoes a pericyclic reaction via a highly ordered, six-membered chair-like transition state. The initial product is a non-aromatic dienone. Because the loss of aromaticity is thermodynamically unfavorable, the dienone rapidly undergoes tautomerization (a proton shift) to restore the aromatic ring, yielding the ortho-allylphenol. The restoration of aromatic resonance energy acts as the thermodynamic sink that drives the reaction to completion.

Step-by-Step Protocol (Self-Validating System)
  • Degassing: Place the purified 1-fluoro-4-(prop-2-en-1-yloxy)benzene in a heavy-walled pressure tube. Sparge the liquid with dry nitrogen gas for 15 minutes.

    • Causality: Removing dissolved oxygen prevents oxidative degradation of the electron-rich aromatic ring at extreme temperatures.

  • Thermal Activation: Seal the tube and heat to 230 °C for 3 hours.

  • Isolation & Analysis: Cool the vessel to room temperature. Purify the resulting mixture via silica gel chromatography (eluting with hexane:diethyl ether).

    • Self-Validation: 1H -NMR spectroscopy confirms success. The disappearance of the allyl ether O−CH2​ multiplet (typically around 4.5 ppm) and the emergence of a broad phenolic −OH singlet (around 5.0 ppm) validates the structural rearrangement.

Claisen A 1-Fluoro-4-(prop-2-en-1-yloxy)benzene B Thermal Activation (>200°C, N2 atm) A->B Heat input C [3,3]-Sigmatropic Shift (Chair Transition State) B->C Concerted mechanism D Dienone Intermediate (Non-Aromatic) C->D C-C bond forms E Tautomerization (Proton Transfer) D->E Rapid conversion F 2-Allyl-4-fluorophenol (Aromatic Sink) E->F Aromaticity restored

Mechanistic pathway of the thermal Claisen rearrangement to 2-allyl-4-fluorophenol.

Applications in Advanced Drug Development

The dual functionality of the allyl group (capable of cross-metathesis, epoxidation, or hydroboration) and the para-fluoro substitution makes this compound highly valuable in medicinal chemistry.

  • p38 MAP Kinase Inhibitors: 1-Fluoro-4-(prop-2-en-1-yloxy)benzene derivatives are utilized in the synthesis of p38 mitogen-activated protein (MAP) kinase inhibitors. These inhibitors are critical in blocking pro-inflammatory cytokines (like TNF- α and IL-1 β ) in models of inflammatory disease [1].

  • 5-HT2C Receptor Agonists: Following a Claisen rearrangement, the resulting 2-allyl-4-fluorophenol is cyclized to form aminoalkylbenzofurans. These tricyclic scaffolds act as potent serotonin 5-HT2C receptor agonists, which are investigated for the treatment of obesity and central nervous system disorders [2].

  • Enantioselective Sulfenofunctionalization: In advanced catalytic methodologies, allyl phenyl ethers serve as substrates for Lewis base-catalyzed intramolecular sulfenofunctionalization. This allows for the highly enantioselective synthesis of 2,3-disubstituted benzopyrans and chromans, which are core motifs in natural products and pharmaceuticals [3].

References

  • US Patent 7799782B2. "P38 inhibitors and methods of use thereof." Google Patents.
  • WO2000044737A1. "Aminoalkylbenzofurans as serotonin (5-ht(2c)) agonists." Google Patents.
  • Denmark, S. E., et al. "Catalytic, Enantioselective, Intramolecular Sulfenofunctionalization of Alkenes with Phenols." The Journal of Organic Chemistry, 2017. URL:[Link]

  • PubChem. "1-Fluoro-4-(prop-2-en-1-yloxy)benzene." National Center for Biotechnology Information. URL:[Link]

Discovery and historical literature of allyl aryl ethers

Author: BenchChem Technical Support Team. Date: March 2026

Unlocking the Synthetic Potential of Allyl Aryl Ethers: From Historical Discovery to Modern Drug Development

Executive Summary

Allyl aryl ethers represent a foundational structural motif in organic synthesis and medicinal chemistry. Since their formal documentation in the early 20th century, these compounds have served as critical intermediates for constructing complex molecular architectures, primarily through pericyclic transformations. This technical guide explores the historical discovery of allyl aryl ethers, the mechanistic causality of their defining reactions, modern synthetic protocols, and their translational applications in fragment-based drug design.

Historical Context: The 1912 Discovery

The history of allyl aryl ethers is inextricably linked to the pioneering work of German chemist Rainer Ludwig Claisen. In 1912, Claisen documented the thermal isomerization of allyl vinyl ethers and allyl aryl ethers, specifically noting the transformation of allyl phenyl ether into ortho-allylphenol[1][2]. This discovery, now universally known as the1[1], provided organic chemists with a robust, carbon-carbon bond-forming tool that operates with high atom economy and stereospecificity[3]. The reaction's ability to seamlessly transfer stereochemical information from the starting material to the product established it as a cornerstone of natural product synthesis and modern pharmaceutical development[2][3].

Mechanistic Causality: The Claisen Rearrangement

The thermal rearrangement of allyl aryl ethers is a [3,3]-sigmatropic shift governed by the principles of pericyclic chemistry[4]. Understanding the causality behind this transformation is essential for predictive synthetic planning.

  • The Transition State: The reaction proceeds via a highly ordered, six-membered cyclic transition state. In acyclic systems, the molecule adopts a chair-like conformation to minimize 1,3-biaxial steric interactions, which dictates the high syn diastereoselectivity of the process[3].

  • Thermodynamic Driving Force: The initial [3,3]-sigmatropic shift disrupts the aromaticity of the phenyl ring, generating a high-energy, non-aromatic dienone intermediate[4]. The causality of the reaction's irreversibility lies in the subsequent tautomerization: the dienone rapidly undergoes enolization to restore the aromatic resonance energy, yielding the thermodynamically stable ortho-allylphenol[1][4].

ClaisenMechanism A Allyl Phenyl Ether (Reactant) B [3,3]-Sigmatropic Shift (Chair Transition) A->B Heat (180-225°C) C Dienone Intermediate (Non-Aromatic) B->C D Tautomerization (Rapid Enolization) C->D Fast E ortho-Allylphenol (Product) D->E

Mechanistic pathway of the thermal Claisen rearrangement of allyl phenyl ether.

Modern Synthetic Methodologies

While the classical Williamson ether synthesis remains a staple, modern organic chemistry has developed highly specialized protocols to synthesize allyl aryl ethers under milder, more functional-group-tolerant conditions.

Table 1: Comparison of Synthetic Methodologies for Allyl Aryl Ethers

MethodologyKey Reagents / CatalystsMechanistic AdvantagesLimitations
Williamson Ether Synthesis [5][6]Phenol, Allyl Halide, K₂CO₃, DMFSimple, scalable, and cost-effective.Harsh basic conditions can degrade sensitive functional groups.
Decarboxylative Allylation (DcA) [7]Benzoic Acids, Pd-CatalystUtilizes stable benzoic acids via dearomatization.Requires expensive transition-metal catalysts.
Diaryliodonium Salt Arylation [6][8]Allylic Alcohols, Diaryliodonium Salts, NaOHTransition-metal-free, operates at low temperatures.Preparation of specific diaryliodonium salts can be tedious.

Self-Validating Experimental Protocol

To ensure scientific integrity and reproducibility, the following protocol details the synthesis of an allyl aryl ether and its subsequent thermal rearrangement, engineered as a self-validating system.

Phase 1: Williamson Ether Synthesis
  • Deprotonation: In a flame-dried flask under N₂, dissolve 10 mmol of phenol in 20 mL of anhydrous DMF. Add 15 mmol of anhydrous K₂CO₃.

    • Causality: K₂CO₃ is chosen over NaOH because its mild basicity is sufficient to deprotonate the phenol (pKa ~10) while minimizing the competing E2 elimination or hydrolysis of the subsequently added allyl halide[5].

  • Alkylation: Dropwise add 12 mmol of allyl bromide at 0 °C. Warm to room temperature and stir for 5 hours.

  • Validation (TLC): Monitor via Thin Layer Chromatography (Hexanes/EtOAc 9:1). The reaction is self-validating when the strongly UV-active, lower-Rf phenol spot completely disappears, replaced by a higher-Rf ether spot.

  • Workup: Quench with H₂O, extract with diethyl ether, and wash the organic layer with 1M NaOH to rigorously remove any unreacted phenol.

Phase 2: Thermal Claisen Rearrangement
  • Thermal Activation: Dissolve the purified allyl phenyl ether in N,N-diethylaniline (0.5 M). Heat to 180–200 °C under reflux for 16 hours.

    • Causality: High thermal energy is strictly required to overcome the activation barrier of the concerted [3,3]-sigmatropic shift[9].

  • Validation (NMR): Isolate the crude product and perform ¹H NMR analysis. The system validates the successful tautomerization through the disappearance of the characteristic ether -OCH₂- doublet (δ ~4.5 ppm) and the emergence of a broad phenolic -OH singlet (δ ~5.0 ppm).

Regioselectivity and Quantitative Data

The regioselectivity of the Claisen rearrangement in substituted allyl aryl ethers is heavily influenced by steric and electronic factors. For meta-substituted allyl phenyl ethers, the electronic nature of the substituent directs the migration[9].

Table 2: Regioselectivity in the Claisen Rearrangement of Meta-Substituted Allyl Phenyl Ethers [9]

Meta-SubstituentElectronic NaturePreferred Migration DirectionOrtho/Para Ratio (A:B)
-CH₃ (Methyl) Weakly Electron DonatingFurther from substituent1 : 1.2
-OCH₃ (Methoxy) Strongly Electron DonatingFurther from substituent~ 1 : 2.5
-Cl (Chloro) Electron WithdrawingTowards substituent~ 2.0 : 1

Note: Data extrapolated from established regioselectivity studies of meta-substituted Claisen rearrangements, highlighting the directing ability of electronic effects.

Translational Applications in Drug Development

Beyond fundamental methodology, the allyl aryl ether motif is a powerful tool in fragment-based drug design. Structural modification using bioactive molecules from natural sources often incorporates the allyl motif to improve efficacy and decrease toxicity in anticancer agents[10].

For example, the allyl derivative 17-AAG has been extensively evaluated in clinical trials for multiple myeloma and breast cancer[10]. The ether linkage provides metabolic stability, while the terminal olefinic moiety allows for diverse reactivity, enabling researchers to construct complex, hybrid pharmaceutical agents[5][10].

Workflow Start Phenol + Allyl Halide Synth Williamson Ether Synthesis (Base, Solvent) Start->Synth Ether Allyl Aryl Ether (Stable Intermediate) Synth->Ether Claisen Thermal Rearrangement (>180°C) Ether->Claisen Structural Diversification Drug Drug Development (Anticancer Agents) Ether->Drug Direct Fragment Use Phenol ortho-Allylphenol (Building Block) Claisen->Phenol Phenol->Drug Hybrid Molecules

Workflow from the synthesis of allyl aryl ethers to their application in drug design.

Sources

An In-depth Technical Guide to the Predicted Reactivity of 1-fluoro-4-(prop-2-en-1-yloxy)benzene

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive analysis of the predicted chemical reactivity of 1-fluoro-4-(prop-2-en-1-yloxy)benzene. The molecule incorporates two key reactive moieties: a fluoro-substituted aromatic ring and an allyl ether functional group. This document will explore the interplay of these groups and predict the outcomes of various organic transformations. We will delve into the regioselectivity of electrophilic aromatic substitution reactions, the mechanistic intricacies of the Claisen rearrangement, the reactivity of the allyl group, and the conditions for ether cleavage. This guide is intended for researchers, scientists, and drug development professionals seeking to utilize this versatile building block in organic synthesis.

Introduction and Molecular Overview

1-fluoro-4-(prop-2-en-1-yloxy)benzene, also known as 1-(allyloxy)-4-fluorobenzene, is an aromatic ether with the molecular formula C₉H₉FO.[1] Its structure features a benzene ring substituted with a fluorine atom and an allyloxy group at the para positions. This unique combination of functional groups imparts a rich and predictable reactivity profile, making it a valuable intermediate in the synthesis of more complex molecules.

Table 1: Physicochemical Properties of 1-fluoro-4-(prop-2-en-1-yloxy)benzene [1]

PropertyValue
Molecular FormulaC₉H₉FO
Molecular Weight152.16 g/mol
IUPAC Name1-fluoro-4-(prop-2-en-1-yloxy)benzene
CAS Number13990-72-2
AppearanceColorless liquid (predicted)

The reactivity of this molecule can be dissected by considering the individual contributions of the fluoro-substituted ring and the allyl ether group, as well as their synergistic or antagonistic effects.

Caption: Structure of 1-fluoro-4-(prop-2-en-1-yloxy)benzene highlighting the key reactive sites.

Reactivity of the Aromatic Ring: Electrophilic Aromatic Substitution (EAS)

The benzene ring in 1-fluoro-4-(prop-2-en-1-yloxy)benzene is activated towards electrophilic aromatic substitution due to the presence of the electron-donating allyloxy group. However, the fluorine atom, while also an ortho, para-director, is a deactivating group. The interplay of these two substituents dictates the regiochemical outcome of EAS reactions.

Directing Effects of Substituents
  • Allyloxy Group (-OCH₂CH=CH₂): This is a strongly activating, ortho, para-directing group.[2] The oxygen atom donates its lone pair of electrons to the aromatic ring via resonance, increasing the electron density at the ortho and para positions. This makes the ring more nucleophilic and stabilizes the arenium ion intermediate formed during electrophilic attack at these positions.[3]

  • Fluorine Atom (-F): Fluorine is an interesting case. It is highly electronegative, leading to a strong electron-withdrawing inductive effect (-I), which deactivates the ring. However, it also possesses lone pairs that can be donated through resonance (+M), directing incoming electrophiles to the ortho and para positions.[4] For fluorine, the +M effect can significantly counteract the -I effect, particularly at the para position.[4]

In 1-fluoro-4-(prop-2-en-1-yloxy)benzene, the powerful activating effect of the allyloxy group is expected to dominate the directing effects.[2] The fluorine atom is para to the allyloxy group, meaning the positions ortho to the allyloxy group (C2 and C6) are the most activated sites for electrophilic attack.

EAS_Directing_Effects cluster_ring 1-fluoro-4-(prop-2-en-1-yloxy)benzene C1 C-O C2 C2 C1->C2 C3 C3 C2->C3 C4 C-F C3->C4 C5 C5 C4->C5 C6 C6 C5->C6 C6->C1 Electrophile E+ Electrophile->C2 Major Attack Electrophile->C6 Major Attack caption Predicted sites of electrophilic attack.

Caption: Predicted major sites of electrophilic attack on the aromatic ring.

Predicted Electrophilic Aromatic Substitution Reactions

Based on the directing effects, we can predict the outcomes of several common EAS reactions.

Table 2: Predicted Products of Electrophilic Aromatic Substitution

ReactionReagentsPredicted Major Product(s)
Halogenation Br₂, FeBr₃ or Cl₂, AlCl₃2-Bromo-1-fluoro-4-(prop-2-en-1-yloxy)benzene and/or 2-Chloro-1-fluoro-4-(prop-2-en-1-yloxy)benzene
Nitration HNO₃, H₂SO₄2-Nitro-1-fluoro-4-(prop-2-en-1-yloxy)benzene
Friedel-Crafts Alkylation R-Cl, AlCl₃2-Alkyl-1-fluoro-4-(prop-2-en-1-yloxy)benzene
Friedel-Crafts Acylation R-COCl, AlCl₃2-Acyl-1-fluoro-4-(prop-2-en-1-yloxy)benzene

Experimental Protocol: Nitration

  • To a stirred solution of 1-fluoro-4-(prop-2-en-1-yloxy)benzene (1 eq.) in acetic anhydride at 0 °C, slowly add a mixture of concentrated nitric acid (1.1 eq.) and concentrated sulfuric acid (0.1 eq.).

  • Maintain the temperature at 0-5 °C and stir for 1-2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-water and extract with diethyl ether.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to yield 2-nitro-1-fluoro-4-(prop-2-en-1-yloxy)benzene.

Reactivity of the Allyl Ether Group

The allyl ether functionality is prone to several important transformations, including the Claisen rearrangement, addition reactions to the double bond, and cleavage of the ether linkage.

Claisen Rearrangement

The Claisen rearrangement is a powerful carbon-carbon bond-forming reaction that occurs upon heating aryl allyl ethers. It is a[1][1]-sigmatropic rearrangement that proceeds through a concerted, pericyclic mechanism.[5]

In the case of 1-fluoro-4-(prop-2-en-1-yloxy)benzene, heating is expected to induce the migration of the allyl group to one of the ortho positions (C2 or C6) to form 2-allyl-4-fluorophenol. This reaction is generally intramolecular.[6]

Caption: Mechanism of the Claisen rearrangement. (Note: Actual images would be embedded in a real guide).

Experimental Protocol: Thermal Claisen Rearrangement [7]

  • Place 1-fluoro-4-(prop-2-en-1-yloxy)benzene in a sealed tube under an inert atmosphere (e.g., Nitrogen or Argon).

  • Heat the tube in an oil bath at 180-220 °C for several hours.

  • Monitor the reaction by TLC or Gas Chromatography (GC) until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Purify the resulting 2-allyl-4-fluorophenol by vacuum distillation or column chromatography.

Lewis acids can also be used to catalyze the Claisen rearrangement at lower temperatures.

Reactions of the Alkene

The double bond in the allyl group can undergo typical electrophilic addition reactions. For example, halogenation with Br₂ would yield the corresponding dibromo derivative.

Cleavage of the Ether Linkage

Aryl allyl ethers can be cleaved under various conditions.

  • Acidic Cleavage: Strong acids like HBr or HI can cleave the ether bond.[8][9][10] The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack of the halide on the less sterically hindered carbon of the C-O bond. In this case, the products would be 4-fluorophenol and allyl halide.

  • Reductive Cleavage: The allyl group can be removed under reductive conditions, for example, using a palladium catalyst.[11]

Safety and Handling

1-fluoro-4-(prop-2-en-1-yloxy)benzene and related aryl allyl ethers should be handled with care in a well-ventilated fume hood.[12][13][14]

  • Hazards: These compounds may be flammable and can form explosive peroxides upon prolonged storage.[14][15] They may also be harmful if swallowed, in contact with skin, or inhaled, and can cause skin and eye irritation.[13][15]

  • Precautions: Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Keep away from heat, sparks, and open flames.[12] Store in a tightly closed container in a cool, dry place.[15]

Conclusion

1-fluoro-4-(prop-2-en-1-yloxy)benzene is a versatile synthetic intermediate with a predictable reactivity profile. The electron-donating allyloxy group strongly activates the aromatic ring towards electrophilic substitution at the ortho positions. The allyl group itself can undergo a thermally or acid-catalyzed Claisen rearrangement to form 2-allyl-4-fluorophenol, a valuable precursor for further functionalization. Additionally, the allyl double bond and the ether linkage are susceptible to a range of transformations. A thorough understanding of these reactive pathways, as outlined in this guide, will enable researchers to effectively utilize this compound in the design and execution of complex synthetic strategies.

References

  • 1-Fluoro-4-(prop-2-en-1-yloxy)benzene. PubChem. [Link]

  • Claisen rearrangement. Wikipedia. [Link]

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An In-depth Technical Guide to 1-fluoro-4-(prop-2-en-1-yloxy)benzene: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of the 4-Fluorophenyl Allyl Ether Scaffold

1-fluoro-4-(prop-2-en-1-yloxy)benzene, also known as 4-fluorophenyl allyl ether, is a fluorinated aromatic ether that serves as a versatile building block in organic synthesis and medicinal chemistry. Its structure, which combines a para-fluorinated benzene ring with a reactive allyl ether moiety, offers a unique combination of properties that are highly sought after in the design of novel bioactive molecules.

The incorporation of fluorine into organic molecules is a well-established strategy in drug discovery to enhance a compound's metabolic stability, binding affinity, and lipophilicity.[1][2] The 4-fluorophenyl group, in particular, can modulate the electronic properties of the molecule and participate in favorable interactions with biological targets. The allyl group provides a reactive handle for a variety of chemical transformations, most notably the Claisen rearrangement, which allows for the stereoselective introduction of new carbon-carbon bonds.[2][3][4][5]

This technical guide provides a comprehensive overview of the synthesis, characterization, and potential applications of 1-fluoro-4-(prop-2-en-1-yloxy)benzene, with a focus on providing practical insights for its use in a research and development setting.

Physicochemical and Spectroscopic Data

A thorough understanding of the physicochemical and spectroscopic properties of 1-fluoro-4-(prop-2-en-1-yloxy)benzene is essential for its effective use and characterization.

PropertyValueSource
Chemical Formula C₉H₉FO[1][3][6]
Molecular Weight 152.16 g/mol [1][3][6]
CAS Number 13990-72-2[1][6]
Appearance Yellow to colorless oil[7]
Purity Min. 95%[1]
Spectroscopic Characterization

¹H NMR Spectroscopy (Predicted): The proton NMR spectrum is expected to show distinct signals for the aromatic and allyl protons. The aromatic protons will appear as two multiplets in the range of δ 6.8-7.1 ppm, showing coupling to each other and to the fluorine atom. The allyl group will exhibit three distinct signals: a doublet for the -OCH₂- protons around δ 4.5 ppm, a multiplet for the -CH= proton around δ 6.0 ppm, and two multiplets for the terminal =CH₂ protons between δ 5.2 and 5.4 ppm.

¹³C NMR Spectroscopy: The carbon NMR spectrum will display nine unique signals. The aromatic carbons will resonate in the region of δ 115-160 ppm, with the carbon attached to fluorine showing a large one-bond C-F coupling constant. The allylic carbons will appear at approximately δ 69 ppm (-OCH₂-), δ 133 ppm (-CH=), and δ 117 ppm (=CH₂).

Mass Spectrometry (MS): Under electron ionization (EI), the molecular ion peak [M]⁺• is expected at m/z 152. Key fragmentation patterns would likely involve the loss of the allyl group to give a fluorophenoxy radical cation, and cleavage of the ether bond to produce a tropylium-like ion from the allyl group.

Synthesis Protocol: Williamson Ether Synthesis

The most direct and reliable method for the synthesis of 1-fluoro-4-(prop-2-en-1-yloxy)benzene is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of an alkyl halide by a phenoxide ion.

Reaction Scheme

Williamson Ether Synthesis cluster_reactants Reactants reactant1 4-Fluorophenol reaction_center + reactant1->reaction_center reactant2 Allyl Bromide reaction_center_2 reactant2->reaction_center_2 base K₂CO₃ base->reaction_center solvent Acetone product 1-Fluoro-4-(prop-2-en-1-yloxy)benzene product_arrow reaction_center_2->product_arrow Reflux product_arrow->product

Caption: Williamson ether synthesis of 1-fluoro-4-(prop-2-en-1-yloxy)benzene.

Step-by-Step Methodology
  • Reactant Preparation: To a stirred solution of 4-fluorophenol (1.0 equivalent) in acetone, add potassium carbonate (1.5 equivalents).

  • Addition of Alkyl Halide: Add allyl bromide (1.2 equivalents) dropwise to the reaction mixture at room temperature.

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel to yield pure 1-fluoro-4-(prop-2-en-1-yloxy)benzene.

Rationale Behind Experimental Choices
  • Base: Potassium carbonate (K₂CO₃) is a mild and effective base for deprotonating the phenol without causing significant side reactions.

  • Solvent: Acetone is a suitable polar aprotic solvent that facilitates the Sₙ2 reaction and is easily removed after the reaction.

  • Stoichiometry: A slight excess of allyl bromide and potassium carbonate is used to ensure the complete consumption of the limiting reactant, 4-fluorophenol.

  • Purification: Column chromatography is a standard and effective method for purifying the product from any unreacted starting materials and byproducts.

Analytical Workflow for Quality Control

A robust analytical workflow is crucial to validate the identity and purity of the synthesized 1-fluoro-4-(prop-2-en-1-yloxy)benzene.

Analytical_Workflow start Synthesized Product tlc TLC Analysis (Purity Check) start->tlc nmr NMR Spectroscopy (¹H, ¹³C) (Structure Confirmation) tlc->nmr ms Mass Spectrometry (Molecular Weight Confirmation) nmr->ms ftir FT-IR Spectroscopy (Functional Group ID) ms->ftir final_product Purified & Characterized Product ftir->final_product

Caption: Analytical workflow for the characterization of 1-fluoro-4-(prop-2-en-1-yloxy)benzene.

Applications in Research and Drug Development

The 1-fluoro-4-(prop-2-en-1-yloxy)benzene scaffold is a valuable starting material for the synthesis of more complex molecules with potential therapeutic applications.

Precursor for Claisen Rearrangement

The most significant application of this compound is as a precursor for the aromatic Claisen rearrangement.[2][3][4][5] Upon heating, it undergoes a[8][8]-sigmatropic rearrangement to form 2-allyl-4-fluorophenol. This reaction is a powerful tool for the regioselective introduction of an allyl group onto the aromatic ring, which can then be further functionalized.

Building Block for Bioactive Molecules

The fluorinated phenyl and allyl moieties are present in a variety of bioactive compounds. The 4-fluorophenyl group is a common feature in drugs due to its ability to block metabolic oxidation at the para position and enhance binding interactions. Allyl groups can be found in natural products with antimicrobial and other pharmacological activities.[9] Therefore, 1-fluoro-4-(prop-2-en-1-yloxy)benzene serves as a key intermediate for the synthesis of analogues of these natural products and other novel therapeutic agents.

While specific drugs containing the intact 1-fluoro-4-(prop-2-en-1-yloxy)benzene structure are not prevalent, its utility lies in its role as a versatile intermediate that enables the exploration of chemical space in drug discovery programs targeting a wide range of diseases.

Conclusion

1-fluoro-4-(prop-2-en-1-yloxy)benzene is a strategically important building block for organic synthesis and medicinal chemistry. Its straightforward synthesis via the Williamson ether reaction, combined with the reactive potential of the allyl group and the favorable properties imparted by the fluorine atom, makes it a valuable tool for researchers and drug development professionals. A thorough understanding of its synthesis, characterization, and reactivity, as outlined in this guide, is essential for leveraging its full potential in the creation of novel and effective chemical entities.

References

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Methodological & Application

Application Note: Experimental Protocol for the Claisen Rearrangement of 1-Fluoro-4-(prop-2-en-1-yloxy)benzene

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Objective: To provide a self-validating, highly reproducible methodology for the synthesis of 2-allyl-4-fluorophenol via the [3,3]-sigmatropic rearrangement of 1-fluoro-4-(prop-2-en-1-yloxy)benzene.

Introduction & Strategic Context

The Claisen rearrangement of allyl aryl ethers is a cornerstone pericyclic reaction in organic synthesis, enabling the precise ortho-allylation of phenols. The target product of this specific protocol, 2-allyl-4-fluorophenol , is a highly versatile building block [1]. The strategic placement of the fluorine atom enhances metabolic stability and modulates lipophilicity, making this scaffold highly sought after in the synthesis of serotonergic benzofurans [2], 5-fluoro-2,3-dihydrobenzofuran derivatives, and advanced pharmaceutical intermediates such as those used in the synthesis of the β-blocker (+)-nebivolol [3].

Mechanistic Insights & Causality

The transformation of 1-fluoro-4-(prop-2-en-1-yloxy)benzene (also known as 4-fluorophenyl allyl ether) to 2-allyl-4-fluorophenol proceeds via a thermally allowed, concerted [3,3]-sigmatropic rearrangement .

  • Causality of Thermal Activation: The reaction is unimolecular and driven entirely by thermal energy. It typically requires temperatures between 200 °C and 230 °C to overcome the activation barrier of the highly ordered, six-membered, chair-like transition state[4].

  • Electronic Effects: The para-fluoro substituent exerts a dual effect: it is electron-withdrawing via induction (-I) but electron-donating via resonance (+M). This electronic profile stabilizes the intermediate cyclohexadienone before it rapidly tautomerizes to the aromatic phenol, restoring aromaticity and driving the reaction forward thermodynamically.

  • Regioselectivity: Because the starting material is symmetrically substituted at the para position, the two ortho positions are chemically equivalent. This prevents the formation of regioisomeric mixtures, ensuring high atom economy and simplifying downstream purification.

Synthetic Workflow

The following diagram illustrates the logical progression from the commercially available precursor to the rearranged product, including decision nodes for downstream applications.

ClaisenWorkflow Start 4-Fluorophenol (Starting Material) Step1 Williamson Ether Synthesis (Allyl Bromide, K2CO3) Start->Step1 Intermediate 1-Fluoro-4-(prop-2-en-1-yloxy)benzene (Allyl Aryl Ether) Step1->Intermediate Step2 Thermal Claisen Rearrangement (Neat, 200-230 °C) Intermediate->Step2 [3,3]-Sigmatropic Shift Product 2-Allyl-4-fluorophenol (Target Product) Step2->Product Downstream1 Intramolecular Cyclization (e.g., Dihydrobenzofurans) Product->Downstream1 Downstream2 Epoxidation / Dihydroxylation (e.g., Nebivolol Intermediates) Product->Downstream2

Caption: Logical workflow for the synthesis and downstream utilization of 2-allyl-4-fluorophenol.

Detailed Experimental Protocol

This protocol is designed as a self-validating system, ensuring that researchers can monitor progress and confirm success at each stage.

Step 4.1: Preparation of the Precursor (Williamson Ether Synthesis)

Note: This step generates the required 1-fluoro-4-(prop-2-en-1-yloxy)benzene precursor.

  • To a stirred solution of 4-fluorophenol (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (1.5 eq) and allyl bromide (1.2 eq)[5].

  • Reflux the mixture for 12–13 hours under a nitrogen atmosphere[4].

  • Workup: Cool to room temperature, filter off the inorganic salts, and concentrate the filtrate under reduced pressure. Partition the residue between water and diethyl ether, wash the organic layer with brine, dry over anhydrous Na2​SO4​ , and evaporate to yield the crude allyl ether.

Step 4.2: Thermal Claisen Rearrangement

Note: The rearrangement is performed neat to maximize throughput and avoid solvent-related pressure complications at high temperatures.

  • Preparation: Transfer the purified 1-fluoro-4-(prop-2-en-1-yloxy)benzene into a heavy-walled borosilicate glass pressure tube.

    • Causality: The boiling point of the ether is near the required reaction temperature. A sealed pressure tube prevents the volatilization of the starting material, ensuring the bulk liquid reaches the necessary thermal threshold (200–230 °C) without escaping into the vapor phase [4].

  • Deoxygenation: Sparge the neat liquid with dry nitrogen or argon gas for 10–15 minutes.

    • Causality: Phenols generated at temperatures exceeding 200 °C are highly susceptible to auto-oxidation, which leads to the formation of dark, tarry quinone byproducts. Removing dissolved oxygen mitigates this degradation pathway[6].

  • Heating: Seal the tube securely and submerge it behind a blast shield in a pre-heated sand bath or metal heating block at 230 °C for 3 hours (or 200 °C for 12 hours)[4].

  • Cooling & Quenching: Allow the vessel to cool completely to room temperature before carefully unsealing it.

  • Purification: Dissolve the crude dark oil in a minimum amount of dichloromethane (DCM) and load it onto a silica gel column. Elute with a gradient of hexane to 10% ethyl acetate in hexane[2].

    • Causality: The starting ether is highly non-polar and elutes first. The product phenol, capable of hydrogen bonding, interacts more strongly with the stationary phase and elutes later, allowing for baseline separation.

Quantitative Data & Analytical Validation

To ensure trustworthiness, the protocol relies on strict analytical markers. The tables below summarize the expected reaction parameters and the self-validating NMR shifts required to confirm the success of the [3,3]-sigmatropic shift.

Table 1: Reaction Parameters & Expected Yields
ParameterWilliamson Ether SynthesisClaisen Rearrangement
Reagents 4-Fluorophenol, Allyl Bromide, K2​CO3​ 1-Fluoro-4-(prop-2-en-1-yloxy)benzene
Solvent AcetoneNone (Neat)
Temperature 56 °C (Reflux)200–230 °C
Time 12–13 hours3–12 hours
Atmosphere AmbientDeoxygenated ( N2​ or Ar)
Expected Yield 85–95%70–85%
Table 2: Self-Validating Analytical Markers ( 1 H NMR, 400 MHz, CDCl3​ )
CompoundKey Diagnostic PeakMultiplicityIntegrationAssignment
Precursor Ether ~4.50 ppmDoublet (d)2H -O-CH2​- (Allyl)
Product Phenol ~5.00 ppmBroad Singlet (br s)1H -OH (Phenolic)
Product Phenol ~3.35 ppmDoublet (d)2H Ar-CH2​- (Allyl)
Product Phenol ~5.95 ppmMultiplet (m)1H -CH=CH2​ (Internal)
Product Phenol ~5.15 ppmMultiplet (m)2H -CH=CH2​ (Terminal)

Troubleshooting via TLC: On silica gel (using 10% EtOAc/Hexane), the starting ether has an Rf​ of ~0.7. The product phenol will have an Rf​ of ~0.3 and will stain intensely with phosphomolybdic acid (PMA) or potassium permanganate ( KMnO4​ ) due to the presence of the newly formed free hydroxyl group.

References

  • Google Patents.Aminoalkylbenzofurans as serotonin (5-ht(2c)) agonists (WO2000044737A1).
  • Beilstein Journal of Organic Chemistry. Studies directed toward the exploitation of vicinal diols in the synthesis of (+)-nebivolol intermediates (2017, 13, 552–557). URL:[Link]

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Application Notes and Protocols: 1-Fluoro-4-(prop-2-en-1-yloxy)benzene in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of a Fluorinated Allyl Ether Building Block

In modern drug discovery, the strategic incorporation of fluorine is a cornerstone of successful lead optimization.[1][2][3] More than half of all recently approved small-molecule drugs contain at least one fluorine atom, a testament to its ability to fine-tune molecular properties with remarkable precision.[1] The compound 1-fluoro-4-(prop-2-en-1-yloxy)benzene , also known as 4-allyloxyphenyl fluoride, is a versatile fluorinated building block that offers a dual-pronged approach to molecular design.[1][4] It combines the proven benefits of a fluoroaromatic ring with the synthetic flexibility of an allyl group, providing medicinal chemists with a powerful tool to address common challenges in drug development such as metabolic instability and suboptimal binding affinity.[1][2][5]

This guide provides an in-depth look at the strategic application of this building block, detailing the rationale behind its use, key synthetic transformations, and step-by-step protocols for its synthesis and derivatization.

Physicochemical Properties and Medicinal Chemistry Rationale

The utility of 1-fluoro-4-(prop-2-en-1-yloxy)benzene stems from the unique and complementary properties of its two key functional motifs: the p-fluorophenyl group and the allyl ether.

The Impact of the Fluorine Atom

The substitution of hydrogen with fluorine, the most electronegative element, imparts profound changes to a molecule's physicochemical profile.[2][5]

  • Metabolic Stability: The carbon-fluorine (C-F) bond is significantly stronger than a carbon-hydrogen (C-H) bond. Introducing fluorine at a potential site of metabolic oxidation, such as the para-position of a phenyl ring, can block enzymatic breakdown by cytochrome P450 enzymes.[1][2] This strategy is widely used to increase a drug's half-life and reduce patient dosing frequency.

  • Enhanced Binding Affinity: Fluorine can engage in favorable non-covalent interactions within a protein's binding pocket, including hydrogen bonds, dipole-dipole, and orthogonal multipolar interactions (e.g., with amide carbonyls). These subtle electronic effects can significantly enhance binding affinity and potency.[2][5]

  • Modulation of pKa: The strong electron-withdrawing nature of fluorine can lower the pKa of nearby basic functional groups (e.g., amines). This can be crucial for optimizing a compound's ionization state at physiological pH, thereby improving its absorption, distribution, and overall bioavailability.[2][6]

  • Increased Lipophilicity: Fluorination generally increases a molecule's lipophilicity, which can enhance its ability to permeate cell membranes and cross the blood-brain barrier.[6][7] This property must be carefully balanced to maintain adequate aqueous solubility.

The Versatility of the Allyl Group

The allyl group is not merely a passive linker; it is a reactive handle that opens up a diverse range of synthetic possibilities and can contribute to biological activity.[8][9]

  • Synthetic Handle for Derivatization: The terminal double bond of the allyl group is a gateway to numerous chemical transformations, including oxidation, reduction, epoxidation, and cross-coupling reactions, allowing for extensive structure-activity relationship (SAR) exploration.

  • The Claisen Rearrangement: The allyl ether motif is the classic precursor for the[2][2]-sigmatropic Claisen rearrangement.[10] Upon heating, 1-fluoro-4-(prop-2-en-1-yloxy)benzene rearranges to 2-allyl-4-fluorophenol, which introduces a new carbon-carbon bond ortho to the hydroxyl group. This transformation is a powerful method for adding complexity and accessing new chemical space.

  • Bioactive Moiety: Allyl groups are found in numerous natural products and bioactive molecules, where they can contribute directly to target engagement or serve as reactive sites for covalent modification.[8][11]

Key Synthetic Protocols and Workflows

The effective use of 1-fluoro-4-(prop-2-en-1-yloxy)benzene begins with its efficient synthesis and subsequent transformation into more complex scaffolds.

Protocol 1: Synthesis of 1-Fluoro-4-(prop-2-en-1-yloxy)benzene

This protocol describes a standard Williamson ether synthesis, a robust and scalable method for preparing the title compound from commercially available starting materials.

Reaction Scheme:

Protocol_1 start_materials 4-Fluorophenol + Allyl Bromide product 1-Fluoro-4-(prop-2-en-1-yloxy)benzene start_materials->product K2CO3, Acetone Reflux, 5h

Caption: Williamson ether synthesis of the target building block.

Materials:

  • 4-Fluorophenol (1.0 eq)

  • Allyl bromide (1.2 eq)

  • Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)

  • Acetone, anhydrous

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-fluorophenol and anhydrous acetone.

  • Add anhydrous potassium carbonate to the solution. The mixture will be a suspension.

  • Slowly add allyl bromide to the stirring suspension at room temperature.

  • Heat the reaction mixture to reflux (approximately 56 °C) and maintain for 5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and filter off the solid K₂CO₃.

  • Rinse the filter cake with a small amount of acetone.

  • Concentrate the combined filtrate under reduced pressure to obtain the crude product.

  • Purify the crude oil via flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield 1-fluoro-4-(prop-2-en-1-yloxy)benzene as a colorless liquid.

Senior Scientist's Notes:

  • Causality: Potassium carbonate acts as the base to deprotonate the phenol, forming the more nucleophilic phenoxide ion. Acetone is an ideal polar aprotic solvent for this Sₙ2 reaction as it solubilizes the reactants without interfering with the nucleophile.[12]

  • Trustworthiness: Ensure all reagents and the solvent are anhydrous. Water can hydrolyze the allyl bromide and reduce the nucleophilicity of the phenoxide, leading to lower yields. The 2.0 equivalents of base ensure complete deprotonation of the phenol.

Protocol 2: Thermal Aromatic Claisen Rearrangement

This protocol leverages the inherent reactivity of the allyl ether to form a new C-C bond, providing a key intermediate for further functionalization. The Claisen rearrangement is a concerted, pericyclic reaction that proceeds through a highly ordered cyclic transition state.[10][13]

Reaction Scheme:

Protocol_2 start 1-Fluoro-4-(prop-2-en-1-yloxy)benzene product 2-Allyl-4-fluorophenol start->product N,N-Diethylaniline Heat (e.g., 180-200 °C)

Caption: Aromatic Claisen rearrangement to form 2-allyl-4-fluorophenol.

Materials:

  • 1-Fluoro-4-(prop-2-en-1-yloxy)benzene (1.0 eq)

  • N,N-Diethylaniline (as solvent)

Procedure:

  • Place 1-fluoro-4-(prop-2-en-1-yloxy)benzene in a reaction vessel suitable for high temperatures (e.g., a sealed tube or a flask with a high-temperature condenser).

  • Add N,N-diethylaniline as a high-boiling solvent.

  • Heat the mixture to 180-200 °C under an inert atmosphere (e.g., Nitrogen or Argon).

  • Monitor the reaction by TLC or GC-MS until the starting material is consumed. This can take several hours.

  • Cool the reaction mixture to room temperature.

  • Dissolve the mixture in a suitable organic solvent like diethyl ether or ethyl acetate.

  • Wash the organic layer with aqueous acid (e.g., 1 M HCl) to remove the N,N-diethylaniline.

  • Wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the resulting crude product by flash column chromatography to yield 2-allyl-4-fluorophenol.

Senior Scientist's Notes:

  • Causality: The reaction is thermally driven and intramolecular.[10] High-boiling, non-protic solvents are required. Microwave-assisted heating can dramatically reduce reaction times and improve yields.[13]

  • Trustworthiness: The rearrangement is regioselective, proceeding to the ortho position. If both ortho positions are blocked, a subsequent Cope rearrangement can occur, migrating the allyl group to the para position. The acidic workup is critical for removing the basic solvent, simplifying purification.

Application in a Drug Discovery Workflow

The true value of a building block is demonstrated in its ability to generate diverse and potent lead compounds. The 1-fluoro-4-(prop-2-en-1-yloxy)benzene moiety can be found in various scaffolds targeting a range of diseases.

Workflow: From Building Block to Bioactive Scaffold

The following diagram illustrates a typical workflow where our starting building block is transformed into a more complex heterocyclic scaffold, a common strategy in medicinal chemistry programs.

Workflow cluster_0 Scaffold Elaboration cluster_1 Lead Optimization A 1-Fluoro-4-(prop-2-en-1-yloxy)benzene B Claisen Rearrangement (Protocol 2) A->B C 2-Allyl-4-fluorophenol B->C D Oxidative Cleavage (e.g., O3, NaIO4/OsO4) C->D E Intermediate Aldehyde/Acid D->E F Heterocycle Formation (e.g., Condensation with Hydrazine) E->F G Fluorophenyl-Pyrazoline Scaffold F->G H Library Synthesis (e.g., Amide Coupling, Suzuki Coupling) G->H I Diverse Analogs H->I J SAR & ADME Profiling I->J K Lead Candidate J->K

Caption: A conceptual workflow from building block to lead candidate.

Case Study: Fluorophenyl-Containing Heterocycles

Heterocyclic structures like pyrazolines are prevalent in medicinal chemistry due to their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Compounds incorporating a fluorophenyl moiety often exhibit enhanced potency.[14]

Example Data: While specific data for compounds derived directly from 1-fluoro-4-(prop-2-en-1-yloxy)benzene is proprietary or dispersed, we can analyze representative data for analogous structures to understand its potential impact. The table below summarizes hypothetical bioactivity data for a series of kinase inhibitors, illustrating the common observation that fluorination at the para-position enhances potency.

Compound IDR GroupKinase IC₅₀ (nM)
LEAD-01 H150
LEAD-02 p-F25
LEAD-03 p-Cl45
LEAD-04 p-Me120

Analysis: The data clearly shows that the para-fluoro substitution (LEAD-02) results in a significant improvement in inhibitory potency compared to the unsubstituted analog (LEAD-01) and other common substitutions. This enhancement can be attributed to the favorable electronic and binding contributions of the fluorine atom as previously discussed.

Conclusion

1-Fluoro-4-(prop-2-en-1-yloxy)benzene is a high-value, strategic building block for medicinal chemistry. Its dual-functionality allows chemists to simultaneously leverage the well-established benefits of aromatic fluorination for improving ADME properties and target affinity, while utilizing the versatile allyl group for scaffold diversification and SAR exploration via powerful transformations like the Claisen rearrangement. The protocols and workflows outlined in this guide provide a robust framework for incorporating this valuable reagent into drug discovery programs, accelerating the journey from hit to lead candidate.

References
  • Yadav, M. R., et al. (2022). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Journal of Biomolecular Structure and Dynamics. [Link]

  • Shah, P., & Westwell, A. D. (2008). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Romeo, G., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules. [Link]

  • Yuriy, S. (2018, May 3). Fluorine as a key element in modern drug discovery and development. LE STUDIUM. [Link]

  • Batool, T., et al. (2014). A Convenient Method for the Synthesis of (Prop-2-Ynyloxy)Benzene Derivatives via Reaction with Propargyl Bromide, Their Optimization, Scope and Biological Evaluation. PLOS ONE. [Link]

  • PubChem. 1-Fluoro-4-(prop-2-en-1-yloxy)benzene. National Center for Biotechnology Information. [Link]

  • Science of Synthesis. (2005). Aliphatic Claisen Rearrangements. Houben-Weyl Methods of Molecular Transformations. [Link]

  • Wikipedia. Claisen rearrangement. [Link]

  • Al-Ayed, A. S., et al. (2021). Synthesis and Structural Characterization of Isostructural 4-(4-Aryl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles. Molecules. [Link]

  • Organic Syntheses. Fluorobenzene. [Link]

  • Stenutz. 1-fluoro-4-prop-1-en-2-ylbenzene. [Link]

  • Sánchez-Marcos, C., et al. (2022). From Natural Sources to Synthetic Derivatives: The Allyl Motif as a Powerful Tool for Fragment-Based Design in Cancer Treatment. Journal of Medicinal Chemistry. [Link]

  • Zhou, Y., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. [Link]

  • Zhang, Y., et al. (2025). Design, synthesis, and biological activity of novel halogenated sulfite compounds. PLOS ONE. [Link]

  • Chemistry LibreTexts. (2023, January 22). Claisen Rearrangement. [Link]

  • Organic Chemistry Portal. Claisen Rearrangement. [Link]

  • ResearchGate. (2016). The Many Roles for Fluorine in Medicinal Chemistry. [Link]

  • Perrone, S., et al. (2017, March 28). Current and emerging applications of fluorine in medicinal chemistry. ResearchGate. [Link]

  • Asif, M. (2016). Biological Potential of FluoroBenzene Analogs. JSciMed Central. [Link]

  • Zhang, X.-J., et al. (2012). Biology of fluoro-organic compounds. CityUHK Scholars. [Link]

  • Dömling, A., et al. (2020). Synthesis of Biologically Active Molecules through Multicomponent Reactions. Molecules. [Link]

  • ResearchGate. (n.d.). Selected bioactive compounds containing allylic alcohols (Aigialomycin.... [Link]

  • Taylor & Francis. Allyl – Knowledge and References. [Link]

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Application Note: Synthesis of Fluorinated Phenols via 1-(Allyloxy)-4-fluorobenzene Rearrangement

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

Fluorinated phenols are highly valued building blocks in pharmaceutical chemistry, imparting enhanced metabolic stability, lipophilicity, and bioavailability to active pharmaceutical ingredients (APIs). A prominent example is the synthesis of the antihypertensive agent Nebivolol, which relies on 2-allyl-4-fluorophenol as a critical chiral amine intermediate precursor[1],[2].

The most robust and atom-economical method to synthesize 2-allyl-4-fluorophenol is the aromatic Claisen rearrangement of 1-(allyloxy)-4-fluorobenzene (also known as p-fluorophenyl allyl ether)[3],[4]. Discovered by Rainer Ludwig Claisen, this transformation is a thermally induced [3,3]-sigmatropic rearrangement[5],[6].

Mechanistic Causality

The reaction is driven by the exergonic formation of a carbon-carbon bond at the expense of a carbon-oxygen bond[5]. Heating the allyl aryl ether to approximately 200–210 °C initiates a concerted pericyclic process proceeding through a highly ordered, six-membered cyclic chair transition state[6],[7].

Because the para-position of the benzene ring is blocked by the strongly electronegative fluorine atom, the [3,3]-migration is directed exclusively to the ortho-position[5]. This initially yields a non-aromatic 6-allyl-4-fluoro-2,4-cyclohexadienone intermediate. To reestablish aromaticity, this intermediate rapidly undergoes a proton shift (tautomerization), driving the reaction to completion and yielding the thermodynamically stable 2-allyl-4-fluorophenol[8],[7].

ClaisenMechanism A 1-(Allyloxy)-4-fluorobenzene (Reactant) B Six-Membered Chair Transition State (Activation: ~200°C) A->B Heat [3,3]-Sigmatropic C 6-Allyl-4-fluoro-2,4-cyclohexadienone (Intermediate) B->C C-C Bond Formation C-O Cleavage D 2-Allyl-4-fluorophenol (Final Product) C->D Tautomerization (Rearomatization)

Figure 1: Mechanistic pathway of the thermal Claisen rearrangement of 1-(allyloxy)-4-fluorobenzene.

Experimental Design & Causality

The synthesis is performed in two distinct phases, each optimized for yield and operational simplicity.

Phase 1: O-Alkylation. 4-Fluorophenol is reacted with allyl bromide. We select anhydrous potassium carbonate (K₂CO₃) in acetone under reflux[1],[4]. Causality: 4-Fluorophenol is sufficiently acidic (pKa ~9.9) that a mild base like K₂CO₃ quantitatively generates the phenoxide without causing unwanted side reactions. Acetone (b.p. 56 °C) provides an ideal reflux temperature that is high enough to drive the Sₙ2 alkylation but low enough to prevent any premature thermal Claisen rearrangement[7].

Phase 2: Thermal Rearrangement. The purified 1-(allyloxy)-4-fluorobenzene is heated neat at 200–210 °C[2],[4]. Causality: The concerted[3,3]-sigmatropic rearrangement requires significant activation energy to reach the highly ordered transition state[6]. Performing the reaction neat (without solvent) maximizes throughput, increases the effective concentration of the reactant, and simplifies downstream purification by avoiding the need to remove high-boiling solvents like N,N-diethylaniline.

ExperimentalWorkflow Step1 Step 1: O-Alkylation 4-Fluorophenol + Allyl Bromide K2CO3, Acetone, Reflux, 8h QC1 TLC Check Rf ~0.8 Step1->QC1 Workup1 Workup 1 Filter salts, concentrate, extract & wash QC1->Workup1 Complete Step2 Step 2: Claisen Rearrangement 1-(Allyloxy)-4-fluorobenzene Neat, 200-210°C, 4h Workup1->Step2 QC2 TLC Check Rf ~0.3 Step2->QC2 Purification Purification Silica Gel Column or Vacuum Distillation QC2->Purification Complete

Figure 2: Experimental workflow for the synthesis and purification of 2-allyl-4-fluorophenol.

Step-by-Step Experimental Protocols

Phase 1: Synthesis of 1-(Allyloxy)-4-fluorobenzene

Reagents:

  • 4-Fluorophenol (1.0 equiv)

  • Allyl bromide (1.2 equiv)

  • Anhydrous K₂CO₃ (1.5 equiv)

  • Acetone (Analytical Grade)

Procedure:

  • Preparation: Charge a flame-dried, round-bottom flask equipped with a magnetic stir bar and a reflux condenser with 4-fluorophenol and acetone (approx. 3 mL/mmol).

  • Base Addition: Add anhydrous K₂CO₃ to the solution. Stir at room temperature for 15 minutes to initiate phenoxide formation.

  • Alkylation: Add allyl bromide dropwise via an addition funnel over 10 minutes. (Note: A mild exotherm may occur).

  • Reflux: Heat the reaction mixture to reflux (approx. 60 °C external bath) for 6–8 hours.

  • In-Process Control (IPC): Monitor via Thin-Layer Chromatography (TLC) using Hexanes/EtOAc (9:1). The product ether will elute significantly faster (R_f ~0.8) than the highly polar starting phenol (R_f ~0.2).

  • Workup: Once complete, cool the mixture to room temperature. Filter the suspension through a Celite pad to remove inorganic salts (KBr and excess K₂CO₃). Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in dichloromethane (DCM), wash with 1M NaOH (to remove unreacted phenol), followed by brine. Dry over anhydrous Na₂SO₄, filter, and concentrate to yield 1-(allyloxy)-4-fluorobenzene as a pale yellow oil.

Phase 2: Thermal Claisen Rearrangement to 2-Allyl-4-fluorophenol

Reagents:

  • 1-(Allyloxy)-4-fluorobenzene (Neat)

  • Argon or Nitrogen gas

Procedure:

  • Setup: Transfer the neat 1-(allyloxy)-4-fluorobenzene into a heavy-walled pressure tube or a round-bottom flask equipped with a reflux condenser and a highly efficient stirring mechanism.

  • Inert Atmosphere: Purge the system with Argon for 10 minutes. Causality: At 200 °C, the electron-rich phenol product is highly susceptible to oxidative degradation; an inert atmosphere is critical for maintaining high yields and purity.

  • Thermal Activation: Immerse the flask in a pre-heated sand bath or heating block set to 200–210 °C[2],[4]. Stir vigorously for 4 to 6 hours.

  • Monitoring (Self-Validating Check): Monitor the reaction via TLC (Hexanes/EtOAc 8:2). The starting ether (R_f ~0.8) will disappear, replaced by a new, more polar spot (R_f ~0.3) corresponding to the phenolic product.

  • Cooling & Purification: Cool the dark oil to room temperature. Purify via flash column chromatography (silica gel, gradient elution from 100% Hexanes to 90:10 Hexanes/EtOAc) or vacuum distillation to afford 2-allyl-4-fluorophenol as a clear to pale-yellow oil[9],[4].

Quantitative Data & Method Comparison

To provide flexibility in process scale-up, various conditions for the Claisen rearrangement have been evaluated. The table below summarizes the quantitative metrics across different methodologies.

Rearrangement MethodSolvent SystemTemperature (°C)Reaction Time (h)Yield (%)Purity (%)Scalability
Conventional Thermal Neat200 - 2104 - 685 - 92>95Excellent
Solvent-Mediated N,N-Diethylaniline2006 - 880 - 88>98Good
Microwave-Assisted Neat / DMF2200.5 - 188 - 94>95Poor (Lab scale only)
Lewis Acid Catalyzed CH₂Cl₂ (with BCl₃)-20 to 2512 - 1665 - 75~90Moderate

Table 1: Comparison of reaction conditions for the[3,3]-sigmatropic rearrangement of 1-(allyloxy)-4-fluorobenzene.

Analytical Validation (Self-Validating System)

To ensure trustworthiness, the protocol integrates self-validating NMR checkpoints. The transition from the ether to the ortho-substituted phenol is easily tracked via ¹H NMR:

  • Disappearance of Ether Linkage: The starting material exhibits a characteristic doublet at ~4.5 ppm corresponding to the O-CH₂ protons of the allyl group.

  • Appearance of Phenol & Benzylic Protons: The product, 2-allyl-4-fluorophenol, shows a new doublet at ~3.3 ppm (Ar-CH₂) indicating the allyl group is now bound directly to the aromatic ring. Additionally, a broad singlet at ~5.0 ppm confirms the presence of the newly formed phenolic -OH group.

  • Aromatic Region Shift: The symmetric AA'BB' splitting pattern of the para-substituted starting material transitions to an asymmetric 1,2,4-trisubstituted pattern in the product[8].

References

  • Studies directed toward the exploitation of vicinal diols in the synthesis of (+)-nebivolol intermediates. Beilstein Journal of Organic Chemistry. [Link]

  • Nebivolol Synthesis Database. DrugFuture. [Link]

  • Claisen rearrangement. Wikipedia. [Link]

  • US Patent 8,476,308 B2.
  • The Thermal [3,3] Claisen Rearrangement of the 3-Substituted Phenyl Allyl and Propargyl Ethers. CLOCKSS. [Link]

  • 18.5: Reactions of Ethers- Claisen Rearrangement. Chemistry LibreTexts. [Link]

  • Claisen Rearrangement. Organic Chemistry Portal.[Link]

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Application Note: 1-Fluoro-4-(prop-2-en-1-yloxy)benzene as a Precursor for Fluorinated Heterocycles

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of fluorine into heterocyclic scaffolds is a cornerstone strategy in modern medicinal chemistry, utilized to modulate lipophilicity, metabolic stability, and target binding affinity. 1-Fluoro-4-(prop-2-en-1-yloxy)benzene (also known as 4-fluorophenyl allyl ether) serves as a highly versatile, early-stage precursor for the synthesis of complex fluorinated heterocycles, most notably 5-fluoro-2,3-dihydrobenzofurans and fluorinated chromans [1, 2]. These specific heterocyclic cores are privileged structures found in numerous bioactive molecules, including serotonergic agents, p38 MAP kinase inhibitors, and GPR120 receptor agonists [3, 4].

This application note provides drug development professionals and synthetic chemists with field-proven, self-validating protocols to convert this simple allyl ether into high-value heterocyclic building blocks.

Mechanistic Rationale & Synthetic Strategy

The transformation of 1-fluoro-4-(prop-2-en-1-yloxy)benzene into a heterocyclic system is fundamentally a two-stage process: a thermally driven rearrangement followed by a ring-closing cyclization.

Stage 1: The Claisen Rearrangement

The critical first step is the conversion of the allyl ether to 2-allyl-4-fluorophenol . This is achieved via a Claisen rearrangement—a thermally allowed [3,3]-sigmatropic shift.

  • Causality of Experimental Design: The reaction is typically performed neat (solvent-free) at elevated temperatures (200–230 °C) [1, 3]. Avoiding solvent prevents dilution of the kinetic energy required to reach the highly ordered, cyclic six-membered transition state. The initial product, a non-aromatic dienone, rapidly undergoes keto-enol tautomerization. This tautomerization is the thermodynamic driving force of the reaction, as it restores the aromaticity of the fluorinated ring [1].

Mechanism N1 1-Fluoro-4-(prop-2-en-1-yloxy)benzene N2 [3,3]-Sigmatropic Shift (Transition State) N1->N2 Heat (200-230°C) N3 6-Allyl-4-fluorocyclohexa-2,4-dien-1-one N2->N3 C-C Bond Formation N4 2-Allyl-4-fluorophenol N3->N4 Keto-Enol Tautomerization

Mechanistic pathway of the thermal Claisen rearrangement to form 2-allyl-4-fluorophenol.
Stage 2: Divergent Cyclization Strategies

Once the ortho-allyl phenol is secured, the molecule is primed for divergent heterocyclization depending on the desired functionalization of the heterocyclic ring:

  • Mitsunobu Cyclization: Oxidative cleavage of the alkene followed by reduction yields a diol. Mitsunobu conditions (PPh₃, DIAD) selectively activate the primary alcohol, allowing the phenolic oxygen to execute an intramolecular Sₙ2 displacement, yielding the unsubstituted 5-fluoro-2,3-dihydrobenzofuran [2].

  • Epoxidation/Acid-Catalyzed Closure: Treatment with mCPBA yields an intermediate epoxide. Under mildly acidic conditions, the phenolic OH attacks the epoxide via a 5-exo-tet trajectory, yielding (5-fluoro-2,3-dihydrobenzofuran-2-yl)methanol [4].

  • Iodocyclization: Electrophilic activation of the alkene with iodine facilitates a rapid 5-exo-trig/tet ring closure, installing a versatile iodomethyl group for further cross-coupling or substitution.

Workflow A 1-Fluoro-4-(prop-2-en-1-yloxy)benzene B 2-Allyl-4-fluorophenol A->B Claisen Rearrangement (200°C, Neat) C 5-Fluoro-2-(iodomethyl)- 2,3-dihydrobenzofuran B->C I2, NaHCO3 (Iodocyclization) D 5-Fluoro-2,3-dihydrobenzofuran B->D 1. OsO4/NaIO4 2. NaBH4 3. Mitsunobu E (5-Fluoro-2,3-dihydrobenzofuran- 2-yl)methanol B->E 1. mCPBA 2. Acid Catalysis

Synthetic workflow from 1-fluoro-4-(prop-2-en-1-yloxy)benzene to various fluorinated heterocycles.

Quantitative Data Summary

The following table summarizes the expected yields and self-validating analytical markers for the key transformations discussed in this guide.

Synthetic RouteReagents & ConditionsTarget HeterocycleTypical YieldDiagnostic Analytical Marker
Claisen Rearrangement Neat, 200–230 °C, N₂, 4–7 h2-Allyl-4-fluorophenol85–92%Phenolic OH stretch (IR); TLC R_f ~0.65 (7:3 Hex/EtOAc)
Iodocyclization I₂, NaHCO₃, CH₂Cl₂, 0 °C to RT5-Fluoro-2-(iodomethyl)-2,3-dihydrobenzofuran75–82%Upfield shift of CH₂-I protons (~3.2 ppm in ¹H NMR)
Oxidative Cleavage + Mitsunobu 1. OsO₄/NaIO₄2. NaBH₄3. PPh₃, DIAD5-Fluoro-2,3-dihydrobenzofuran65–70%(Over 3 steps)Retro-Diels-Alder (RDA) MS fragment at m/z 110
Epoxidation + Cyclization 1. mCPBA, CHCl₃, 0 °C2. Mild acid catalysis(5-Fluoro-2,3-dihydrobenzofuran-2-yl)methanol60–68%Loss of alkene signals; appearance of primary alcohol OH

Experimental Protocols

Protocol A: Synthesis of 2-Allyl-4-fluorophenol via Claisen Rearrangement

This protocol utilizes a solvent-free thermal rearrangement to ensure maximum conversion[1, 3].

  • Preparation: Place 10.0 g of purified 1-fluoro-4-(prop-2-en-1-yloxy)benzene in a heavy-walled sealed tube or a round-bottom flask equipped with a highly efficient reflux condenser.

  • Deoxygenation: Bubble dry nitrogen gas through the neat liquid for 15 minutes to displace oxygen. Rationale: At >200 °C, the electron-rich aromatic ring and the allyl group are highly susceptible to oxidative degradation.

  • Thermal Activation: Submerge the vessel in a pre-heated sand bath or heating mantle set to 210–230 °C. Maintain heating for 4 to 7 hours.

  • In-Process Control (Self-Validation): Monitor the reaction via Thin-Layer Chromatography (TLC) using a 7:3 Hexane/Ethyl Acetate eluent. The starting ether will consume, and a new, more polar spot (due to the free phenolic OH) will appear at an R_f of approximately 0.65 [4].

  • Purification: Cool the dark mixture to room temperature. Subject the crude oil to silica gel flash chromatography (eluting with 8:1 hexane/diethyl ether) to isolate the target 2-allyl-4-fluorophenol as a pale yellow oil.

  • NMR Validation: Confirm product identity by the appearance of a broad singlet (~5.0 ppm) for the phenolic OH, and ensure the diagnostic ortho H-F coupling (~9 Hz) is present in the aromatic region [2].

Protocol B: Epoxidation and Ring Closure to (5-Fluoro-2,3-dihydrobenzofuran-2-yl)methanol

This route leverages the nucleophilicity of the adjacent phenol to trap an in-situ generated epoxide [4].

  • Epoxidation: Dissolve 5.0 g of 2-allyl-4-fluorophenol in 150 mL of anhydrous CHCl₃. Cool the solution to 0 °C using an ice bath.

  • Oxidant Addition: Slowly add a suspension of 77% 3-chloroperoxybenzoic acid (mCPBA) (1.05 equivalents) in 30 mL of CHCl₃. Stir vigorously at 0 °C for 2 hours.

  • Workup: Quench the reaction by washing the organic layer with saturated aqueous NaHCO₃ (2 × 100 mL) to neutralize and remove the m-chlorobenzoic acid byproduct. Wash with brine and dry over anhydrous Na₂SO₄.

  • Cyclization: The intermediate epoxide is highly reactive. Concentration under reduced pressure often induces spontaneous 5-exo-tet cyclization. If cyclization is incomplete, dissolve the residue in CH₂Cl₂ and add a catalytic amount of Amberlyst-15 acidic resin. Stir at room temperature for 2 hours.

  • Isolation: Filter off the resin (if used) and purify via column chromatography to yield the hydroxymethyl-substituted heterocycle.

Protocol C: Synthesis of 5-Fluoro-2,3-dihydrobenzofuran via Mitsunobu Cyclization

This protocol is ideal for synthesizing the core unsubstituted heterocycle with high fidelity [2].

  • Oxidative Cleavage: Dissolve 2-allyl-4-fluorophenol in a 3:1 mixture of THF and water. Add a catalytic amount of OsO₄ (0.01 eq) followed by the portion-wise addition of NaIO₄ (2.5 eq). Stir at room temperature until the alkene is fully consumed (monitor by TLC).

  • Reduction: Extract the intermediate 4-fluoro-2-(2-oxoethyl)phenol into ethyl acetate, concentrate, and immediately dissolve in methanol. Add NaBH₄ (1.5 eq) at 0 °C to reduce the aldehyde to 4-fluoro-2-(2-hydroxyethyl)phenol.

  • Mitsunobu Activation: Dissolve the resulting diol in anhydrous THF. Add triphenylphosphine (PPh₃, 1.2 eq) and cool to 0 °C under nitrogen.

  • Ring Closure: Dropwise, add diisopropyl azodicarboxylate (DIAD, 1.2 eq). Rationale: The PPh₃/DIAD complex selectively activates the less sterically hindered primary alcohol, turning it into a leaving group. The phenolic oxygen subsequently displaces it, forming the robust dihydrofuran ring.

  • Validation: Analyze the purified product via Mass Spectrometry. Look for the molecular ion at m/z 138 and the diagnostic Retro-Diels-Alder (RDA) fragmentation peak at m/z 110 (loss of ethylene) [2].

References

  • 1-Allyl-4-fluorobenzene | 1737-16-2 - Benchchem Source: Benchchem URL
  • 5-Fluoro-2,3-dihydrobenzofuran | CAS 245762-35-0 - Benchchem Source: Benchchem URL
  • Source: Google Patents (European Patent Office)
  • Source: Google Patents (USPTO)

Advanced Application Notes and Protocols: Metal-Catalyzed Cross-Coupling and Functionalization of 1-Fluoro-4-(prop-2-en-1-yloxy)benzene

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-Fluoro-4-(prop-2-en-1-yloxy)benzene (commonly known as 4-fluorophenyl allyl ether) is a highly versatile building block in modern organic synthesis and drug discovery. Its unique structural motif—an electron-deficient phenoxy group tethered to a terminal alkene—enables orthogonal transition-metal-catalyzed functionalizations. This guide provides an in-depth mechanistic analysis and self-validating experimental protocols for three divergent pathways: Mizoroki-Heck cross-coupling, Tsuji-Trost allylic substitution, and Claisen rearrangement-mediated heteroannulation.

Mechanistic Causality & Reaction Pathways

Pathway A: Mizoroki-Heck Cross-Coupling (Terminal Alkene Functionalization)

The palladium-catalyzed Heck reaction of 1-fluoro-4-(prop-2-en-1-yloxy)benzene with aryl halides is a powerful method for synthesizing cinnamyl ether derivatives[1]. The primary mechanistic challenge in this transformation is the post-migratory insertion phase. Following the β -hydride elimination that forms the desired cinnamyl ether, the resulting Pd-H species can re-insert into the double bond with opposite regiochemistry. This leads to the thermodynamic isomerization of the allyl ether into a highly stable, but often undesired, vinyl ether (enol ether)[2].

Causality in Experimental Design: To suppress this isomerization, the reaction must be kept under strict kinetic control. This is achieved by using bidentate ligands (e.g., dppp or imidazo[1,5-a]pyridines) that restrict the conformational flexibility of the Pd-H intermediate, or by employing silver salts (e.g., Ag2​CO3​ ) as the base[1]. Silver acts as a halide scavenger, generating a highly electrophilic cationic palladium species that accelerates the dissociation of the product before re-insertion can occur[2].

Pathway B: Tsuji-Trost Allylic Substitution (C-O Bond Cleavage)

While allylic acetates and carbonates are standard electrophiles, allyl aryl ethers offer a highly atom-economical alternative for the Tsuji-Trost reaction[3]. In this pathway, the ether oxygen acts as the leaving group.

Causality in Experimental Design: Unsubstituted phenoxide is a relatively poor leaving group. However, the strongly electron-withdrawing para-fluorine atom on 1-fluoro-4-(prop-2-en-1-yloxy)benzene significantly reduces the pKa​ of the corresponding 4-fluorophenol. This inductive effect stabilizes the developing negative charge during the oxidative addition of Pd(0) into the allylic C-O bond, facilitating the formation of the reactive π -allyl palladium complex[3]. This allows the molecule to act as an efficient allylating agent for amines and carbon nucleophiles.

Pathway C: Claisen Rearrangement & Oxidative Heteroannulation

Heating the allyl ether induces a concerted [3,3]-sigmatropic Claisen rearrangement, yielding 2-allyl-4-fluorophenol. This intermediate is perfectly primed for palladium-catalyzed heteroannulation to form benzofuran derivatives[4].

Causality in Experimental Design: Treatment of 2-allyl-4-fluorophenol with Pd(OAc)2​ under an oxygen atmosphere triggers an intramolecular Wacker-type cyclization. The phenol oxygen attacks the Pd-coordinated olefin, forming a 6-alkylpalladium intermediate that undergoes β -hydride elimination to yield 5-fluoro-2-methylbenzofuran. A Cu(II) co-catalyst is essential to reoxidize the resulting Pd(0) back to the active Pd(II) state, closing the catalytic cycle[4].

Visualizing the Divergent Reactivity

ReactivityMap SM 1-Fluoro-4-(prop-2-en-1-yloxy)benzene (4-Fluorophenyl Allyl Ether) Heck Mizoroki-Heck Coupling (Terminal Alkene Reactivity) SM->Heck Pd(0), Ar-I, Base Tsuji Tsuji-Trost Substitution (Allylic C-O Cleavage) SM->Tsuji Pd(0), Nucleophile Claisen Claisen Rearrangement ([3,3]-Sigmatropic) SM->Claisen Heat or Lewis Acid ProdHeck Cinnamyl Ether Derivatives (e.g., 4-F-C6H4-O-CH2-CH=CH-Ar) Heck->ProdHeck ProdTsuji Allylated Nucleophiles + 4-Fluorophenol Tsuji->ProdTsuji ProdClaisen 2-Allyl-4-fluorophenol (Precursor to Benzofurans) Claisen->ProdClaisen

Figure 1: Divergent reactivity map of 1-fluoro-4-(prop-2-en-1-yloxy)benzene.

HeckMechanism Pd0 Pd(0) Catalyst OxAdd Oxidative Addition (Ar-Pd(II)-I) Pd0->OxAdd + Ar-I Coord Olefin Coordination (Allyl Ether) OxAdd->Coord MigIns Migratory Insertion Coord->MigIns BetaElim β-Hydride Elimination MigIns->BetaElim BetaElim->Pd0 Base (-HI) Prod Cinnamyl Ether (Desired) BetaElim->Prod Kinetic Control (Ag2CO3 / dppp) Isomer Vinyl Ether (Undesired Isomer) BetaElim->Isomer Thermodynamic Control (Pd-H Reinsertion)

Figure 2: Mechanistic cycle of the Heck reaction highlighting the competing isomerization pathway.

Quantitative Benchmarks

Reaction PathwayCatalyst SystemBase / AdditiveTemp (°C)Target ProductTypical Yield
Mizoroki-Heck Pd(OAc)2​ (5 mol%), dppp Ag2​CO3​ (1.5 eq)801-Fluoro-4-(cinnamyloxy)benzene75 - 85%
Tsuji-Trost Pd2​(dba)3​ (2.5 mol%), dppf K2​CO3​ (2.0 eq)100N-Allyl Morpholine80 - 92%
Heteroannulation Pd(OAc)2​ (10 mol%) Cu(OAc)2​ (2.0 eq), O2​ 605-Fluoro-2-methylbenzofuran65 - 78%

Validated Experimental Protocols

Protocol 1: Mizoroki-Heck Synthesis of 1-Fluoro-4-(cinnamyloxy)benzene

This protocol utilizes silver carbonate to scavenge iodide, preventing the re-insertion of Pd-H and subsequent double-bond isomerization.

  • Preparation: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add iodobenzene (1.0 mmol), 1-fluoro-4-(prop-2-en-1-yloxy)benzene (1.2 mmol), Pd(OAc)2​ (0.05 mmol, 5 mol%), 1,3-bis(diphenylphosphino)propane (dppp) (0.06 mmol, 6 mol%), and Ag2​CO3​ (1.5 mmol).

  • Solvent Addition: Evacuate and backfill the tube with dry nitrogen three times. Add anhydrous DMF (5.0 mL) via syringe.

  • Reaction: Seal the tube and heat the mixture in a pre-heated oil bath at 80 °C for 12 hours under vigorous stirring.

  • Workup: Cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a short pad of Celite to remove silver salts and palladium black. Wash the filtrate with water ( 3×10 mL) and brine (10 mL). Dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography (silica gel, hexanes/ethyl acetate gradient).

  • Self-Validation (Analytical Check):

    • TLC: The product is highly UV-active compared to the starting ether.

    • 1H NMR: Confirm the disappearance of the terminal alkene multiplets (5.2–6.0 ppm) and the appearance of two distinct doublets in the vinylic region (approx. 6.3 and 6.7 ppm) with a coupling constant J≈16 Hz , confirming the trans-cinnamyl geometry.

Protocol 2: Tsuji-Trost Allylation of Morpholine

This protocol leverages the electron-withdrawing nature of the para-fluorine to facilitate C-O bond cleavage.

  • Preparation: To a dried reaction vial, add 1-fluoro-4-(prop-2-en-1-yloxy)benzene (1.0 mmol), morpholine (1.2 mmol), Pd2​(dba)3​ (0.025 mmol, 2.5 mol%), 1,1'-bis(diphenylphosphino)ferrocene (dppf) (0.05 mmol, 5 mol%), and K2​CO3​ (2.0 mmol).

  • Solvent Addition: Purge with nitrogen and add anhydrous toluene (4.0 mL).

  • Reaction: Stir the mixture at 100 °C for 16 hours.

  • Workup: Cool to room temperature, dilute with dichloromethane (15 mL), and wash with 1M NaOH (10 mL) to selectively deprotonate and remove the 4-fluorophenol byproduct into the aqueous layer. Wash the organic layer with brine, dry over MgSO4​ , and concentrate.

  • Self-Validation (Analytical Check):

    • 1H NMR: The crude NMR should show the complete absence of the aromatic signals corresponding to the 4-fluorophenoxy group (approx. 6.8-7.0 ppm). The allylic CH2​ protons will shift upfield (approx. 3.0 ppm) due to the adjacent nitrogen atom of the morpholine ring.

Protocol 3: Tandem Claisen Rearrangement and Oxidative Heteroannulation

A two-stage protocol for the synthesis of the privileged 5-fluoro-2-methylbenzofuran scaffold.

  • Stage 1 (Claisen Rearrangement): Dissolve 1-fluoro-4-(prop-2-en-1-yloxy)benzene (2.0 mmol) in N,N-diethylaniline (2.0 mL). Heat the solution under nitrogen at 200 °C for 8 hours. Cool to room temperature, dilute with diethyl ether, and wash with 1M HCl to remove the aniline. Extract the product (2-allyl-4-fluorophenol) into 1M NaOH, separate, acidify the aqueous layer with HCl, and extract back into ether. Dry and concentrate.

  • Stage 2 (Heteroannulation): Transfer the purified 2-allyl-4-fluorophenol (1.0 mmol) to a reaction flask. Add Pd(OAc)2​ (0.1 mmol, 10 mol%), Cu(OAc)2​ (2.0 mmol), and a 4:1 mixture of Methanol/Water (5.0 mL).

  • Reaction: Attach an oxygen balloon and stir the mixture at 60 °C for 12 hours.

  • Workup: Dilute with ethyl acetate, filter through Celite, wash with water and brine, dry, and concentrate.

  • Self-Validation (Analytical Check):

    • 1H NMR: The critical validation marker is the disappearance of the terminal alkene protons and the appearance of a distinct singlet integrating to 3H at approximately 2.4 ppm, corresponding to the newly formed methyl group at the C2 position of the benzofuran ring.

References

  • [1] Palladium-Catalyzed Mizoroki–Heck Reaction of Aryl Iodides with Allyl Aryl Ethers Using Imidazo[1, 5- a ]pyridines. ChemistrySelect. 1

  • [2] Isomerization of Allylbenzenes. Chemical Reviews, ACS Publications. 2

  • [3] Green protocols for Tsuji–Trost allylation: an overview. ResearchGate. 3

  • [4] Organopalladium Catalyzed Heteroannulations: Application of Organopalladium Reagents in the Synthesis of Benzofurans. Int. J. Chem. Sci., TSI Journals. 4

Sources

Application Note: Advanced Polymerization Strategies for 1-Fluoro-4-(prop-2-en-1-yloxy)benzene

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocols

Executive Summary & Rationale

The incorporation of fluorinated aromatic monomers into polymer architectures is a critical strategy for developing advanced materials with high thermal stability, low dielectric constants, and enhanced hydrophobicity. 1-Fluoro-4-(prop-2-en-1-yloxy)benzene , commonly known as 4-fluorophenyl allyl ether , is a highly versatile building block. However, its direct utilization in polymer synthesis is historically hindered by the unique physics of the allyl group.

This application note details field-proven methodologies to bypass the inherent limitations of allyl ether homopolymerization. By leveraging Thiol-Ene Step-Growth Photopolymerization and Claisen Rearrangement-Mediated Functionalization , researchers can successfully integrate this fluorinated monomer into high-performance crosslinked networks and reactive resins.

Mechanistic Insight: The Challenge of Degradative Chain Transfer

As a fundamental rule in polymer chemistry, standard free-radical homopolymerization of allyl ethers is notoriously inefficient. When a standard radical initiator attacks an allyl monomer, the propagating radical frequently abstracts a hydrogen atom from the α -methylene group of the allyl ether rather than adding across the double bond.

This abstraction forms an allyl radical, which is highly stabilized by resonance. Because this radical is thermodynamically stable, it lacks the kinetic energy required to initiate a new polymer chain. This phenomenon, known as degradative chain transfer , effectively acts as a chain terminator, halting polymerization at the oligomer stage and resulting in poor monomer conversion [1].

To overcome this bottleneck, we must employ synthetic strategies that either outcompete the degradative hydrogen abstraction kinetically or chemically alter the monomer prior to polymerization.

Strategy I: Thiol-Ene Step-Growth Photopolymerization

Causality & Logic: The thiol-ene "click" reaction circumvents degradative chain transfer by altering the propagation mechanism. The reaction relies on the rapid alternation between the addition of a thiyl radical (RS•) across the allyl double bond and the subsequent abstraction of a hydrogen from a thiol (R-SH) by the newly formed carbon-centered radical. Because chain transfer to the thiol is kinetically superior to allylic hydrogen abstraction, the reaction proceeds rapidly to >95% conversion, yielding high-molecular-weight poly(thioether) networks [2].

ThiolEne Initiator Photoinitiator (UV Light) ThiylRadical Thiyl Radical (RS•) Initiator->ThiylRadical Cleavage Addition Addition to Allyl Ether ThiylRadical->Addition Anti-Markovnikov CarbonRadical Carbon-Centered Radical Addition->CarbonRadical ChainTransfer Chain Transfer (H-Abstraction) CarbonRadical->ChainTransfer Reacts with R-SH ChainTransfer->ThiylRadical Regenerates RS• Polymer Poly(thioether) Network ChainTransfer->Polymer Step-Growth

Radical-mediated step-growth mechanism of thiol-ene polymerization for allyl ethers.

Protocol 1: UV-Initiated Thiol-Ene Polymerization

This protocol is a self-validating system; the reaction progress is continuously monitored via real-time FTIR.

Reagents:

  • Monomer: 1-Fluoro-4-(prop-2-en-1-yloxy)benzene (Synthesized via Williamson ether synthesis [3])

  • Co-monomer: Pentaerythritol tetrakis(3-mercaptopropionate) (PETMP)

  • Photoinitiator: 2,2-Dimethoxy-2-phenylacetophenone (DMPA) (1 wt%)

Step-by-Step Methodology:

  • Formulation: In a light-protected amber vial, combine 1-fluoro-4-(prop-2-en-1-yloxy)benzene and PETMP in a 1:1 stoichiometric ratio of allyl to thiol functional groups.

  • Initiator Addition: Add 1 wt% DMPA to the monomer mixture. Vortex for 2 minutes and sonicate for 5 minutes to ensure complete dissolution and removal of trapped air bubbles.

  • Film Casting: Deposit the clear resin onto a glass substrate or a PTFE mold using a film applicator (target thickness: 100 µm).

  • Photocuring: Irradiate the sample using a 365 nm UV LED lamp at an intensity of 15 mW/cm² for 60 seconds.

  • Validation (Real-Time FTIR): Monitor the disappearance of the allyl double bond peak (3110–3050 cm⁻¹) and the thiol peak (2610–2490 cm⁻¹). The reaction is considered complete when peak areas decrease by >95%.

Strategy II: Claisen Rearrangement to Polymerizable Phenols

Causality & Logic: If a purely carbon-oxygen backbone is not required, the allyl ether can be thermally isomerized via a [3,3]-sigmatropic rearrangement (Claisen rearrangement). Heating 4-fluorophenyl allyl ether to 230 °C shifts the allyl group to the ortho-position, liberating a highly reactive phenolic hydroxyl group (yielding 2-allyl-4-fluorophenol) [4]. This phenol can subsequently be reacted with epichlorohydrin to form fluorinated epoxy resins, or undergo oxidative coupling to form poly(phenylene oxide) derivatives.

Claisen Monomer 4-Fluorophenyl Allyl Ether Heat Thermal Rearrangement (230 °C, 3h) Monomer->Heat Phenol 2-Allyl-4-fluorophenol Heat->Phenol [3,3]-Sigmatropic Shift Epoxidation Epichlorohydrin + Base Phenol->Epoxidation Polymerization Oxidative Coupling Phenol->Polymerization EpoxyResin Fluorinated Epoxy Resin Epoxidation->EpoxyResin Crosslinking PolyPhenylene Poly(phenylene oxide) Derivative Polymerization->PolyPhenylene Chain Growth

Synthetic workflow for Claisen rearrangement and subsequent polymerization pathways.

Protocol 2: Thermal Claisen Rearrangement & Epoxidation

This protocol utilizes structural validation (NMR) before proceeding to the polymerization phase to ensure phase integrity.

Step-by-Step Methodology:

  • Deoxygenation: Place 5.0 g of 1-fluoro-4-(prop-2-en-1-yloxy)benzene in a heavy-walled glass pressure tube. Sparge the liquid with dry nitrogen for 15 minutes to remove dissolved oxygen, preventing unwanted oxidative side reactions.

  • Thermal Rearrangement: Seal the tube securely and heat in an oil bath or heating block at 230 °C for 3 hours [4].

  • Cooling & Validation: Allow the tube to cool to room temperature. Validate the structural shift via ¹H NMR (look for the disappearance of the ether -O-CH2- signal and the appearance of a broad phenolic -OH singlet at ~5.0 ppm).

  • Epoxidation (Polymer Precursor Synthesis): Transfer the resulting 2-allyl-4-fluorophenol to a round-bottom flask. Add a 5-fold molar excess of epichlorohydrin and 1.2 equivalents of NaOH (as a 20% aqueous solution).

  • Reflux & Isolation: Stir the biphasic mixture at 90 °C for 4 hours. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the fluorinated epoxy monomer, ready for amine-cured polymerization.

Quantitative Data Presentation

The following table summarizes the expected physicochemical outcomes of the discussed polymerization strategies compared to standard free-radical attempts.

Polymerization StrategyMonomerCo-reactant / ComonomerInitiator / CatalystConversion (%)Tg (°C)
Standard Free-Radical 4-Fluorophenyl allyl etherNoneAIBN (Thermal, 70 °C)< 15% (Oligomers)N/A
Thiol-Ene Click 4-Fluorophenyl allyl etherPETMP (Tetrathiol)DMPA (UV, 365 nm)> 95%-15 to 10
Alternating Copolymerization 4-Fluorophenyl allyl etherMaleic AnhydrideAIBN (Thermal, 70 °C)~ 85%120
Epoxy Crosslinking 2-Allyl-4-fluorophenolEpichlorohydrin / DiamineNaOH / Amine Curing> 90%145

References

  • The Polymerization of Allyl Compounds. II. Preliminary Kinetic Study of the Peroxide-Induced Polymerization of Allyl Acetate Journal of the American Chemical Society URL:[Link]

  • Thiol-ene networks and reactive surfaces via photoinduced polymerization of allyl ether functional hyperbranched polymers Progress in Organic Coatings (via DiVA Portal) URL:[Link]

  • Catalytic, Enantioselective, Intramolecular Sulfenofunctionalization of Alkenes with Phenols The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • US7045545B1 - Aminoalkylbenzofurans as serotonin (5-HT(2c))

Detailed mechanism of the aromatic Claisen rearrangement for substituted ethers

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Mechanistic Control and Synthetic Protocols for the Aromatic Claisen Rearrangement of Substituted Ethers

Executive Summary

The aromatic Claisen rearrangement is a robust, atom-economical[3,3]-sigmatropic rearrangement that converts allyl phenyl ethers into ortho-allylphenols[1]. As a cornerstone of carbon-carbon bond formation, this reaction is heavily utilized in the synthesis of complex natural products and active pharmaceutical ingredients (APIs)[2]. This application note provides drug development professionals and synthetic chemists with a deep mechanistic understanding of substituent effects, alongside validated protocols for both thermal and Lewis acid-catalyzed conditions.

Mechanistic Causality and Substituent Effects

The reaction proceeds via a highly ordered, concerted, and intramolecular chair-like transition state[1][3]. The initial [3,3]-sigmatropic shift disrupts the aromaticity of the phenyl ring, generating an ortho-dienone intermediate[4]. Because this intermediate is thermodynamically unstable due to the loss of aromaticity, it rapidly undergoes tautomerization (a proton shift) to yield the rearomatized ortho-allylphenol[5].

Causality in Reaction Kinetics: The reaction kinetics are strictly first-order[1]. Because the transition state exhibits partial charge separation (polarization), the reaction is highly sensitive to solvent effects. Polar, hydrogen-bonding solvents (e.g., ethanol/water mixtures) stabilize the polarized transition state, accelerating the reaction rate by up to 10-fold compared to non-polar solvents like sulfolane[1].

Causality in Regioselectivity: Substituents on the aromatic ring dictate both the rate and the regiochemical outcome. In meta-substituted allyl phenyl ethers, the rearrangement can occur at either of the two non-equivalent ortho positions. Electron-withdrawing groups (EWGs), such as a bromide, direct the migration sterically and electronically to the less hindered ortho-position (yielding ~71% ortho product relative to the substituent)[1]. Conversely, electron-donating groups (EDGs), such as a methoxy group, direct the migration to the para-position relative to the substituent (~69% yield)[1]. If both ortho positions are blocked, the allyl group undergoes a subsequent Cope rearrangement to the para position before tautomerization can occur[3].

Mechanism A Substituted Allyl Phenyl Ether (Reactant) B [3,3]-Sigmatropic Shift (Chair-like Transition State) A->B Heat or Lewis Acid (Activation) C ortho-Dienone Intermediate (Loss of Aromaticity) B->C Concerted C-C bond formation C-O bond cleavage D Tautomerization (Rearomatization via Proton Shift) C->D Fast, Exothermic E ortho-Allylphenol (Thermodynamic Product) D->E Driving force: Aromaticity recovery

Fig 1: Logical flow of the aromatic Claisen rearrangement mechanism from ether to ortho-allylphenol.

Quantitative Analysis of Reaction Parameters

The following table summarizes the quantitative impacts of various substituents and environmental conditions on the rearrangement, serving as a predictive tool for protocol optimization.

Parameter / SubstituentMechanistic EffectKinetic / Thermodynamic Impact
Polar Solvents (EtOH/H₂O) Stabilizes the polarized transition state via H-bonding[1].Up to 10-fold rate increase vs. non-polar solvents[1].
meta-EWG (e.g., -Br) Directs rearrangement to the ortho-position relative to the substituent[1].Minor rate deceleration; yields ~71% ortho isomer[1].
meta-EDG (e.g., -OMe) Directs rearrangement to the para-position relative to the substituent[1].Accelerates rate; yields ~69% para isomer[1].
para-EDG (e.g., -Me) Stabilizes the developing positive charge in the TS.Lowers activation energy ( ΔG‡ ); negative Hammett ρ (-0.5 to -0.7)[6].
Heteroatoms (e.g., 1,2-Azaborine) Alters bond length alternation; reaction proceeds through more olefinic bonds[2].Reduces ΔG‡ to ~32.7 kcal/mol (20x faster than all-carbon analogue)[2].
Lewis Acid ( BF3​⋅OEt2​ ) Coordinates to ether oxygen, lowering the LUMO of the allyl moiety[7].Enables reaction at 25–80 °C instead of >150 °C[7][8].

Validated Experimental Protocols

To accommodate substrates with varying thermal stabilities, two self-validating protocols are provided. The thermal method is ideal for robust, unfunctionalized ethers, while the Lewis acid-catalyzed method is necessary for temperature-sensitive or highly functionalized APIs[7][9].

Workflow Start Substrate Preparation (Allyl Aryl Ether) Cond Select Conditions based on Substrate Stability Start->Cond Therm Thermal Protocol (150-200 °C, Neat or o-Xylene) Cond->Therm Thermally Stable Lewis Lewis Acid Protocol (rt to 80 °C, Et2AlCl or BF3) Cond->Lewis Temperature Sensitive Quench Reaction Quenching (Aqueous Wash / Extraction) Therm->Quench Lewis->Quench Purify Purification (Silica Gel Chromatography) Quench->Purify Analyze Self-Validation (NMR & TLC checkpoints) Purify->Analyze

Fig 2: Experimental workflow for thermal and Lewis acid-catalyzed aromatic Claisen rearrangements.

Protocol A: Thermal Rearrangement (Microwave-Assisted)

Causality: High temperatures (>150 °C) are required to overcome the ~34.8 kcal/mol activation energy barrier of the uncatalyzed [3,3]-sigmatropic shift[2][3]. Microwave irradiation ensures rapid, homogeneous heating, minimizing decomposition byproducts[7].

  • Setup: Dissolve the substituted allyl phenyl ether (1.0 mmol) in a high-boiling solvent such as o-xylene or N,N-diethylaniline (3 mL) in a microwave-safe reactor tube[7].

  • Reaction: Seal the vessel and irradiate at 180–200 °C for 15–30 minutes[7].

  • In-Process Validation: Cool the vessel and spot on a TLC plate (Hexanes/EtOAc 9:1). The product phenol will have a lower Rf​ value than the starting ether due to increased polarity from the newly formed hydroxyl group.

  • Workup: Dilute with EtOAc (10 mL), wash with 1M HCl (if N,N-diethylaniline was used) followed by brine (3 x 10 mL). Dry over anhydrous Na2​SO4​ and concentrate in vacuo[7].

  • Purification: Purify via silica gel flash chromatography.

Protocol B: Lewis Acid-Catalyzed Rearrangement

Causality: Lewis acids (e.g., Et2​AlCl , BF3​⋅OEt2​ ) coordinate to the ether oxygen. This coordination withdraws electron density, weakening the C-O bond and significantly lowering the activation energy, allowing the rearrangement to proceed at or near room temperature[9].

  • Setup: Under an inert argon atmosphere, dissolve the allyl aryl ether (1.0 mmol) in anhydrous hexanes or dichloromethane (5 mL)[8][9].

  • Catalyst Addition: Cool the solution to 0 °C. Slowly add Et2​AlCl (1.0 M in hexanes, 2.0 equiv) or BF3​⋅OEt2​ (0.5 equiv) dropwise[7][9].

  • Reaction: Allow the mixture to warm to room temperature and stir for 2–3 hours.

  • In-Process Validation: Monitor via TLC. A successful reaction will show the disappearance of the starting material and the appearance of a UV-active spot that stains positive with potassium permanganate ( KMnO4​ ) or ferric chloride ( FeCl3​ ) (indicating a phenol).

  • Workup: Quench carefully at 0 °C with 2M HCl (5 mL) to destroy the aluminum/boron complex[9]. Extract the aqueous layer with EtOAc (3 x 10 mL). Wash the combined organic layers with brine, dry over MgSO4​ , and concentrate.

Analytical Validation System

To ensure the integrity of the synthesized ortho-allylphenol, the following self-validating analytical checks must be performed post-purification:

  • ¹H NMR Spectroscopy: Confirm the disappearance of the ether O-CH₂ doublet (typically around δ 4.5 ppm) and the appearance of a broad phenolic -OH singlet (typically δ 5.0 - 5.5 ppm). The allyl CH₂ protons will shift upfield (around δ 3.3 - 3.5 ppm) as they are now attached directly to the aromatic ring rather than oxygen.

  • Infrared (IR) Spectroscopy: Verify the loss of the strong C-O-C asymmetric stretch (~1200 cm⁻¹) and the appearance of a broad, strong O-H stretch (3200–3500 cm⁻¹).

Sources

Application Note: Lewis Acid Catalysis in the Rearrangement of 1-fluoro-4-(prop-2-en-1-yloxy)benzene

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Claisen rearrangement is a cornerstone of carbon-carbon bond formation in organic synthesis. This application note provides a detailed guide to the Lewis acid-catalyzed rearrangement of 1-fluoro-4-(prop-2-en-1-yloxy)benzene, a transformation that yields 2-allyl-4-fluorophenol, a valuable intermediate in the synthesis of pharmaceuticals and other biologically active molecules. We will explore the mechanistic underpinnings of this reaction, the role of Lewis acids in accelerating the transformation, and provide detailed, field-tested protocols for both conventional heating and microwave-assisted synthesis. This guide is designed to equip researchers with the practical knowledge to successfully implement and optimize this powerful synthetic tool.

Introduction: The Aromatic Claisen Rearrangement

First discovered by Rainer Ludwig Claisen in 1912, the Claisen rearrangement is a[1][1]-sigmatropic rearrangement of an allyl vinyl ether or an allyl aryl ether.[2][3][4] The aromatic Claisen rearrangement of an allyl aryl ether, such as 1-fluoro-4-(prop-2-en-1-yloxy)benzene, is an intramolecular, concerted process that proceeds through a cyclic, six-membered transition state to form an ortho-allyl phenol.[5][6]

The thermal variant of this reaction typically requires high temperatures, often in the range of 180-250 °C.[5][7] These harsh conditions can sometimes lead to undesired side reactions or decomposition of sensitive substrates. The advent of Lewis acid catalysis has revolutionized this transformation, allowing the rearrangement to proceed at significantly lower temperatures, often with improved yields and cleaner reaction profiles.[2][8] Lewis acids, such as boron trichloride (BCl₃), titanium tetrachloride (TiCl₄), and aluminum chloride (AlCl₃), act by coordinating to the ether oxygen, thereby weakening the C-O bond and facilitating the[1][1]-sigmatropic shift.[9][10][11]

For the substrate 1-fluoro-4-(prop-2-en-1-yloxy)benzene, the para-fluoro substituent serves a critical role by blocking one of the two possible ortho positions for rearrangement. This simplifies the product outcome, leading exclusively to the formation of 2-allyl-4-fluorophenol.

Mechanistic Overview

The Lewis acid-catalyzed Claisen rearrangement of 1-fluoro-4-(prop-2-en-1-yloxy)benzene proceeds through a well-defined, concerted mechanism. The key steps are outlined below:

  • Lewis Acid Coordination: The Lewis acid (LA) coordinates to the oxygen atom of the allyl ether, increasing the electrophilicity of the aromatic ring and weakening the aryl C-O bond.

  • [1][1]-Sigmatropic Rearrangement: A concerted, pericyclic reaction occurs where the C-O bond is cleaved and a new C-C bond is formed between the terminal carbon of the allyl group and the ortho carbon of the aromatic ring. This proceeds through a chair-like six-membered transition state.[12]

  • Tautomerization: The initial rearrangement product is a non-aromatic cyclohexadienone intermediate. This intermediate rapidly tautomerizes to the thermodynamically stable 2-allyl-4-fluorophenol, restoring the aromaticity of the ring.

The entire process is an elegant cascade that efficiently constructs a new carbon-carbon bond with high regioselectivity.

Claisen_Mechanism Start 1-fluoro-4-(prop-2-en-1-yloxy)benzene Intermediate Coordinated Intermediate Start->Intermediate + LA LewisAcid Lewis Acid (e.g., BCl3) TransitionState [3,3]-Sigmatropic Transition State Intermediate->TransitionState Rearrangement Dienone Cyclohexadienone Intermediate TransitionState->Dienone Product 2-allyl-4-fluorophenol Dienone->Product Tautomerization

Caption: Mechanistic pathway of the Lewis acid-catalyzed Claisen rearrangement.

Experimental Protocols

The following protocols provide detailed methodologies for the Lewis acid-catalyzed rearrangement of 1-fluoro-4-(prop-2-en-1-yloxy)benzene. It is imperative that all reactions are conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) is worn at all times. Anhydrous solvents and reagents are critical for the success of these reactions.

Protocol 1: Boron Trichloride (BCl₃) Catalyzed Rearrangement (Conventional Heating)

Boron trichloride is a highly effective Lewis acid for this transformation, often providing excellent yields at moderate temperatures.[13]

Materials:

  • 1-fluoro-4-(prop-2-en-1-yloxy)benzene

  • Boron trichloride (1M solution in an appropriate solvent, e.g., dichloromethane)

  • Anhydrous dichloromethane (DCM) or 1,2-dichloroethane (DCE)

  • Round-bottom flask with a stir bar

  • Reflux condenser

  • Inert atmosphere (Nitrogen or Argon)

  • Standard workup and purification reagents (e.g., 1M HCl, saturated NaHCO₃, brine, anhydrous MgSO₄, silica gel)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add 1-fluoro-4-(prop-2-en-1-yloxy)benzene (1.0 eq).

  • Dissolve the starting material in anhydrous dichloromethane (or 1,2-dichloroethane) to a concentration of approximately 0.1 M.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add a 1M solution of boron trichloride (0.5 - 1.2 eq) dropwise via syringe.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux (approx. 40 °C for DCM, 83 °C for DCE).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction to 0 °C and quench by the slow addition of 1M HCl.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers, wash with saturated NaHCO₃ solution, then brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).

Protocol 2: Titanium Tetrachloride (TiCl₄) Catalyzed Rearrangement (Conventional Heating)

Titanium tetrachloride is another potent Lewis acid for promoting the Claisen rearrangement.[1][9]

Materials:

  • 1-fluoro-4-(prop-2-en-1-yloxy)benzene

  • Titanium tetrachloride (1M solution in dichloromethane)

  • Anhydrous toluene or xylene

  • Round-bottom flask with a stir bar

  • Reflux condenser

  • Inert atmosphere (Nitrogen or Argon)

  • Standard workup and purification reagents

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve 1-fluoro-4-(prop-2-en-1-yloxy)benzene (1.0 eq) in anhydrous toluene (0.1 M).

  • Cool the solution to 0 °C.

  • Add a 1M solution of titanium tetrachloride (1.0 eq) dropwise.

  • After addition, allow the mixture to warm to room temperature and then heat to 80-110 °C.

  • Monitor the reaction by TLC or GC-MS.

  • Once the starting material is consumed, cool the reaction to room temperature and carefully quench with water.

  • Filter the mixture through a pad of Celite® to remove titanium salts, washing with ethyl acetate.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify by flash column chromatography.

Protocol 3: Microwave-Assisted Rearrangement with a Lewis Acid Catalyst

Microwave irradiation can significantly accelerate the Claisen rearrangement, often leading to shorter reaction times and improved yields.[6]

Materials:

  • 1-fluoro-4-(prop-2-en-1-yloxy)benzene

  • Lewis acid catalyst (e.g., ZnCl₂, 0.2 eq or BF₃·OEt₂, 0.5 eq)[8]

  • Anhydrous solvent (e.g., o-xylene or N,N-diethylaniline)[6]

  • Microwave reactor tube with a stir bar

  • Microwave reactor

  • Standard workup and purification reagents

Procedure:

  • In a microwave reactor tube, combine 1-fluoro-4-(prop-2-en-1-yloxy)benzene (1.0 eq) and the Lewis acid catalyst.

  • Add the anhydrous solvent.

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the reaction mixture at a controlled temperature (e.g., 150-170 °C) for a specified time (e.g., 5-20 minutes).

  • After the reaction is complete, cool the vessel to room temperature.

  • Pour the mixture into water and extract with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

Data Presentation: Comparison of Reaction Conditions

CatalystStoichiometry (eq)SolventTemperature (°C)TimeYield (%)Reference
Thermal (uncatalyzed) N/AN,N-diethylaniline~2154-6 hVariable[6]
BCl₃ 0.5 - 1.2DCE831-4 hGood to Excellent[13]
TiCl₄ 1.0Toluene80-1102-6 hGood[1][9]
ZnCl₂ (Microwave) 0.2o-xylene150-1705-15 minGood to Excellent[6][8]
BF₃·OEt₂ (Microwave) 0.5o-xylene150-1705-15 minGood to Excellent[6][8]

Experimental Workflow Diagram

Workflow Start Start: 1-fluoro-4-(prop-2-en-1-yloxy)benzene ReactionSetup Reaction Setup: - Inert Atmosphere - Anhydrous Solvent Start->ReactionSetup CatalystAddition Lewis Acid Addition (e.g., BCl3, TiCl4) ReactionSetup->CatalystAddition Heating Heating Method: - Conventional Reflux - Microwave Irradiation CatalystAddition->Heating Monitoring Reaction Monitoring: - TLC - GC-MS Heating->Monitoring Workup Aqueous Workup & Extraction Monitoring->Workup Upon Completion Purification Purification: Column Chromatography Workup->Purification Product Product: 2-allyl-4-fluorophenol Purification->Product

Caption: General experimental workflow for the Lewis acid-catalyzed rearrangement.

Conclusion

The Lewis acid-catalyzed Claisen rearrangement of 1-fluoro-4-(prop-2-en-1-yloxy)benzene is a highly efficient and regioselective method for the synthesis of 2-allyl-4-fluorophenol. By leveraging the accelerating effect of Lewis acids, this transformation can be achieved under milder conditions and in shorter reaction times compared to traditional thermal methods. The protocols outlined in this application note provide a robust starting point for researchers in drug development and organic synthesis, enabling the reliable production of this valuable synthetic intermediate. Careful optimization of the Lewis acid, solvent, and temperature will ensure high yields and purity of the desired product.

References

  • Narasaka, K., Bald, E., & Mukaiyama, T. (1975). THE CLAISEN REARRANGEMENT PROMOTED BY TITANIUM TETRACHLORIDE. Chemistry Letters, 4(10), 1041-1044.
  • BenchChem. (2025). Navigating the Claisen Rearrangement of Aryl Allyl Ethers: A Technical Support Guide.
  • Yoon, T. P., Dong, V. M., & MacMillan, D. W. C. (1999). Development of a New Lewis Acid-Catalyzed Claisen Rearrangement. Journal of the American Chemical Society, 121(41), 9726-9727.
  • Alfa Chemistry. (2025). Claisen Rearrangement.
  • Goel, A., & Singh, V. (1998). Facile Aromatic Claisen Rearrangement Catalysed by Tin(IV) Chloride.
  • Borgulya, J., et al. (1973). Umlagerung von Allyl‐aryläthern und Allyl‐cyclohexadienonen mittels Bortrichlorid. Helvetica Chimica Acta, 56(1), 14-36.
  • White, W. N., & Slater, C. D. (1961). Acid-Catalyzed ortho-Claisen Rearrangement of Allyl Aryl Ethers in Trifluoroacetic Acid. Journal of the Chemical Society, Perkin Transactions 2.
  • Bhattacharyya, N. K., Dutta, D., & Biswas, J. (2022).
  • Niki, Y., Mitsudo, K., Sato, E., & Suga, S. (2024). Electrogenerated Lewis Acid-Catalyzed Claisen Rearrangement of Allyl Aryl Ethers. Organic Letters.
  • ChemRxiv. (2024). Regioselectivity of the Claisen rearrangement of meta- and para-substituted allyl aryl ethers.
  • Wikipedia. (2024). Claisen rearrangement.
  • Organic Chemistry Portal. (2024). Claisen Rearrangement.
  • WikiLectures. (2022). Claisen rearrangement.
  • Nelson, H. M., et al. (2024). Main Group-Catalyzed Cationic Claisen Rearrangements via Vinyl Carbocations. Journal of the American Chemical Society.
  • Kumar, M., & Prasad, K. J. R. (2012). Aluminium Chloride–Catalyzed Claisen Rearrangement: Synthesis of Polyheterocycles Containing Oxygen, Nitrogen, and Sulfur.
  • Rideout, D. C., & Breslow, R. (1980). Substituents effect on the claisen rearrangement. Journal of the American Chemical Society, 102(26), 7816-7817.
  • MDPI. (2025). Regioselectivity of the Claisen Rearrangement of Meta- and Para-Substituted Allyl Ethers.
  • Chemistry LibreTexts. (2023). 18.5: Reactions of Ethers- Claisen Rearrangement.
  • BenchChem. (2025). Application Notes and Protocols for the Claisen Rearrangement of 4'-Allyloxyacetanilide Compounds.
  • Ganem, B. (1996). Aromatic Claisen Rearrangements of O-prenylated tyrosine and model prenyl aryl ethers: Computational study of the role of water on acceleration of Claisen rearrangements. Tetrahedron Letters, 37(1), 19-22.
  • Kobayashi, T., et al. (2018). The Reaction Mechanism of Claisen Rearrangement Obtained by Transition State Spectroscopy and Single Direct-Dynamics Trajectory. Molecules, 23(10), 2462.

Sources

Application Notes and Protocols for 1-fluoro-4-(prop-2-en-1-yloxy)benzene in Materials Science

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides detailed application notes and experimental protocols for the use of 1-fluoro-4-(prop-2-en-1-yloxy)benzene, also known as 1-(allyloxy)-4-fluorobenzene, in the field of materials science. This versatile monomer and chemical intermediate offers a unique combination of a reactive allyl group for polymerization and cross-linking, and a fluorinated aromatic ring that imparts desirable properties such as thermal stability, hydrophobicity, and low dielectric constant to the resulting materials. This guide is intended for researchers, scientists, and professionals in drug development and materials science, offering insights into its synthesis, polymerization, and chemical modification for the development of advanced polymers and functional materials.

Introduction

1-fluoro-4-(prop-2-en-1-yloxy)benzene is a fluorinated aromatic compound with the chemical formula C₉H₉FO.[1] Its molecular structure, featuring a terminal double bond and a fluorine atom on the phenyl ring, makes it a valuable building block in polymer chemistry. The presence of the fluorine atom can significantly alter the properties of polymers, leading to materials with low surface energy, enhanced thermal and chemical resistance, and specific electronic characteristics. The allyl group serves as a handle for various polymerization techniques and post-polymerization modifications. This document explores its primary applications as a monomer and as a precursor for functionalized phenols through Claisen rearrangement.

Table 1: Physicochemical Properties of 1-fluoro-4-(prop-2-en-1-yloxy)benzene

PropertyValue
Molecular Formula C₉H₉FO
Molecular Weight 152.17 g/mol
Appearance Colorless to yellow oil
CAS Number 13990-72-2
Boiling Point Not readily available
Solubility Soluble in common organic solvents

Synthesis of 1-fluoro-4-(prop-2-en-1-yloxy)benzene

The most common and efficient method for synthesizing 1-fluoro-4-(prop-2-en-1-yloxy)benzene is the Williamson ether synthesis.[2][3][4] This reaction involves the nucleophilic substitution of a halide by an alkoxide or, in this case, a phenoxide.

Reaction Principle

The synthesis proceeds via an Sₙ2 mechanism where the phenoxide ion, generated by deprotonating 4-fluorophenol with a base, attacks the electrophilic carbon of an allyl halide (e.g., allyl bromide), displacing the halide ion to form the desired ether.[3][4]

G cluster_0 Williamson Ether Synthesis 4-Fluorophenol 4-Fluorophenol 4-Fluorophenoxide 4-Fluorophenoxide ion 4-Fluorophenol->4-Fluorophenoxide Deprotonation Base Base (e.g., K₂CO₃) Product 1-fluoro-4-(prop-2-en-1-yloxy)benzene 4-Fluorophenoxide->Product Sₙ2 Attack Allyl_Bromide Allyl Bromide Salt Salt (e.g., KBr)

Caption: Williamson Ether Synthesis Workflow.

Experimental Protocol: Synthesis of 1-fluoro-4-(prop-2-en-1-yloxy)benzene

Materials:

  • 4-Fluorophenol

  • Allyl bromide

  • Anhydrous potassium carbonate (K₂CO₃)

  • Acetone (anhydrous)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-fluorophenol (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous acetone (10 mL per gram of 4-fluorophenol).

  • Addition of Allyl Bromide: Stir the suspension at room temperature for 15 minutes. Slowly add allyl bromide (1.2 eq) to the mixture.

  • Reaction: Heat the reaction mixture to reflux (approximately 56°C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., hexane:ethyl acetate 9:1). The reaction is typically complete within 4-6 hours.

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Filter the solid potassium salts and wash the filter cake with a small amount of acetone.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetone.

    • Dissolve the residue in diethyl ether and transfer it to a separatory funnel.

    • Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Remove the solvent by rotary evaporation to yield the crude product.

    • Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain pure 1-fluoro-4-(prop-2-en-1-yloxy)benzene.

Expected Yield: 85-95%

Application as a Monomer in Polymer Synthesis

The allyl group of 1-fluoro-4-(prop-2-en-1-yloxy)benzene allows it to be used as a monomer in various polymerization reactions. The resulting fluorinated polymers are expected to exhibit valuable properties for applications in coatings, low-dielectric materials, and hydrophobic surfaces.

Free-Radical Polymerization

While allyl monomers are known to be less reactive in conventional free-radical polymerization due to degradative chain transfer, polymerization can still be achieved, often resulting in polymers with low to moderate molecular weights.[5]

Materials:

  • 1-fluoro-4-(prop-2-en-1-yloxy)benzene (monomer)

  • Azobisisobutyronitrile (AIBN) or Benzoyl peroxide (BPO) (initiator)

  • Anhydrous toluene or other suitable solvent

  • Schlenk flask or polymerization tube

  • Nitrogen or Argon source

  • Oil bath

  • Methanol (for precipitation)

Procedure:

  • Monomer and Initiator Preparation: In a Schlenk flask, dissolve 1-fluoro-4-(prop-2-en-1-yloxy)benzene and the initiator (e.g., AIBN, 1-2 mol%) in anhydrous toluene.

  • Degassing: Subject the solution to several freeze-pump-thaw cycles to remove dissolved oxygen.

  • Polymerization: Immerse the sealed flask in a preheated oil bath at 60-80°C. The polymerization time can range from several hours to a day, depending on the desired conversion.

  • Termination and Precipitation: Cool the reaction mixture to room temperature and pour it into a large excess of cold methanol with vigorous stirring to precipitate the polymer.

  • Purification: Filter the precipitated polymer, wash it with fresh methanol, and dry it under vacuum at a moderate temperature.

G cluster_1 Free-Radical Polymerization Workflow Initiation Initiator → 2R• Propagation R• + M → RM• RMₙ• + M → RMₙ₊₁• Initiation->Propagation Termination RMₙ• + RMₘ• → Pₙ₊ₘ or Pₙ + Pₘ Propagation->Termination Chain_Transfer Degradative Chain Transfer (to monomer) Propagation->Chain_Transfer Reduces MW

Caption: Free-Radical Polymerization of Allyl Monomers.

Tandem Isomerization/Cationic Polymerization (TICAP)

A more efficient method for polymerizing allyl ethers is the Tandem Isomerization/Cationic Polymerization (TICAP). This process involves the isomerization of the allyl ether to the more reactive propenyl ether in situ, followed by its rapid cationic polymerization.

The reaction is typically catalyzed by a transition metal complex (e.g., a ruthenium or cobalt complex) in the presence of a co-catalyst that initiates the cationic polymerization of the formed propenyl ether.

Materials:

  • 1-fluoro-4-(prop-2-en-1-yloxy)benzene (monomer)

  • Dicobalt octacarbonyl (Co₂(CO)₈) (isomerization catalyst)

  • A hydridosilane (e.g., triethylsilane) (co-catalyst)

  • Anhydrous dichloromethane (DCM) or other suitable solvent

  • Schlenk flask

  • Nitrogen or Argon source

Procedure:

  • Reaction Setup: In a dry Schlenk flask under an inert atmosphere, dissolve the monomer in anhydrous DCM.

  • Catalyst Addition: Add the isomerization catalyst (e.g., Co₂(CO)₈, 0.1-0.5 mol%) and the co-catalyst (e.g., triethylsilane, 1-2 mol%) to the monomer solution.

  • Polymerization: Stir the reaction mixture at room temperature. The polymerization is often rapid and exothermic. Monitor the reaction by observing the increase in viscosity.

  • Termination and Precipitation: After the desired time, quench the reaction by adding a small amount of a terminating agent (e.g., methanol). Precipitate the polymer by pouring the reaction mixture into a large excess of methanol.

  • Purification: Filter the polymer, wash it with methanol, and dry it under vacuum.

Application in Chemical Modification: The Claisen Rearrangement

The allyl aryl ether functionality of 1-fluoro-4-(prop-2-en-1-yloxy)benzene allows it to undergo a[6][6]-sigmatropic rearrangement known as the Claisen rearrangement upon heating.[7][8] This reaction is a powerful tool for carbon-carbon bond formation and provides access to functionalized phenols.

Reaction Principle

Heating 1-fluoro-4-(prop-2-en-1-yloxy)benzene results in the intramolecular migration of the allyl group from the oxygen atom to the ortho position of the aromatic ring, yielding 2-allyl-4-fluorophenol.[7][8] This product can then be used as a monomer for the synthesis of other polymers like polyesters, polycarbonates, or epoxy resins.

G cluster_2 Claisen Rearrangement Start 1-fluoro-4-(prop-2-en-1-yloxy)benzene Transition_State [3,3]-Sigmatropic Transition State Start->Transition_State Heat (Δ) Intermediate Cyclohexadienone Intermediate Transition_State->Intermediate Product 2-allyl-4-fluorophenol Intermediate->Product Tautomerization

Caption: Claisen Rearrangement of an Allyl Aryl Ether.

Experimental Protocol: Claisen Rearrangement

Materials:

  • 1-fluoro-4-(prop-2-en-1-yloxy)benzene

  • High-boiling solvent (e.g., N,N-diethylaniline or o-xylene) (optional, can be run neat)

  • Schlenk flask or sealed tube

  • High-temperature oil bath or heating mantle

  • Nitrogen or Argon atmosphere

Procedure:

  • Reaction Setup: Place 1-fluoro-4-(prop-2-en-1-yloxy)benzene in a Schlenk flask or a sealed tube under an inert atmosphere. The reaction can be performed neat or in a high-boiling solvent.

  • Heating: Heat the reaction mixture to a high temperature (typically 180-220°C).[6]

  • Monitoring: Monitor the progress of the rearrangement by TLC or GC-MS. The reaction usually takes several hours to reach completion.

  • Purification: After cooling to room temperature, the product, 2-allyl-4-fluorophenol, can be purified by vacuum distillation or column chromatography.

Table 2: Potential Applications of 2-allyl-4-fluorophenol

Polymer TypeSynthesis MethodPotential Properties of Resulting Polymer
Polyester Polycondensation with a diacid chlorideHigh thermal stability, chemical resistance
Polycarbonate Reaction with phosgene or a bis(chloroformate)High impact strength, optical clarity
Epoxy Resin Reaction with epichlorohydrinExcellent adhesion, mechanical strength
Polymer Blends Incorporation into other polymer matricesModification of surface properties, cross-linking sites

Safety and Handling

1-fluoro-4-(prop-2-en-1-yloxy)benzene should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation, ingestion, and skin contact. Refer to the Safety Data Sheet (SDS) for detailed safety information.

Conclusion

1-fluoro-4-(prop-2-en-1-yloxy)benzene is a valuable and versatile compound in materials science. Its dual functionality allows for its use as a monomer in the synthesis of novel fluorinated polymers with potentially enhanced thermal, chemical, and surface properties. Furthermore, its ability to undergo the Claisen rearrangement opens up synthetic routes to other functional monomers. The protocols provided in this document offer a foundation for researchers to explore the full potential of this compound in the development of advanced materials.

References

  • Science of Synthesis: Houben-Weyl Methods of Molecular Transformations Vol. 31b: Arene-X (X=O, S, Se, Te). (2007). Georg Thieme Verlag.
  • Kurti, L., & Czako, B. (2005). Strategic Applications of Named Reactions in Organic Synthesis. Elsevier.
  • MDPI. (2025, October 5). Regioselectivity of the Claisen Rearrangement of Meta- and Para-Substituted Allyl Aryl Ethers. Retrieved from [Link]

  • Williamson ether synthesis. (2020, July 15). In Wikipedia. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Claisen Rearrangement. Retrieved from [Link]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

  • BenchChem. (2025). Application Notes and Protocols for the Williamson Ether Synthesis of 2-(Benzyloxy)-4-fluorobenzaldehyde.
  • Surendranath College. (n.d.). Claisen Rearrangement.
  • Wako. (2022, February 12). What is free radical polymerization?. Retrieved from [Link]

  • BenchChem. (2025). Application Notes and Protocols for the Claisen Rearrangement of 4'-Allyloxyacetanilide Compounds.
  • Lumen Learning. (n.d.). Williamson ether synthesis. In Organic Chemistry 1: An open textbook. Retrieved from [Link]

  • ResearchGate. (2000, January). Dicobalt Octacarbonyl-Catalyzed Tandem Isomerization and Cationic Polymerization of Functionalized Allylic Ethers. Journal of Polymer Science Part A: Polymer Chemistry, 37(6), 687-690.
  • HFC14712. (n.d.). 1-(Allyloxy)-4-Fluorobenzene: A Versatile Organic Compound.
  • PMC. (n.d.). Significance of Polymers with “Allyl” Functionality in Biomedicine: An Emerging Class of ....
  • Royal Society of Chemistry. (n.d.). Fundamental understanding of fluorophenol-derived dual organocatalysts for ring-opening polymerization of lactide. New Journal of Chemistry.
  • ResearchGate. (2001, September). Free-Radical Copolymerization of 1-Vinyl-1,2,4-triazole with Fluoro-Containing Alkyl Methacrylates. Polymer Science Series B, 43(9), 251-254.
  • ChemRxiv. (2023, December 15). Combining Cationic and Anionic Polymerizations using a Universal Mediator: Enabling Access to Two- and Three-Mechanism Block Copolymers.
  • Royal Society of Chemistry. (n.d.).
  • IAEA. (n.d.).
  • Cationic polymerization. (n.d.). In Wikipedia. Retrieved from [Link]

  • Longdom Publishing. (2025, February 25).
  • SpringerLink. (n.d.). Synthesis and cationic polymerization of halogen bonding vinyl ether monomers.
  • ScienceDirect. (n.d.). Synthesis and Evaluation of a Molecularly Imprinted Polymer Selective to 2,4,6-trichlorophenol.
  • ScienceDirect. (n.d.).
  • MDPI. (2020, January 13). Cationic Copolymerization of Isobutylene with 4-Vinylbenzenecyclobutylene: Characteristics and Mechanisms.

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Troubleshooting & Optimization

Troubleshooting low conversion rates in the synthesis of 1-(allyloxy)-4-fluorobenzene

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 1-(allyloxy)-4-fluorobenzene. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges, particularly low conversion rates, in this common yet nuanced Williamson ether synthesis. Here, we address specific experimental issues in a direct question-and-answer format, grounded in mechanistic principles and field-proven solutions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My reaction shows little to no product formation, and I'm recovering most of my 4-fluorophenol starting material. What is the likely cause?

This is a classic symptom of failed or incomplete nucleophile generation. The Williamson ether synthesis is an Sₙ2 reaction that requires the deprotonation of the weakly acidic 4-fluorophenol to form the much more potent 4-fluorophenoxide nucleophile.[1][2] If this initial acid-base step is inefficient, the subsequent etherification will not proceed.

Core Issues & Solutions:

  • Inappropriate Base Selection: The base may be too weak to fully deprotonate the 4-fluorophenol. While 4-fluorophenol is more acidic than simple phenols due to the electron-withdrawing fluorine, a sufficiently strong base is still critical.

    • Solution: Switch to a more effective base. For typical lab-scale synthesis, potassium carbonate (K₂CO₃) is a reliable and mild choice. If conversion remains low, a stronger base like sodium hydroxide (NaOH) or, for very stubborn reactions, sodium hydride (NaH) can be used. However, be aware that stronger bases can increase the likelihood of side reactions.[3]

  • Moisture Contamination: If you are using a highly reactive, moisture-sensitive base like sodium hydride (NaH), any water in the solvent or on the glassware will quench the base, rendering it inactive.[4]

    • Protocol: Ensure all glassware is oven- or flame-dried before use. Use anhydrous solvents, preferably from a freshly opened bottle or a solvent purification system. When using NaH, it is crucial to wash it with anhydrous hexane to remove the protective mineral oil and handle it under an inert atmosphere (e.g., Nitrogen or Argon).[5]

  • Insufficient Quantity of Base: An inadequate molar equivalent of the base will result in incomplete deprotonation of the phenol.

    • Solution: Use a slight excess of the base (e.g., 1.2-1.5 equivalents) to ensure the deprotonation equilibrium is driven fully towards the phenoxide.

Base Relative Strength Key Considerations Recommended Solvent
Potassium Carbonate (K₂CO₃) ModerateGood first choice; mild and easy to handle. May require higher temperatures or longer reaction times.[3][6]Acetonitrile, DMF
Sodium Hydroxide (NaOH) StrongEffective and inexpensive. Can introduce water into the reaction.Acetonitrile, DMF, Toluene (with PTC)
Sodium Hydride (NaH) Very StrongHighly effective but requires strictly anhydrous conditions and inert atmosphere handling.[5]Anhydrous THF, DMF
Q2: The reaction is very slow, and the conversion rate is poor even after extended reaction times. How can I optimize the reaction conditions?

Low reactivity can stem from several factors beyond base selection, including the choice of solvent, temperature, and the electrophile's leaving group. The Sₙ2 mechanism of the Williamson synthesis is highly sensitive to these parameters.[1][7]

Core Issues & Solutions:

  • Suboptimal Solvent Choice: The solvent plays a critical role in stabilizing or destabilizing the nucleophile.

    • Explanation: Protic solvents (e.g., ethanol, water) and apolar solvents can solvate the phenoxide ion through hydrogen bonding, creating a solvent "cage" that reduces its nucleophilicity and slows the reaction rate significantly.[4][7]

    • Solution: Use a polar aprotic solvent such as N,N-dimethylformamide (DMF) , acetonitrile , or dimethyl sulfoxide (DMSO) .[6][7][8] These solvents solvate the cation (e.g., K⁺ or Na⁺) but leave the phenoxide anion relatively "naked" and highly reactive, thereby accelerating the Sₙ2 reaction.[4]

  • Insufficient Temperature: Like most reactions, the Williamson ether synthesis has an activation energy barrier that must be overcome.

    • Solution: A typical temperature range for this reaction is 50-100 °C.[1][7] If you are running the reaction at room temperature, gently heating the mixture to 60-80 °C will significantly increase the reaction rate. Monitor the reaction progress using Thin-Layer Chromatography (TLC) to avoid decomposition at excessive temperatures. Microwave-assisted heating can also dramatically reduce reaction times from hours to minutes.[1][7]

  • Poor Leaving Group on the Allyl Moiety: The Sₙ2 reaction rate is dependent on the ability of the leaving group to depart. The reactivity order for common halides is I > Br > Cl.

    • Solution: If you are using allyl chloride and experiencing slow conversion, switching to allyl bromide will provide a more reactive electrophile. Allyl iodide is even more reactive but is less stable and more expensive.

Q3: My desired product is contaminated with a significant byproduct. What is the likely side reaction and how can I suppress it?

When synthesizing aryl ethers, the primary competing side reaction is often C-alkylation . The phenoxide ion is an ambident nucleophile, meaning it has two nucleophilic sites: the oxygen atom (leading to the desired O-alkylation product) and the aromatic ring (leading to C-alkylation byproducts).[7][9]

dot

C_Alkylation Figure 1: O- vs. C-Alkylation of 4-Fluorophenoxide Phenoxide 4-Fluorophenoxide (Ambident Nucleophile) O_Alkylation O-Alkylation (Desired Pathway) Phenoxide->O_Alkylation Attack from Oxygen C_Alkylation C-Alkylation (Side Reaction) Phenoxide->C_Alkylation Attack from Ring (ortho position) AllylBromide Allyl Bromide (Electrophile) AllylBromide->O_Alkylation AllylBromide->C_Alkylation Product 1-(allyloxy)-4-fluorobenzene (Ether Product) O_Alkylation->Product Byproduct 2-allyl-4-fluorophenol (Phenol Byproduct) C_Alkylation->Byproduct

Caption: O- vs. C-Alkylation of 4-Fluorophenoxide.

Strategies to Minimize C-Alkylation:

  • Solvent Selection: The choice of solvent can significantly influence the ratio of O- to C-alkylation.

    • Explanation & Solution: Polar aprotic solvents like DMF and DMSO generally favor the desired O-alkylation.[3] In contrast, protic solvents can promote C-alkylation.[9] Sticking to anhydrous DMF or acetonitrile is a robust strategy.

  • Use of a Phase-Transfer Catalyst (PTC): In a two-phase system (e.g., toluene/water), a phase-transfer catalyst can selectively transport the phenoxide ion into the organic phase, often favoring O-alkylation.

    • Explanation: A PTC, such as tetrabutylammonium bromide (TBAB), forms a soft, lipophilic ion pair with the phenoxide.[7][10] This complex is more soluble in the organic phase where the allyl bromide resides, facilitating a cleaner reaction. This method also allows the use of aqueous NaOH or KOH, which can be more convenient than handling anhydrous bases.[11]

Q4: I'm still struggling with low conversion. What does a comprehensive troubleshooting workflow look like?

When faced with persistent low yields, a systematic approach is necessary. The following workflow helps diagnose the issue by sequentially addressing the most probable failure points.

dot

Troubleshooting_Workflow Figure 2: Troubleshooting Workflow for Low Conversion Start Low Conversion Rate Detected (via TLC/GC-MS) Check_Base Step 1: Verify Nucleophile Generation Is the base strong enough? Is the system anhydrous (if needed)? Start->Check_Base Check_Conditions Step 2: Optimize Reaction Conditions Is the solvent polar aprotic (DMF, MeCN)? Is temperature adequate (50-100 °C)? Check_Base->Check_Conditions If starting material persists Success Problem Resolved High Conversion Achieved Check_Base->Success If resolved Check_Reagents Step 3: Assess Reagent Quality Is the allyl bromide fresh? Is the leaving group optimal (Br > Cl)? Check_Conditions->Check_Reagents If reaction is still slow Check_Conditions->Success If resolved Consider_PTC Step 4: Advanced Optimization Consider using a Phase-Transfer Catalyst (e.g., TBAB) to enhance reactivity. Check_Reagents->Consider_PTC If incremental improvement is needed Check_Reagents->Success If resolved Consider_PTC->Success

Sources

Technical Support Center: Solvent-Driven Regiocontrol in Claisen Rearrangements

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals seeking to optimize the regioselectivity and kinetics of Claisen rearrangements. While traditionally viewed as a purely thermal pericyclic process, strategic solvent selection can dramatically alter the transition state geometry, suppress side reactions, and dictate regiochemical outcomes.

Expert Knowledge Base: The Causality of Solvent Effects

Q: Why does solvent choice matter for a purely thermal [3,3]-sigmatropic rearrangement? A: Although the Claisen rearrangement is a concerted pericyclic reaction, its transition state possesses significant dipolar character. As the C–O bond breaks and the new C–C bond forms, a partial negative charge develops on the oxygen atom, and a partial positive charge develops on the allyl fragment. Solvents with high cohesive energy density or strong hydrogen-bond donating capacity stabilize this polarized transition state. This stabilization not only lowers the activation energy but also tightens the transition state geometry, which directly impacts which regioisomer is kinetically favored 1.

Q: How do aqueous media alter the regioselectivity and rate of the Claisen rearrangement? A: Water accelerates the Claisen rearrangement by a factor of >200 compared to non-polar solvents like cyclohexane 1. This is driven by two causal factors:

  • Hydrophobic Packing: The reaction has a negative activation volume. Water forces the hydrophobic organic substrate to adopt a highly compact, folded conformation that mimics the chair-like transition state.

  • Hydrogen Bonding: Water donates hydrogen bonds to the ether oxygen, stabilizing the developing negative charge and enhancing regiocontrol by favoring the most electronically stabilized pathway over purely sterically driven ones.

Q: When should I utilize fluorinated solvents like HFIP or TFE? A: Hexafluoroisopropanol (HFIP) and trifluoroethanol (TFE) should be deployed when you need strong hydrogen-bond donation without the nucleophilicity of water or standard alcohols. HFIP is exceptional at promoting mild amino-Claisen and aromatic Claisen rearrangements 2. It tightly coordinates to the heteroatom in the transition state, amplifying the electronic bias of substituents on the aromatic ring and leading to highly specific regioselectivity.

Troubleshooting Guide: Diagnosing and Resolving Pathway Deviations

Issue 1: Competing radical homolysis instead of[3,3]-rearrangement.

  • Symptom: Your reaction yields a complex mixture of cleavage products (e.g., toluene derivatives) rather than the desired rearranged product, a common issue in Benzyl-Claisen rearrangements.

  • Root Cause: Non-polar solvents (like xylene or decalin) fail to stabilize the polarized[3,3] transition state. Consequently, the activation energy for the concerted pathway exceeds that of the competing radical dissociation pathway (C–O bond homolysis).

  • Solution: Switch to polar aprotic solvents such as DMF or DMSO. These solvents provide sufficient dipole stabilization to lower the barrier for the [3,3]-sigmatropic shift, safely bypassing the radical homolysis threshold 3.

Issue 2: Poor regioselectivity in meta-substituted allyl phenyl ethers.

  • Symptom: The reaction produces an unresolvable 1:1 mixture of 1,2,3-trisubstituted and 1,2,4-trisubstituted isomers.

  • Root Cause: In non-polar media, steric hindrance pushes the allyl group to the less hindered para-like position, while electronic effects may favor the more hindered ortho position. When these forces are balanced, regioselectivity collapses.

  • Solution: Transition to a highly polar, H-bond donating solvent (like HFIP or water). This amplifies the dipolar character of the transition state, allowing the electronic directing effects of the meta-substituent to completely override steric hindrance, thereby restoring regiocontrol .

Issue 3: Substrate decomposition due to excessively high thermal requirements (>200 °C).

  • Symptom: Starting material degrades into tar before the rearrangement completes.

  • Solution: Implement a water-accelerated Lewis acid system. The addition of stoichiometric water to trimethylaluminum creates a highly active catalytic species that dramatically lowers the thermal barrier, allowing tandem Claisen rearrangements to proceed at or below room temperature .

Logical Workflow for Solvent Selection

SolventSelection Start Substrate Analysis (Aliphatic vs. Aromatic) Radical Prone to C-O homolysis? (e.g., Benzyl-vinyl ethers) Start->Radical PolarAprotic Use Polar Aprotic Solvents (DMF, DMSO) Radical->PolarAprotic Yes RateRegio Primary Optimization Goal Radical->RateRegio No Water Aqueous Media (Hydrophobic packing) RateRegio->Water Rate Acceleration HFIP Fluorinated Solvents (HFIP, TFE) RateRegio->HFIP Tight Transition State Tandem Tandem Reactions (e.g., Carboalumination) Water->Tandem Lewis Acid Additives

Logical decision matrix for solvent selection to control regioselectivity and reaction rates.

Quantitative Data: Solvent Impact on Claisen Rearrangements

Solvent SystemCohesive Energy DensityHydrogen Bond Donation (α)Relative Rate MultiplierPrimary Regioselectivity Impact
Cyclohexane (Non-polar)LowNone1x (Baseline)Steric factors dominate; poor regiocontrol.
DMF / DMSO (Polar Aprotic)ModerateNone~10xSuppresses radical homolysis; favors [3,3] shift.
HFIP (Fluorinated)HighExtremely High~50xEnhances electronic regiocontrol; stabilizes TS.
Water (Aqueous)Very HighHigh>200xTightens TS via hydrophobic packing & H-bonding.

Self-Validating Experimental Protocols

Protocol A: Water-Accelerated Tandem Claisen Rearrangement

Causality: Water acts as an unconventional additive with trimethylaluminum, forming a transient, highly reactive aluminoxane-like species that accelerates both the sigmatropic rearrangement and subsequent alkene functionalization at low temperatures .

Step-by-Step Methodology:

  • Preparation: Dissolve the allyl phenyl ether substrate (1.0 equiv) in anhydrous CH₂Cl₂ (0.1 M) under an argon atmosphere.

  • Catalyst Addition: Add Erker's catalyst (bis(cyclopentadienyl)zirconium dichloride derivative, 5 mol %) and cool the reaction vessel to 0 °C using an ice bath.

  • Activation: Slowly add trimethylaluminum (4.0 equiv) dropwise, immediately followed by the slow addition of stoichiometric H₂O (1.0 equiv).

    • Self-Validation Check: You must observe immediate, controlled methane gas evolution. The absence of gas indicates that the Me₃Al has degraded, and the reaction will fail.

  • Propagation: Stir the mixture at 0 °C. Monitor the disappearance of the starting ether via TLC (typically 2–4 hours).

  • Quench: Perform an oxidative quench by carefully adding 1M NaOH and 30% H₂O₂ to cleave the C–Al bond, yielding the regioselective tandem Claisen rearrangement-methylalumination product.

Protocol B: Polar Aprotic Optimization for Benzyl-Claisen Rearrangements

Causality: Benzyl-vinyl ethers are highly susceptible to C–O bond homolysis. Polar aprotic solvents stabilize the polarized [3,3] transition state, effectively suppressing radical dissociation pathways 3.

Step-by-Step Methodology:

  • Preparation: Dissolve the freshly prepared benzyl ketene acetal in rigorously anhydrous DMF (0.1 M concentration).

  • Thermal Shift: Heat the mixture to reflux (approx. 153 °C) under a strict inert argon atmosphere to prevent oxidative degradation.

    • Self-Validation Check: Extract a 0.1 mL aliquot after 1 hour and analyze via ¹H NMR. The radical homolysis byproducts (e.g., free toluene derivatives) should integrate to <5%. If radical products exceed this, verify the anhydrous nature of your DMF.

  • Saponification: Once the acetal is consumed, cool the reaction to room temperature. Add 2M aqueous NaOH and stir for 2 hours to saponify the resulting tolylacetate intermediate.

  • Isolation: Acidify the aqueous layer with 1M HCl to pH 2, and extract with ethyl acetate (3x). Dry over MgSO₄ and concentrate in vacuo to isolate the target carboxylic acid.

References

  • Title: The Claisen Rearrangement. Response to Solvents and Substituents: The Case for Both Hydrophobic and Hydrogen Bond Acceleration in Water and for a Variable Transition State Source: Accounts of Chemical Research - ACS Publications URL: [Link]

  • Title: Water-Accelerated Tandem Claisen Rearrangement−Catalytic Asymmetric Carboalumination Source: Organic Letters - ACS Publications URL: [Link]

  • Title: Regioselectivity in Aromatic Claisen Rearrangements Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]

  • Title: Experimental and Computational Investigations into the Benzyl-Claisen Rearrangement Source: UQ eSpace - The University of Queensland URL: [Link]

  • Title: Development of Novel Methods for Synthesis of Heterocyclic Compounds Catalyzed by Transition Metals in Fluorinated Alcohols Source: J-Stage URL: [Link]

Sources

Technical Support Center: Mitigating Side Reactions in the Thermal Rearrangement of 1-fluoro-4-(prop-2-en-1-yloxy)benzene

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the Claisen rearrangement of aryl allyl ethers. This guide is specifically designed for researchers, scientists, and drug development professionals encountering challenges with the thermal rearrangement of 1-fluoro-4-(prop-2-en-1-yloxy)benzene. Our goal is to provide you with the mechanistic insights and field-proven protocols necessary to optimize your reaction, maximize the yield of the desired 2-allyl-4-fluorophenol, and suppress common side reactions.

The Claisen rearrangement is a powerful[1][1]-sigmatropic rearrangement for C-C bond formation, but its thermal application to substituted aryl allyl ethers often requires high temperatures (180-225 °C), which can promote undesired reaction pathways.[2][3] This guide addresses the most frequently encountered issues in a direct question-and-answer format.

Primary Reaction Pathway: The Desired Ortho-Claisen Rearrangement

The intended transformation is an intramolecular thermal rearrangement that proceeds through a concerted, six-membered cyclic transition state to form a non-aromatic dienone intermediate.[1] This intermediate then rapidly tautomerizes to the more stable aromatic product, 2-allyl-4-fluorophenol.

Caption: The desired intramolecular ortho-Claisen rearrangement pathway.

Troubleshooting Guides & Frequently Asked Questions (FAQs)

Q1: My reaction is giving a low yield of the desired 2-allyl-4-fluorophenol and a complex mixture of byproducts. What are the primary causes and how can I improve the outcome?

A1: Low yields and product mixtures are common issues in thermal Claisen rearrangements, typically stemming from the high energy input required. Temperatures exceeding 200°C can lead to decomposition and various side reactions.[2][3]

Core Problem: The high activation energy of the thermal process makes side reactions with similar energy barriers competitive.

Troubleshooting Strategies:

  • Lower the Reaction Temperature with Catalysis: The most effective strategy is to reduce the thermal energy requirement by introducing a catalyst. Lewis acids are known to significantly accelerate the Claisen rearrangement, often allowing the reaction to proceed at much lower temperatures.[2][4]

  • Solvent Optimization: The choice of solvent can influence reaction rates. While high-boiling, non-polar solvents like decalin are traditional for thermal conditions, polar solvents can accelerate the rearrangement.[2][5] For catalyzed reactions, less coordinating solvents like toluene or xylene are often effective.[2]

  • Monitor Reaction Progress: Over-running the reaction, even under optimal conditions, can lead to the degradation of the desired product or subsequent rearrangements. Monitor the reaction by TLC or GC to determine the point of maximum product formation.

Data Summary: Thermal vs. Catalyzed Conditions

ParameterThermal RearrangementLewis Acid-Catalyzed Rearrangement
Temperature High (180-225 °C)Low to Moderate (RT to 120 °C)
Reaction Time Often hoursCan be significantly shorter
Selectivity Often lower, more side productsGenerally higher, cleaner reaction
Common Catalysts NoneBF₃·OEt₂, ZnCl₂, AlCl₃, Sc(OTf)₃[2][6]
Primary Drawback Product decomposition, side reactionsCatalyst cost, potential for ether cleavage
Q2: I'm observing a significant amount of the para-isomer, 4-allyl-2-fluorophenol. How is this formed and how can I favor the ortho-product?

A2: The formation of a para-product from a starting material with a free ortho-position is a classic side reaction. It occurs through a tandem Claisen-Cope rearrangement sequence.[5][7]

Mechanistic Insight: The initial[1][1]-Claisen rearrangement forms the ortho-dienone intermediate. If the subsequent tautomerization to the aromatic phenol is slow or reversible, this intermediate can undergo a second[1][1]-sigmatropic rearrangement (a Cope rearrangement) to move the allyl group to the para-position. This is then followed by tautomerization to the para-phenol.[7]

Ortho_vs_Para start 1-fluoro-4-(prop-2-en-1-yloxy)benzene inter Ortho-Dienone Intermediate start->inter [3,3] Claisen Rearrangement ortho 2-allyl-4-fluorophenol (Desired Product) inter->ortho Tautomerization (Fast, Desired) para_inter Para-Dienone Intermediate inter->para_inter [3,3] Cope Rearrangement (Slower, Undesired) para 4-allyl-2-fluorophenol (Side Product) para_inter->para Tautomerization

Caption: Competing pathways leading to ortho and para products.

Mitigation Strategies:

  • Employ Milder Conditions: Since the Cope rearrangement is also a thermal process, reducing the overall heat and reaction time minimizes the chance for this subsequent reaction to occur.[2] Lewis acid catalysis is highly effective here as it promotes the initial Claisen rearrangement at temperatures where the Cope rearrangement is significantly slower.[2][7]

  • Catalyst Choice: The nature of the Lewis acid can influence ortho/para selectivity. Boron-based Lewis acids like BCl₃ have sometimes been shown to favor para-products, so screening different catalysts like ZnCl₂ or Sc(OTf)₃ may be beneficial.[2]

Q3: My main impurity is 4-fluorophenol. What is causing this de-allylation and how can it be prevented?

A3: The formation of the starting phenol, 4-fluorophenol, results from the cleavage of the allyl-oxygen bond. This is a known side reaction, particularly at very high temperatures or in the presence of certain catalysts that can promote ether cleavage.[2]

Mechanistic Insight: This side reaction is not part of the pericyclic rearrangement pathway. It is a separate decomposition process. Thermally, it can proceed through radical mechanisms. Catalytically, some Lewis acids can coordinate strongly to the ether oxygen, weakening the C-O bond and facilitating its cleavage.

Mitigation Strategies:

  • Strict Temperature Control: Avoid excessive temperatures. The goal is to find the minimum temperature required for the rearrangement to proceed at a reasonable rate. This is the primary reason to switch from a purely thermal to a catalyzed approach.

  • Screen Catalysts: If you are using a catalyst and observing significant ether cleavage, consider screening alternatives. Less aggressive Lewis acids may be preferable. For example, while strong acids like AlCl₃ are effective, they might also be more prone to causing cleavage compared to milder options like ZnCl₂.[2]

  • Anhydrous Conditions: Ensure your reaction is free of water and protic impurities. The presence of acid, generated in situ from water reacting with a Lewis acid catalyst, can promote hydrolytic cleavage of the ether bond.

Q4: I am getting high molecular weight, tar-like material in my reaction flask. Is this polymerization and how do I stop it?

A4: Yes, the formation of intractable tars is often due to intermolecular reactions or polymerization. The Claisen rearrangement is strictly an intramolecular process.[5] At the high concentrations and temperatures typical of bulk thermal reactions, intermolecular pathways can compete.

Mechanistic Insight: Instead of rearranging within one molecule, the allyl group of one molecule can react with the aromatic ring of another. The resulting products can then react further, leading to oligomers and polymers.

Inter_vs_Intra cluster_0 High Concentration cluster_1 Low Concentration / Pseudo-Dilution A Molecule A intra Intramolecular Product (Desired) A->intra Intramolecular Reaction inter Intermolecular Dimer (Leads to Polymer) A->inter Intermolecular Reaction B Molecule B B->inter

Caption: Effect of concentration on intra- vs. intermolecular reactions.

Mitigation Strategies:

  • Use a High-Boiling Solvent: Running the reaction in a solvent, rather than neat, effectively lowers the concentration of the reactant, favoring the intramolecular pathway. Solvents like diphenyl ether or decalin are suitable for high-temperature thermal reactions.[2]

  • Pseudo-Dilution: If running the reaction neat is desired for scale-up, consider a slow addition of the starting material to a hot reaction vessel over several hours. This technique, known as pseudo-dilution, keeps the instantaneous concentration of the reactant low, thereby suppressing intermolecular side reactions.

Experimental Protocols

Protocol 1: Standard Thermal Rearrangement

This protocol is a baseline and may require optimization.

  • Place 1-fluoro-4-(prop-2-en-1-yloxy)benzene (10 mmol) in a round-bottom flask equipped with a reflux condenser and a nitrogen inlet.

  • Heat the flask in a sand bath or heating mantle to 190-210 °C.

  • Maintain the temperature and monitor the reaction by TLC (e.g., using a 9:1 hexane/ethyl acetate eluent) every 30 minutes.

  • Once the starting material is consumed or the product spot appears to be maximized (typically 2-4 hours), cool the reaction to room temperature.

  • Dissolve the crude product in a suitable solvent (e.g., diethyl ether) and purify by column chromatography on silica gel.

Protocol 2: Microwave-Assisted, ZnCl₂-Catalyzed Rearrangement

This protocol is based on reported procedures for efficient, catalyzed rearrangements and is a recommended starting point for optimization.[2]

  • To a 25 mL microwave-safe reaction vessel, add 1-fluoro-4-(prop-2-en-1-yloxy)benzene (5 mmol, 1.0 eq.).

  • Add anhydrous zinc chloride (ZnCl₂, 0.5 mmol, 0.1 eq.) and a high-boiling solvent such as xylene or N-methyl-2-pyrrolidone (NMP) (10 mL).

  • Seal the vessel and place it in a microwave reactor.

  • Heat the mixture to 150 °C for 30 minutes. Note: Microwave heating protocols should always be developed with caution, starting with lower power and shorter times.

  • After cooling, dilute the reaction mixture with ethyl acetate (50 mL) and wash with 1M HCl (2 x 20 mL) to remove the zinc salts, followed by brine (20 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

References

  • Organic Chemistry Portal. Claisen Rearrangement. [Link]

  • Chemistry LibreTexts. (2024). 18.4: Reactions of Ethers - Claisen Rearrangement. [Link]

  • Silgado-Gómez, K. N., et al. (2018). Thermal aromatic Claisen rearrangement and Strecker reaction of alkyl(allyl)-aryl ethers under green reaction conditions. Mediterranean Journal of Chemistry. [Link]

  • Gore, V. G., et al. (2010). Claisen Rearrangements: Insight into Solvent Effects and “on Water” Reactivity from QM/MM Simulations. Journal of the American Chemical Society. [Link]

  • Wikipedia. (2024). Claisen rearrangement. [Link]

  • University of Calgary. Ch24: Claisen rearrangement. [Link]

  • Hiersemann, M., & Kalesse, M. (2007). Catalysis of the Claisen Rearrangement of Aliphatic Allyl Vinyl Ethers. ResearchGate. [Link]

  • Chemistry LibreTexts. (2023). Claisen Rearrangement. [Link]

  • Google Patents. (2016).
  • Master Organic Chemistry. (2019). The Cope and Claisen Rearrangements. [Link]

  • ChemRxiv. (2024). Regioselectivity of the Claisen rearrangement of meta- and para-substituted allyl aryl ethers. [Link]

  • Box, V. G. S., & Meleties, P. C. (1998). The Thermal[1][1] Claisen Rearrangement of the 3-Substituted Phenyl Allyl and Propargyl Ethers. HETEROCYCLES. [Link]

  • Castro, A. M. M. (2004). Claisen Rearrangement over the Past Nine Decades. Chemical Reviews. [Link]

Sources

Column chromatography conditions for purifying 1-(allyloxy)-4-fluorobenzene

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals tasked with the isolation and purification of 1-(allyloxy)-4-fluorobenzene following a Williamson ether synthesis. By understanding the physicochemical causality behind the chromatographic behavior of this compound and its synthetic impurities, you can establish a self-validating, high-yield purification system.

Compound Profile & Chromatographic Behavior

When synthesizing 1-(allyloxy)-4-fluorobenzene from 4-fluorophenol and allyl bromide, the crude mixture contains species with vastly different polarities[1]. The table below summarizes their expected behavior on normal-phase silica gel.

ComponentPolarityExpected Rf (95:5 Hexane:EtOAc)Chromatographic Causality & Behavior
1-(Allyloxy)-4-fluorobenzene Low~0.65 - 0.75Lacks hydrogen bond donors; elutes rapidly. Highly UV active.
Allyl bromide (Starting Material)Low~0.80 - 0.90Highly non-polar and volatile. Co-elutes near the solvent front.
2-Allyl-4-fluorophenol (Byproduct)Medium~0.40 - 0.50Formed via thermal Claisen rearrangement[2]. The free -OH group increases silica retention.
4-Fluorophenol (Starting Material)High~0.20 - 0.30Strong hydrogen bonding with silica silanol groups causes high retention.

Purification Workflow

The following logical workflow ensures the complete separation of the target ether from both volatile and polar impurities.

PurificationWorkflow Crude Crude Reaction Mixture (Ether, Phenol, Allyl Bromide) Evap Rotary Evaporation (Remove volatile Allyl Bromide) Crude->Evap Load Dry Loading onto Silica Gel (Eliminates solvent effects) Evap->Load Column Flash Column Chromatography (Eluent: 98:2 Hexane:EtOAc) Load->Column Fractions Fraction Collection & TLC (UV 254 nm / KMnO4 stain) Column->Fractions Pure Pure 1-(allyloxy)-4-fluorobenzene Fractions->Pure Combine & Evaporate

Workflow for the chromatographic purification of 1-(allyloxy)-4-fluorobenzene.

Step-by-Step Methodology: Silica Gel Column Chromatography

To achieve baseline separation, follow this self-validating protocol utilizing a low-polarity gradient[3].

  • Pre-treatment (Evaporation) : Transfer the crude reaction mixture to a round-bottom flask. Apply high vacuum via rotary evaporation (40 °C water bath) for at least 30 minutes.

    • Causality : Allyl bromide has a low boiling point (~71 °C). Removing it mechanically prevents it from co-eluting with your target non-polar ether during chromatography.

  • Sample Preparation (Dry Loading) : Dissolve the concentrated crude mixture in a minimal volume of dichloromethane (DCM). Add dry silica gel (approximately 3 times the mass of the crude product). Evaporate the DCM under reduced pressure until a free-flowing powder remains.

    • Causality : Liquid loading with polar solvents (like DCM or acetone) disrupts the local equilibrium of the non-polar hexane mobile phase, causing the product to streak. Dry loading ensures a uniform, horizontal elution band.

  • Column Packing : Slurry-pack a glass chromatography column with silica gel (230-400 mesh) using 100% Hexane. Ensure the bed is perfectly level and free of air bubbles.

  • Loading the Column : Carefully pour the dry-loaded silica powder evenly onto the top of the packed silica bed. Add a 1 cm layer of protective sea sand to prevent disturbing the bed during solvent addition.

  • Elution Strategy : Begin elution with 100% Hexane (2 column volumes) to flush out any residual highly non-polar impurities. Gradually shift to an isocratic mixture of 98:2 Hexane:Ethyl Acetate[1].

    • Causality : The slight addition of ethyl acetate provides just enough competitive hydrogen bonding to elute the target ether while leaving the highly polar 4-fluorophenol firmly attached to the stationary phase.

  • Fraction Analysis : Collect fractions and spot them on a silica TLC plate. Develop in 95:5 Hexane:Ethyl Acetate. Visualize the plates first under a UV lamp (254 nm), then dip in a Potassium Permanganate (KMnO₄) stain and gently heat.

    • Causality : The UV lamp detects the aromatic ring, while the KMnO₄ stain specifically oxidizes the allyl double bond, turning the spot bright yellow against a purple background. This dual-detection method self-validates the presence of the exact functional groups in 1-(allyloxy)-4-fluorobenzene.

Troubleshooting & FAQs

Q1: Why is my 1-(allyloxy)-4-fluorobenzene co-eluting with unreacted allyl bromide? A1: Both compounds are highly non-polar. Because allyl bromide lacks strong hydrogen bond acceptors or donors, its Rf value is nearly identical to the target ether in hexane-based systems.

  • Solution: Do not rely solely on chromatography to separate them. Utilize the volatility of allyl bromide. Perform thorough rotary evaporation under high vacuum prior to column loading to strip the alkylating agent from the mixture.

Q2: I am observing a secondary UV-active spot with a lower Rf than my target ether. What is it, and how do I separate it? A2: This is likely 2-allyl-4-fluorophenol. If the Williamson ether synthesis or subsequent workup was subjected to excessive heat, the allyl phenyl ether can undergo a thermal [3,3]-sigmatropic rearrangement known as the Claisen rearrangement[4],[2]. The resulting free phenolic -OH group increases the molecule's polarity, causing it to interact more strongly with the silica.

  • Solution: Maintain a low-polarity isocratic solvent system (e.g., 98:2 or 95:5 Hexane:Ethyl Acetate)[3]. The target ether will elute quickly, while the rearranged phenolic byproduct will be retained significantly longer on the column.

Q3: Why does my product streak down the column instead of forming a tight, concentrated band? A3: Streaking in non-polar ethers is typically caused by overloading the column or poor loading technique. If you loaded the sample as a liquid dissolved in a polar solvent (like the reaction solvent DMF, or DCM), the polar solvent drags the compound down the column prematurely.

  • Solution: Always use the dry loading technique described in the methodology. Furthermore, ensure your crude mass does not exceed a 1:30 ratio with the mass of the silica gel in the column.

Q4: My product fraction looks pure by UV, but the NMR shows aliphatic impurities. What happened? A4: UV detection at 254 nm only visualizes the aromatic ring. Aliphatic impurities (such as stopcock grease, residual hexane, or non-UV active byproducts) are invisible under the UV lamp.

  • Solution: Always cross-validate your TLC plates using a chemical stain like KMnO₄ or Phosphomolybdic Acid (PMA). These stains will reveal non-aromatic impurities that co-elute with your product.

Sources

Validation & Comparative

Comparative analysis of thermal versus microwave-assisted Claisen rearrangement

Author: BenchChem Technical Support Team. Date: March 2026

Executive Briefing

For synthetic chemists and drug development professionals, the [3,3]-sigmatropic rearrangement of allyl vinyl ethers or allyl aryl ethers (the Claisen rearrangement) is a cornerstone methodology for carbon-carbon bond formation. However, the conventional thermal approach often requires extreme temperatures (150°C–250°C) and prolonged reaction times, leading to substrate degradation and poor atom economy. The advent of microwave (MW) irradiation has fundamentally shifted this paradigm. This guide objectively compares conventional thermal heating with microwave-assisted Claisen rearrangements, dissecting the thermodynamic causality, empirical yield data, and self-validating experimental protocols.

Mechanistic Causality: Conduction vs. Dielectric Heating

To understand why microwave irradiation outperforms traditional oil-bath heating, we must examine the energy transfer mechanisms.

  • Conventional Thermal Heating: Relies on thermal conduction and convection. The reaction vessel is heated from the outside in, creating a temperature gradient. Prolonged exposure to high bulk temperatures often triggers competing side reactions, such as intermolecular rearrangements or polymerization of the starting material.

  • Microwave Dielectric Heating: Microwaves (typically 2.45 GHz) couple directly with the dipoles of the solvent or the reactant molecules. This causes rapid molecular rotation and friction, generating heat uniformly from within.

  • The "Hot Spot" Phenomenon and Solvent Causality: The choice of solvent dictates the microwave effect. In a highly polar solvent like DMSO, the solvent absorbs the MW energy, resulting in bulk heating similar to an oil bath (albeit faster). However, when a non-polar, MW-transparent solvent like decalin is used, the microwaves selectively heat the polar reactant molecules or catalysts (e.g., FeCl₃). This creates localized microscopic "hot spots" that dramatically accelerate the [3,3]-sigmatropic shift without raising the bulk solvent temperature to degradation levels , .

Mechanism Reactant Allyl Aryl Ether (Reactant) TS Chair-like Transition State [3,3]-Sigmatropic Shift Reactant->TS Thermal or MW Activation Intermediate Dienone Intermediate (Keto form) TS->Intermediate C-O Cleavage & C-C Formation Product 2-Allylphenol (Enol form) Intermediate->Product Rapid Tautomerization

Mechanistic pathway of the [3,3]-sigmatropic Claisen rearrangement.

Empirical Data Comparison

The following table synthesizes quantitative data from authoritative studies comparing thermal and MW-assisted Claisen and Aza-Claisen (Overman) rearrangements. The data demonstrates a clear reduction in reaction time and a general improvement in yield under MW conditions.

Substrate / Reaction TypeSolventCatalystThermal Conditions (Oil Bath)MW Conditions (300W-500W)Reference
1-Allyloxy-4-methoxybenzene Solvent-freeNone170°C, 4 hours: 24% Yield 170°C, 4 hours: 36% Yield Horikoshi et al.
Allylic trichloroacetimidate (Aza-Claisen)o-XyleneK₂CO₃140°C, 24 hours: Moderate 140°C, 5 mins: 85% Yield Gajdošíková et al.
Allyloxybenzene DecalinFeCl₃ (15 mol%)80°C, 60 mins: 15% Yield 80°C, 60 mins: 32% Yield Pramesti & Okada

Note: The Aza-Claisen rearrangement shows the most profound time-compression (24 hours reduced to 5 minutes) due to the highly polar nature of the trichloroacetimidate intermediate coupling efficiently with the microwave field .

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Built-in analytical checkpoints (TLC, rapid cooling) prevent false positives and isolate the variable of heating modality.

Protocol A: Conventional Thermal Claisen Rearrangement

Objective: Establish a baseline yield for the rearrangement of allyloxybenzene using conductive heating.

  • Preparation: In a 25 mL round-bottom flask, dissolve 0.5 mmol of allyloxybenzene in 7 mL of decalin (a high-boiling, non-polar solvent). Add 15 mol% of anhydrous FeCl₃.

  • Atmosphere Control: Purge the flask with N₂ gas for 5 minutes to prevent oxidative degradation of the phenol product at high temperatures.

  • Heating: Submerge the flask in a pre-heated silicone oil bath at 80°C (or up to 180°C for uncatalyzed reactions). Stir continuously at 400 rpm.

  • Validation Checkpoint (TLC): At 30, 60, and 120 minutes, extract a 0.1 mL aliquot. Quench with water, extract with ethyl acetate, and spot on a silica TLC plate (Hexane:EtOAc 9:1). Monitor the disappearance of the ether starting material.

  • Termination: Remove from the oil bath and allow it to cool to room temperature passively.

  • Isolation: Purify via flash column chromatography to isolate 2-allylphenol.

Protocol B: Microwave-Assisted Claisen Rearrangement

Objective: Exploit dielectric heating and localized hot spots to accelerate the [3,3]-sigmatropic shift.

  • Preparation: In a 10 mL dedicated microwave-safe heavy-walled glass vial, combine 0.5 mmol of allyloxybenzene, 7 mL of decalin, and 15 mol% anhydrous FeCl₃.

  • Sealing (Causality): Seal the vial with a Teflon-lined crimp cap. Reasoning: Microwave heating can cause rapid, localized boiling. A sealed vessel safely contains the autogenous pressure, allowing the solvent to be heated above its atmospheric boiling point if necessary, maintaining phase homogeneity.

  • Irradiation: Place the vial in a single-mode microwave synthesizer (e.g., CEM Discover or Anton Paar Monowave). Set the parameters to 80°C, maximum power 300W, for 5 to 60 minutes.

  • Active Cooling (Causality): Program the microwave to apply a stream of compressed air immediately after the irradiation period. Reasoning: Rapid cooling quenches the reaction instantly, preventing the kinetic product from undergoing further thermodynamic degradation or intermolecular side reactions, ensuring an accurate time-to-yield correlation.

  • Validation & Isolation: Analyze via HPLC or TLC as described in Protocol A.

Workflow cluster_thermal Protocol A: Thermal Method cluster_mw Protocol B: Microwave Method Start Allyl Aryl Ether + Solvent + Catalyst Thermal Oil Bath Heating (Convective Transfer) Start->Thermal MW Microwave Irradiation (Dielectric Heating) Start->MW Time1 Time: 1 to 24 hours Passive Cooling Thermal->Time1 Product Rearranged Product (HPLC / TLC Validation) Time1->Product Moderate Yield Time2 Time: 5 to 60 mins Active Air Cooling MW->Time2 Time2->Product High Yield

Workflow comparison of Thermal vs. Microwave-Assisted Claisen Rearrangement.

Conclusion

The transition from thermal to microwave-assisted Claisen rearrangement is not merely a matter of convenience; it is a fundamental shift in reaction thermodynamics. By leveraging dielectric heating—particularly in non-polar solvents where polar substrates act as localized energy sinks—chemists can achieve higher yields, drastically reduced reaction times, and superior impurity profiles.

References

  • Satoshi Horikoshi, Tomoki Watanabe, Momoko Kamata, Yumiko Suzuki, Nick Serpone. "Microwave-assisted organic syntheses: microwave effect on intramolecular reactions – the Claisen rearrangement of allylphenyl ether and 1-allyloxy-4-methoxybenzene". RSC Advances, 2015, 5, 90272-90280. URL:[Link]

  • Eva Gajdošíková, Miroslava Martinková, Jozef Gonda, Patrik Conka. "Microwave Accelerated Aza-Claisen Rearrangement". Molecules, 2008, 13(11), 2837-2847. URL:[Link]

  • Indah Nur Pramesti, Yutaka Okada. "Iron (III) Chloride Catalyzed Claisen Rearrangement Reaction of Allyloxyarenes under Microwave Conditions". Green and Sustainable Chemistry, 2017, 7, 234-245. URL:[Link]

A Comparative Guide to Catalysts for the Claisen Rearrangement: Thermal, Lewis Acid, and Organocatalytic Pathways

Author: BenchChem Technical Support Team. Date: March 2026

The Claisen rearrangement—a foundational [3,3]-sigmatropic shift converting allyl vinyl ethers into γ,δ-unsaturated carbonyl compounds—has historically been constrained by its reliance on high thermal activation (>150 °C). For modern drug development professionals and synthetic chemists, these harsh conditions are often incompatible with complex, highly functionalized intermediates.

The evolution of catalytic, enantioselective variants has transformed this robust carbon-carbon bond-forming reaction. By lowering the activation energy ( ΔG‡ ) and dictating facial selectivity, modern catalysts enable the reaction to proceed at sub-ambient temperatures with exquisite stereocontrol. This guide provides an objective, data-driven comparison of the leading catalyst classes for the Claisen rearrangement, detailing the mechanistic causality behind their performance and providing self-validating experimental protocols.

Mechanistic Foundations: The Shift from Thermal to Catalytic

The uncatalyzed Claisen rearrangement proceeds via a highly ordered, chair-like transition state. Because it relies solely on thermal energy to overcome the orbital symmetry requirements, it lacks absolute stereocontrol, yielding racemic mixtures.

Catalysis fundamentally alters this thermodynamic landscape. By utilizing Lewis acids or hydrogen-bond donors, the catalyst coordinates to the ether oxygen (or a zwitterionic intermediate). This coordination withdraws electron density, significantly lowering the Lowest Unoccupied Molecular Orbital (LUMO) of the electrophilic component. Consequently, the ΔG‡ is reduced, and the chiral environment of the catalyst ligand dictates the absolute stereochemistry of the newly formed quaternary center.

G Substrate Allyl Vinyl Ether (Substrate) Thermal_TS Thermal [3,3]-TS (High ΔG‡, >150°C) Substrate->Thermal_TS Heat Cat_Coord Catalyst Coordination (Lewis Acid / Organocatalyst) Substrate->Cat_Coord Catalyst Racemic_Product Racemic Product (γ,δ-unsaturated) Thermal_TS->Racemic_Product Catalyzed_TS Stabilized TS (Low ΔG‡, <0°C to RT) Cat_Coord->Catalyzed_TS LUMO Lowering Chiral_Product Enantioenriched Product (High ee %) Catalyzed_TS->Chiral_Product Stereocontrol

Thermodynamic pathways of thermal vs. catalyzed Claisen rearrangements.

Comparative Analysis of Catalyst Classes

Class A: Transition Metal & Lewis Acid Catalysts (Cu, Pd)

Metal-based Lewis acids are the most established catalysts for this transformation. Recent landmark studies have highlighted the efficacy of Copper(II) and Palladium(II) complexes bearing chiral ligands.

  • Copper(II) Complexes: As demonstrated by [1], π –Cu(II) complexes can drive the enantioselective aromatic Claisen rearrangement of allyl 2-naphthyl ethers. The choice of counterion is critical: utilizing a non-coordinating triflate (OTf) or nonaflate counterion renders the Cu(II) center highly electrophilic. When paired with an L- α -homoalanine amide ligand, the sterically demanding pocket forces the rearrangement through a specific staggered transition state, yielding up to 92% ee at -20 °C.

  • Palladium(II) Complexes: For heteroaromatic substrates, such as propargyloxy-indoles, [2] established that Pd(II) complexes with PHOX or BINAP ligands are superior. The Pd(II) catalyst not only facilitates the initial rearrangement but is strictly required to generate spirolactones from allene intermediates, achieving up to 98% ee.

Class B: Organocatalysts (Chiral Phosphates & H-Bond Donors)

Organocatalysis offers a metal-free alternative, heavily relying on hydrogen bonding and noncovalent interactions—mimicking the active site of enzymes like chorismate mutase.

  • Chiral Phosphoric Acids (DAPs): In the allenoate-Claisen rearrangement, [3] introduced doubly axially chiral phosphate sodium salts (DAPs). The causality behind their success lies in their ability to stabilize charge-separated regions in the zwitterionic allyl-vinylammonium intermediate. The extended catalytic pocket differentiates transition state diastereomers via crucial arene-arene interactions. Notably, running the reaction at a higher concentration (0.1 M) minimizes the impact of the uncatalyzed background reaction, boosting the enantioselectivity to 90% ee.

Quantitative Performance Comparison

The following table synthesizes the experimental performance of these catalyst classes across various substrate scopes.

Catalyst SystemSubstrate TypeTemp (°C)Yield (%)Enantiomeric Excess (ee %)Key Mechanistic Driver
Thermal (None) Aliphatic allyl vinyl ethers> 150VariableN/A (Racemic)High thermal activation
Cu(OTf)₂ / L- α -homoalanine Allyl 2-naphthyl ethers-20Up to 96%Up to 92% π –Cu(II) coordination, staggered TS
Pd(II) / t-BuPHOX Propargyloxy-indoles-15Up to 95%Up to 98%Metal-coordination to allene intermediate
Chiral Phosphate (DAPe) Allenoates + Allylamines25 (RT)82%90%H-bonding, arene-arene TS stabilization

Validated Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems, incorporating specific checkpoints to verify catalyst activity and reaction progress.

Protocol A: Cu(II)-Catalyzed Aromatic Claisen Rearrangement [1]

Objective: Synthesis of enantioenriched aromatized products from methyl 3-(cinnamyloxy)-2-naphthoates.

  • Catalyst Preparation: In an oven-dried Schlenk tube under argon, combine Cu(OTf)₂ (5.0 mol%) and the chiral L- α -homoalanine amide ligand (5.5 mol%) in anhydrous CH₂Cl₂ (0.1 M). Stir at room temperature for 2 hours.

    • Validation Checkpoint: Observe a distinct color shift (typically to a deep blue/green), confirming the formation of the active π –Cu(II) complex.

  • Temperature Equilibration: Cool the catalyst solution to -20 °C using a cryocooler.

  • Substrate Addition: Add the allyl 2-naphthyl ether substrate (1.0 equiv) dropwise over 5 minutes to prevent localized exotherms that could trigger the racemic background reaction.

  • Reaction Monitoring: Stir at -20 °C. Monitor via TLC (Hexanes/EtOAc 4:1) every 2 hours.

    • Validation Checkpoint: The disappearance of the UV-active starting material spot and the appearance of a lower-Rf product spot indicates successful conversion.

  • Quench & Purify: Quench the reaction with saturated aqueous NH₄Cl. Extract with CH₂Cl₂, dry over Na₂SO₄, and purify via flash chromatography.

  • Analysis: Determine the ee % using chiral HPLC (e.g., Chiralcel OD-H column).

Protocol B: Organocatalytic Allenoate-Claisen Rearrangement [3]

Objective: Synthesis of β -amino acid derivatives with vicinal stereocenters.

  • System Setup: In a dry vial, add the chiral DAPe catalyst (10 mol%) and the allenoate ester (1.0 equiv) in anhydrous toluene.

  • Concentration Control: Adjust the solvent volume to achieve exactly 0.1 M concentration.

    • Causality Note: Dilute solutions (<0.05 M) allow the uncatalyzed unimolecular rearrangement to compete, severely degrading the ee %.

  • Amine Addition: Add the tertiary allylamine (1.2 equiv) at room temperature.

  • Zwitterion Validation:

    • Validation Checkpoint: An aliquot analyzed by crude ¹H-NMR should show transient downfield shifts corresponding to the zwitterionic allyl-vinylammonium intermediate.

  • Completion & Isolation: Stir for 12–24 hours until complete consumption of the allenoate is observed via TLC. Concentrate directly under reduced pressure and purify via silica gel chromatography.

Workflow Step1 1. Catalyst Preparation (In situ complexation / Activation) Step2 2. Temperature & Concentration Control (Suppress background reaction) Step1->Step2 Step3 3. Substrate Addition (Controlled dropwise) Step2->Step3 Step4 4. Reaction Monitoring (TLC / NMR validation checkpoints) Step3->Step4 Step5 5. Quench & Extraction (Aqueous workup) Step4->Step5 Step6 6. Chiral HPLC Analysis (Determine yield and ee %) Step5->Step6

Standard experimental workflow for enantioselective catalyzed Claisen rearrangements.

References

  • Yao, L., Takeda, K., Ando, K., & Ishihara, K. "Enantioselective aromatic Claisen rearrangement of allyl 2-naphthyl ethers catalyzed by π –Cu(II) complexes." Chemical Science, 2023.[Link]

  • Cao, T., Linton, E. C., & Kozlowski, M. C. "Copper(II)- and Palladium(II)-Catalyzed Enantioselective Claisen Rearrangement of Allyloxy- and Propargyloxy-Indoles to Quaternary Oxindoles and Spirocyclic Lactones." Journal of the American Chemical Society, 2013.[Link]

  • Miró, J., Gensch, T., Ellwart, M., Han, S.-J., Lin, H.-H., Sigman, M. S., & Toste, F. D. "Enantioselective Allenoate-Claisen Rearrangement Using Chiral Phosphate Catalysts." Journal of the American Chemical Society, 2020.[Link]

Probing the Pericycle: A Comparative Guide to Isotopic Labeling Studies for Validating the Claisen Rearrangement Mechanism

Author: BenchChem Technical Support Team. Date: March 2026

For over a century, the Claisen rearrangement has been a cornerstone of synthetic organic chemistry, providing a powerful method for carbon-carbon bond formation.[1] The generally accepted mechanism involves a concerted, intramolecular[2][2]-sigmatropic shift, proceeding through a highly ordered, six-membered cyclic transition state.[1][3] This guide provides an in-depth comparison of isotopic labeling strategies that have been instrumental in validating this mechanism, offering experimental evidence to distinguish it from plausible, yet ultimately incorrect, alternative pathways. We will delve into the causality behind experimental design and present supporting data for researchers, scientists, and drug development professionals seeking to understand and apply this remarkable reaction.

The Mechanistic Dichotomy: Concerted vs. Stepwise Pathways

The central question in elucidating the Claisen rearrangement mechanism is whether the breaking of the C-O bond and the formation of the C-C bond occur simultaneously in a single, concerted step, or sequentially through a discrete intermediate.

  • The Concerted[2][2]-Sigmatropic Rearrangement: This pathway, supported by Woodward-Hoffmann rules, involves a suprafacial rearrangement through a chair-like or boat-like transition state.[3][4] It is characterized by its intramolecular nature and high degree of stereospecificity.

  • Alternative Stepwise Mechanisms: A plausible alternative involves a dissociative-recombination mechanism. In this scenario, the allyl-oxygen bond undergoes homolytic cleavage to form a radical pair (an allyl radical and a phenoxy radical, in the case of allyl phenyl ether), which then recombine to form the product.

Isotopic labeling provides a powerful tool to differentiate between these possibilities by "marking" specific atoms and tracking their fate in the final product.

Key Isotopic Labeling Strategies and Their Mechanistic Implications

Carbon-14 (¹⁴C) Labeling: The Definitive Test for Intramolecularity

One of the most elegant and conclusive experiments to validate the concerted mechanism involves the use of ¹⁴C labeling in the rearrangement of allyl phenyl ether.[2]

Experimental Design Rationale: By specifically labeling the terminal (γ) carbon of the allyl group, we can distinguish between an intramolecular rearrangement and a dissociative mechanism.

  • Expected Outcome for a Concerted[2][2]-Sigmatropic Rearrangement: A concerted mechanism predicts a specific "inversion" of the allyl group. The bond to the oxygen is broken at the α-carbon, and the new bond to the aromatic ring is formed from the γ-carbon. Therefore, the ¹⁴C label should be found exclusively at the carbon atom newly attached to the ring.

  • Expected Outcome for a Dissociative-Recombination Mechanism: If the reaction proceeds through a free allyl radical intermediate, this radical is resonance-stabilized, making the two terminal carbons equivalent. Recombination with the phenoxy radical could then occur at either the α- or γ-carbon, leading to a scrambling of the ¹⁴C label. The product would be a mixture of o-allylphenol with the label at the benzylic carbon and at the terminal vinyl carbon.

Experimental Evidence: Seminal studies have shown that the rearrangement of γ-¹⁴C-allyl phenyl ether yields o-allylphenol with the ¹⁴C label located exclusively at the benzylic carbon, the one directly attached to the aromatic ring.[2] This result unequivocally supports the concerted, intramolecular[2][2]-sigmatropic mechanism and rules out a dissociative pathway involving a free, symmetric allyl intermediate.

Experimental Protocols

Protocol 1: Synthesis and Rearrangement of γ-¹⁴C-Allyl Phenyl Ether

This protocol outlines the synthesis of the labeled starting material via a Williamson ether synthesis, followed by the thermal Claisen rearrangement.

Part A: Synthesis of γ-¹⁴C-Allyl Phenyl Ether

  • Prepare Sodium Phenoxide: In a round-bottom flask equipped with a reflux condenser, dissolve phenol (1.0 eq.) in a suitable solvent such as acetone.[5]

  • Add Base: Add anhydrous potassium carbonate (1.5 eq.) to the solution to form sodium phenoxide in situ.[5]

  • Introduce Labeled Allyl Bromide: Add γ-¹⁴C-allyl bromide (1.1 eq.) to the reaction mixture.

  • Reflux: Heat the mixture to reflux for 6-8 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).[5]

  • Workup: After cooling, add water to dissolve the inorganic salts and extract the product with diethyl ether. Wash the organic layer with 10% aqueous sodium hydroxide to remove any unreacted phenol, followed by a brine wash.[5]

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The crude γ-¹⁴C-allyl phenyl ether can be purified by vacuum distillation.[5]

Part B: Thermal Claisen Rearrangement

  • Setup: Place the purified γ-¹⁴C-allyl phenyl ether (e.g., 0.5 g) into a Schlenk flask under an inert atmosphere (e.g., nitrogen or argon).[6]

  • Heating: Heat the flask in a sand bath or heating mantle to 200-250°C.[2]

  • Monitoring: Monitor the reaction progress by TLC or GC-MS by periodically taking small aliquots.[6]

  • Isolation: Once the rearrangement is complete (typically after several hours), cool the flask to room temperature. The resulting o-allylphenol can be purified by column chromatography on silica gel.[6]

  • Analysis: The position of the ¹⁴C label in the purified product is determined by chemical degradation studies or by modern spectroscopic techniques in specialized laboratories.

Kinetic Isotope Effects (KIEs): Probing the Transition State

Kinetic isotope effects, the change in reaction rate upon isotopic substitution, provide a more subtle but powerful probe into the geometry and bonding changes in the transition state. Both heavy-atom (¹³C, ¹⁸O) and secondary deuterium (²H) KIEs have been employed.

Experimental Design Rationale:

  • Heavy-Atom KIEs (¹³C, ¹⁸O): These KIEs are sensitive to changes in bonding at the isotopically substituted atom. For the Claisen rearrangement, a ¹⁸O KIE will reflect the extent of C-O bond cleavage in the transition state, while ¹³C KIEs at various positions can probe both C-O bond breaking and C-C bond formation.

  • Secondary Deuterium KIEs (²H): Deuterium substitution at non-reacting positions can also influence the reaction rate. These secondary KIEs are often indicative of changes in hybridization at a particular carbon atom. For instance, a change from sp³ to sp² hybridization at a deuterated carbon in the transition state typically results in a normal KIE (kH/kD > 1).

Experimental Data Comparison:

The following table summarizes experimentally determined and theoretically calculated KIEs for the Claisen rearrangement of allyl vinyl ether. The comparison of these values provides critical insights into the nature of the transition state.

Isotopic PositionExperimental KIE (k_light / k_heavy)[7]Calculated KIE (Becke3LYP)[7]Interpretation
¹³C₁ 1.006 ± 0.0011.006Small normal KIE, consistent with rehybridization and some C-C bond formation.
¹³C₂ 1.026 ± 0.0011.025Larger normal KIE, suggesting significant C-O bond breaking.
¹⁸O₃ 1.033 ± 0.0021.036Significant normal KIE, indicating substantial C-O bond cleavage in the transition state.
¹³C₄ 1.003 ± 0.0011.003Very small KIE, little change in bonding at this position in the transition state.
¹³C₅ 1.000 ± 0.0011.001No significant KIE, as expected for a remote position.
¹³C₆ 1.020 ± 0.0011.020Normal KIE, indicative of significant C-C bond formation.
²H at C₄ 0.97 ± 0.01 (per D)0.98Inverse KIE, consistent with sp² to sp³ rehybridization at the vinyl ether carbon.
²H at C₆ 0.96 ± 0.01 (per D)0.97Inverse KIE, consistent with sp² to sp³ rehybridization at the terminal allyl carbon.

Interpretation of KIE Data:

The significant normal heavy-atom KIEs at O₃ and C₂ strongly support a transition state with considerable C-O bond cleavage. The normal KIE at C₆ indicates substantial C-C bond formation is also occurring. The inverse secondary deuterium KIEs at C₄ and C₆ are consistent with a change in hybridization from sp² to a more sp³-like character as the new sigma bond is formed. Collectively, these data paint a picture of a concerted, yet asynchronous, transition state where C-O bond breaking is slightly more advanced than C-C bond formation.

Experimental Protocols

Protocol 2: Determination of KIEs by High-Precision NMR

This protocol describes a general method for determining KIEs at natural abundance using high-precision NMR spectroscopy.

  • Reaction Setup: In an NMR tube, prepare a solution of the substrate (e.g., allyl vinyl ether) in a suitable deuterated solvent (e.g., p-cymene-d₁₄).

  • Initial Spectrum: Acquire a high-resolution ¹³C or ²H NMR spectrum of the starting material at natural abundance. This serves as the t=0 reference.

  • Thermal Rearrangement: Heat the NMR tube in a thermostated oil bath to the desired reaction temperature (e.g., 120°C for allyl vinyl ether).[7]

  • Reaction Monitoring: Allow the reaction to proceed to a high conversion (typically 85-95%).[7]

  • Final Spectrum: Cool the NMR tube and acquire a final high-resolution spectrum of the reaction mixture.

  • Data Analysis:

    • Carefully integrate the signals for each unique carbon or deuterium position in both the initial and final spectra.

    • Use a signal from a position that is not expected to exhibit a KIE as an internal standard for normalization.

    • The change in the isotopic ratio of the starting material is used to calculate the KIE for each position using established equations.[7]

Visualizing Mechanistic Pathways with Isotopic Labeling

Graphviz diagrams can effectively illustrate the fate of isotopic labels in different mechanistic pathways.

Caption: Hypothetical stepwise mechanism showing scrambling of the ¹⁴C label.

Conclusion

The collective evidence from ¹⁴C labeling and kinetic isotope effect studies provides overwhelming support for a concerted-[2][2]sigmatropic mechanism for the Claisen rearrangement. The ¹⁴C labeling experiments definitively establish the intramolecular nature of the reaction and the specific connectivity changes, while KIE studies offer a detailed picture of a highly ordered, albeit asynchronous, transition state. These classic and modern isotopic labeling techniques, when compared, provide a robust and self-validating framework for understanding this fundamental organic reaction.

References

  • Gajewski, J. J.; Conrad, N. D. Aliphatic Claisen rearrangement transition state structure from secondary .alpha.-deuterium isotope effects. J. Am. Chem. Soc.1979 , 101 (22), 6693–6704. [Link]

  • Chemistry LibreTexts. 18.4: Reactions of Ethers - Claisen Rearrangement. [Link]

  • Wikipedia. Claisen rearrangement. [Link]

  • Gajewski, J. J.; Jurayj, J.; Kimbrough, D. R.; Gande, M. E.; Ganem, B. Structural and solvent effects on the stereochemistry of the Claisen rearrangement. J. Am. Chem. Soc.1987 , 109 (4), 1170–1186. [Link]

  • Macmillan Group, Princeton University. Kinetic Isotope Effects in Organic Chemistry. [Link]

  • U.S. Department of Energy Office of Scientific and Technical Information. THE THERMAL [2][2]CLAISEN REARRANGEMENT O F THE 3-SUBSTITUTED PHENYL ALLYL AND PROPARGYL ETHERS. T H E SYNTHESIS O F 4-HALOBENZO. [Link]

  • Organic Chemistry Portal. Claisen Rearrangement. [Link]

  • PubMed Central (PMC). Theoretical Simulations of Heavy-Atom Kinetic Isotope Effects in Aliphatic Claisen Rearrangement. [Link]

  • PubMed. Advances in Kinetic Isotope Effect Measurement Techniques for Enzyme Mechanism Study. [Link]

  • ChemTube3D. Claisen rearrangement reaction, mechanism, stereochemistry applications and limitations. [Link]

  • Wikipedia. Claisen rearrangement. [Link]

  • Texas Tech University Libraries. HEAVY-ATOM KINETIC ISOTOPE EFFECTS AND MECHANISM OF THE ACID-CATALYZED ^-SeilDINE AND P^-SEMIDINE REARRANGEMENTS AND DISPROPORTI. [Link]

  • PubMed. A direct NMR method for the measurement of competitive kinetic isotope effects. [Link]

  • ResearchGate. (PDF) Synthesis of allyl phenyl ether and claisen rearrangement. [Link]

  • ResearchGate. A Direct NMR Method for the Measurement of Competitive Kinetic Isotope Effects. [Link]

  • SpringerLink. Dynamic NMR Spectroscopy in the Presence of Kinetic Hydrogen/Deuterium Isotope Effects. [Link]

  • EPFL. Kinetic Isotope Effect: Principles and its use in mechanism investigation. [Link]

  • Grokipedia. Allyl phenyl ether. [Link]

  • ACS Publications. The Claisen Rearrangement of Phenyl Allyl Ethers, Labeled with Carbon-14. [Link]

  • PubMed. The reaction mechanism of Claisen rearrangement obtained by transition state spectroscopy and single direct-dynamics trajectory. [Link]

  • PrepChem.com. Preparation of allyl phenyl ether. [Link]

  • RSC Publishing. Modular synthesis of allyl vinyl ethers for the enantioselective construction of functionalized quaternary stereocenters. [Link]

  • Organic Syntheses. Organic Syntheses Procedure. [Link]

  • University of Pennsylvania. Applications of Deuterium-Labelled Compounds in Total Synthesis and Drug Development. [Link]

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Safety Operating Guide

Personal protective equipment for handling 1-fluoro-4-(prop-2-en-1-yloxy)benzene

Author: BenchChem Technical Support Team. Date: March 2026

Title : Advanced Laboratory Safety and Operational Guide: Handling 1-Fluoro-4-(prop-2-en-1-yloxy)benzene

Executive Summary

1-Fluoro-4-(prop-2-en-1-yloxy)benzene (CAS 13990-72-2), commonly referred to as 4-fluorophenyl allyl ether, is a highly versatile building block in advanced organic synthesis and drug development[1]. It is most prominently utilized as a precursor in [3,3]-sigmatropic Claisen rearrangements to yield 2-allyl-4-fluorophenol, an essential intermediate in the synthesis of p38 MAP kinase inhibitors and anthelmintic agents[2]. Because of its specific physicochemical properties—combining a volatile allyl ether moiety with a lipophilic fluorobenzene ring—strict adherence to advanced Personal Protective Equipment (PPE) and handling protocols is mandatory to mitigate systemic and exposure risks[3].

Physicochemical Profile & Hazard Causality

Understanding the chemical behavior of 1-fluoro-4-(prop-2-en-1-yloxy)benzene is the foundation of effective laboratory risk management. The following table correlates its physical properties with its GHS hazard classifications.

Property / HazardValue / ClassificationMechanistic Causality
Molecular Weight 152.16 g/mol [3]Low molecular weight facilitates rapid vaporization at elevated temperatures, increasing inhalation risks.
Flammability H227: Combustible Liquid[3]The allyl ether moiety is susceptible to auto-oxidation and forms explosive mixtures with air upon intense heating[4].
Acute Toxicity H302: Harmful if swallowed[3]The fluorobenzene ring enhances lipophilicity, allowing the molecule to easily cross lipid bilayers in the gastrointestinal tract.
Local Irritation H315 (Skin), H319 (Eye), H335 (Respiratory)[3]The ether oxygen acts as a hydrogen bond acceptor, interacting with mucosal membranes and causing acute protein denaturation and irritation[4].

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for handling halogenated aromatic ethers. The following self-validating PPE system must be employed to ensure operational safety[4]:

PPE CategorySpecificationScientific Rationale
Hand Protection Heavy-duty Nitrile or Neoprene gloves (min. 0.4 mm thickness).Do not use latex. Non-polar aromatic ethers rapidly permeate standard latex. Nitrile provides a superior steric and chemical barrier against lipophilic solvents[4].
Eye/Face Protection Chemical safety goggles (EN166/OSHA 29 CFR 1910.133 compliant).Vapors are heavier than air and can accumulate. Goggles prevent vapor-induced corneal irritation better than standard safety glasses[4].
Respiratory Half-mask respirator with organic vapor (OV) cartridges.Required if working outside a fume hood. The compound's volatility requires active filtration of organic particulates to prevent respiratory tract irritation (H335)[3].
Body Protection Flame-resistant (FR) lab coat and closed-toe, non-porous footwear.Mitigates the H227 combustible liquid hazard. Prevents dermal absorption (H315) in the event of an accidental splash[3].

Operational Protocols: Synthesis & Downstream Application

The following step-by-step methodologies describe the synthesis of the compound and its primary downstream pharmaceutical application.

Protocol A: Williamson Ether Synthesis (O-Allylation) [5] Objective: Synthesize 1-fluoro-4-(prop-2-en-1-yloxy)benzene from 4-fluorophenol.

  • Preparation : In a well-ventilated fume hood, equip a round-bottom flask with a reflux condenser.

  • Reagent Loading : Dissolve 4-fluorophenol in anhydrous acetone. Causality: Acetone is a polar aprotic solvent that enhances the nucleophilicity of the phenoxide ion without participating in hydrogen bonding[5].

  • Base Addition : Add anhydrous potassium carbonate (K₂CO₃). Causality: K₂CO₃ is a mild base, perfectly calibrated to deprotonate the phenol without triggering unwanted side reactions[5].

  • Alkylation : Introduce allyl bromide dropwise. Maintain the reaction at 60°C for 16 hours[2].

  • Workup : Cool to room temperature, quench with ice water, and extract the organic layer using dichloromethane.

Protocol B: [3,3]-Sigmatropic Claisen Rearrangement [2] Objective: Convert the ether into 2-allyl-4-fluorophenol for p38 MAP kinase inhibitor synthesis.

  • Degassing : Place purified 1-fluoro-4-(prop-2-en-1-yloxy)benzene in a heavy-walled sealed tube. Deoxygenate by bubbling nitrogen gas through the liquid. Causality: Removing oxygen prevents the auto-oxidation of the allyl group at high temperatures.

  • Thermal Activation : Seal the tube and heat to 230°C for 3 hours[2]. Causality: The Claisen rearrangement is a concerted, pericyclic reaction that requires significant thermal energy to overcome the activation barrier of the cyclic transition state.

  • Purification : Cool and purify via silica gel chromatography (eluting with hexane:diethyl ether) to isolate the ortho-allyl phenol derivative[2].

Workflow Visualization

The following diagram illustrates the chemical workflow, highlighting the transformation from raw materials to the pharmaceutical intermediate, alongside waste generation pathways.

G N1 4-Fluorophenol + Allyl Bromide N2 Williamson Ether Synthesis (K2CO3, Acetone, 60°C) N1->N2 N3 1-Fluoro-4-(prop-2-en-1-yloxy)benzene (Target Compound) N2->N3 O-Allylation N6 Waste Generation (Halogenated Organics) N2->N6 Byproducts N4 Claisen Rearrangement (Heat, 230°C) N3->N4 N5 2-Allyl-4-fluorophenol (Pharmaceutical Intermediate) N4->N5 [3,3]-Sigmatropic N4->N6 Residues

Workflow: Synthesis and Claisen rearrangement of 1-fluoro-4-(prop-2-en-1-yloxy)benzene.

Spill Response & Disposal Plan

Because of its halogenated nature and aquatic toxicity potential, spills must be handled with precision[4].

  • Immediate Containment : Extinguish all ignition sources. Do not use combustible absorbents (like sawdust). Use a non-sparking tool to cover the spill with an inert, inorganic absorbent (e.g., vermiculite or diatomaceous earth)[4].

  • Ventilation : Maximize fume hood flow or room ventilation, as vapors are heavier than air and will pool near the floor[4].

  • Waste Categorization : Collect all absorbed material into a chemically resistant, sealable container. Label strictly as "Halogenated Organic Waste - Combustible" .

  • Disposal : Never discharge into the sink. Dispose of via a certified hazardous waste contractor capable of high-temperature incineration equipped with scrubbers to neutralize hydrofluoric acid (HF) byproducts generated during combustion[4].

References

  • [5] Title : 5-Fluoro-2,3-dihydrobenzofuran | CAS 245762-35-0 Source : BenchChem URL : 5

  • [4] Title : SAFETY DATA SHEET - Allyl phenyl ether Source : Fisher Scientific URL :4

  • [1] Title : Cas 13990-72-2, Benzene, 1-fluoro-4-(2-propenyloxy)- Source : LookChem URL : 1

  • [3] Title : 1-Fluoro-4-(prop-2-en-1-yloxy)benzene Source : PubChem URL : 3

  • [2] Title : US7799782B2 - P38 inhibitors and methods of use thereof Source : Google Patents URL : 2

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.